Fto-IN-13
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C18H12Br2N2O4 |
|---|---|
Poids moléculaire |
480.1 g/mol |
Nom IUPAC |
N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C18H12Br2N2O4/c19-13-6-11(16(24)15(20)17(13)25)8-21-22-18(26)12-5-9-3-1-2-4-10(9)7-14(12)23/h1-8,23-25H,(H,22,26)/b21-8+ |
Clé InChI |
QITNYKPAIYQWMI-ODCIPOBUSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Mechanism of Action of FTO Inhibitors: A Technical Guide
Disclaimer: No publicly available scientific literature or data could be found for a compound specifically named "Fto-IN-13." This guide provides a comprehensive overview of the mechanism of action for well-characterized inhibitors of the FTO protein, a target of significant interest in therapeutic development.
The fat mass and obesity-associated (FTO) protein is a crucial enzyme in epigenetic regulation, functioning as an N6-methyladenosine (m6A) RNA demethylase.[1][2] This modification is the most prevalent internal modification in eukaryotic messenger RNA (mRNA) and plays a vital role in various cellular processes, including mRNA splicing, nuclear export, translation, and stability.[1] FTO's role as an "eraser" of this epigenetic mark has implicated it in a wide range of physiological and pathological processes, from obesity and metabolic diseases to cancer and neurological disorders.[2][3][4] Consequently, the development of small molecule inhibitors targeting FTO has become a significant area of research for therapeutic intervention.
Core Mechanism of FTO Inhibition
FTO belongs to the AlkB family of non-heme Fe(II)/α-ketoglutarate-dependent dioxygenases.[1] Its catalytic activity involves the demethylation of m6A residues on RNA. FTO inhibitors primarily function by interfering with this catalytic process through several mechanisms:
-
Competitive Inhibition: Many FTO inhibitors are designed to compete with the enzyme's natural substrates, either α-ketoglutarate (2-oxoglutarate) or the m6A-containing RNA. These inhibitors bind to the active site of FTO, preventing the binding of the natural substrates and thereby blocking the demethylation reaction.[1]
-
Chelation of the Iron Cofactor: The catalytic activity of FTO is dependent on the presence of a ferrous iron (Fe(II)) cofactor in its active site. Some inhibitors act by chelating this iron ion, rendering the enzyme catalytically inactive.[1]
The overarching consequence of FTO inhibition is an increase in the global levels of m6A methylation on RNA. This alteration in the epitranscriptome leads to changes in the expression of numerous target genes, ultimately impacting cellular signaling pathways and physiological outcomes.
Cellular Targets and Signaling Pathways
The therapeutic effects of FTO inhibitors are mediated through their impact on various downstream targets and signaling pathways. The specific cellular consequences of FTO inhibition can be context-dependent, varying with cell type and disease state. Some of the key pathways and targets affected include:
-
Oncogenic Pathways: In cancer, FTO has been shown to regulate the expression of key oncogenes like MYC and CEBPA.[1] By inhibiting FTO, the m6A levels on the transcripts of these genes increase, leading to their destabilization and reduced protein expression, thereby suppressing tumor growth.
-
Metabolic Regulation: FTO plays a significant role in adipogenesis and energy homeostasis.[5] Inhibition of FTO can impact adipocyte differentiation and lipid metabolism.
-
Insulin (B600854) Signaling: There is evidence suggesting a link between FTO expression and insulin signaling.[4] Overexpression of FTO has been shown to alter insulin signaling in myotubes.[4]
-
Inflammatory Responses: FTO has been implicated in regulating inflammatory responses in endothelial cells through the modulation of atheroprotective genes.[1]
Quantitative Data for Representative FTO Inhibitors
The following table summarizes key quantitative data for some of the well-characterized FTO inhibitors.
| Inhibitor | Type of Inhibition | IC50 (nM) | Cellular Activity | Reference |
| Rhein | Competitive | 2,000 | Increases m6A levels in arteries | [1] |
| FB23-2 | Competitive | 20 | Increases m6A levels in arteries | [1] |
| IOX3 | Competitive | ~1,000 (in vitro) | Reduces maximal respiration rate in C2C12 cells | [6] |
Experimental Protocols
In Vitro FTO Inhibition Assay
This protocol outlines a typical in vitro assay to determine the inhibitory potential of a compound against the FTO protein.
1. Reagents and Materials:
-
Recombinant human FTO protein
-
m6A-methylated single-stranded RNA (ssRNA) substrate
-
α-ketoglutarate
-
Ascorbate
-
(NH4)2Fe(SO4)2·6H2O
-
HEPES buffer (pH 7.5)
-
Test inhibitor compound
-
Formaldehyde (for quenching)
-
Detection reagent (e.g., a fluorescent probe that binds to unmethylated RNA)
2. Procedure:
-
Prepare a reaction mixture containing HEPES buffer, ascorbate, (NH4)2Fe(SO4)2·6H2O, and the m6A-methylated ssRNA substrate.
-
Add the test inhibitor at various concentrations to the reaction mixture.
-
Initiate the reaction by adding recombinant FTO protein and α-ketoglutarate.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Quench the reaction by adding formaldehyde.
-
Add the detection reagent and measure the signal (e.g., fluorescence) using a plate reader.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Cellular m6A Quantification Assay
This protocol describes a method to measure the global m6A levels in cells treated with an FTO inhibitor.
1. Reagents and Materials:
-
Cell culture medium and supplements
-
Test FTO inhibitor
-
RNA extraction kit
-
mRNA purification kit
-
m6A quantification kit (commercially available)
-
Spectrophotometer
2. Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with the FTO inhibitor or vehicle control for a specified duration.
-
Harvest the cells and extract total RNA using a commercial kit.
-
Purify mRNA from the total RNA.
-
Quantify the amount of m6A in the purified mRNA using a commercial m6A quantification kit, following the manufacturer's instructions.
-
Normalize the m6A levels to the total amount of mRNA.
-
Compare the m6A levels in inhibitor-treated cells to the vehicle-treated control cells.
Visualizations
Caption: FTO Inhibition Signaling Pathway.
Caption: Cellular m6A Quantification Workflow.
References
- 1. Emerging Role and Mechanism of the FTO Gene in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are FTO inhibitors and how do they work? [synapse.patsnap.com]
- 3. Silencing of the FTO gene inhibits insulin secretion: An in vitro study using GRINCH cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FTO Is Increased in Muscle During Type 2 Diabetes, and Its Overexpression in Myotubes Alters Insulin Signaling, Enhances Lipogenesis and ROS Production, and Induces Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FTO Regulated Intramuscular Fat by Targeting APMAP Gene via an m6A-YTHDF2-dependent Manner in Rex Rabbits | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
Fto-IN-13: A Technical Guide to a Novel FTO Inhibitor for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The fat mass and obesity-associated protein (FTO) is an RNA demethylase that has emerged as a significant therapeutic target in various diseases, particularly in cancer. FTO removes the N6-methyladenosine (m6A) modification from RNA, an epigenetic mark crucial for regulating gene expression. Dysregulation of FTO activity has been linked to the progression of several cancers, including acute myeloid leukemia (AML). Fto-IN-13, also known as compound 8t, is a novel and potent inhibitor of FTO, demonstrating significant anti-proliferative and pro-apoptotic effects in preclinical studies. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, cellular effects, and in vivo efficacy, along with detailed experimental protocols for its evaluation.
Data Presentation
In Vitro Inhibitory and Antiproliferative Activity of this compound
This compound has been characterized as a potent inhibitor of the FTO demethylase enzyme and exhibits strong antiproliferative effects against various human acute myeloid leukemia (AML) cell lines. The key quantitative data from these studies are summarized in the tables below.
| Compound | Target | IC50 (µM) | Reference |
| This compound (8t) & other acylhydrazone scaffolds (8t-v) | FTO | 7.1 - 9.4 | [1][2] |
Table 1: In vitro inhibitory activity of this compound against the FTO protein.
| Cell Line | Compound | IC50 (µM) | Reference |
| MOLM13 | This compound (8t) | 0.35 | [1][2] |
| NB4 | This compound (8t) | 0.59 | [1][2] |
| THP-1 | This compound (8t) | 0.70 | [1][2] |
Table 2: Antiproliferative activity of this compound in AML cell lines.
In Vivo Efficacy of this compound
The antitumor activity of this compound has been evaluated in a xenograft mouse model using the NB4 AML cell line.
| Animal Model | Treatment | Outcome | Reference |
| NB4 Xenograft Mice | This compound (8t) | 51% Tumor Growth Inhibition (TGI) | [1][2] |
Table 3: In vivo antitumor efficacy of this compound.
Mechanism of Action
This compound exerts its anticancer effects by inhibiting the m6A demethylase activity of FTO. This leads to an increase in global m6A levels in RNA, which in turn decreases the stability of oncogenic transcripts such as MYC and CEBPA, leading to their downregulation.[1][3] The reduction in these key oncogenes is associated with the induction of apoptosis, as evidenced by the decreased expression of the anti-apoptotic protein Bcl-2 and an increase in the active form of Caspase 3.[3]
References
Fto-IN-13: A Technical Guide to a Potent RNA Demethylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in regulating mRNA metabolism, including splicing, stability, translation, and transport. The reversible nature of this modification, governed by methyltransferases ("writers"), demethylases ("erasers"), and binding proteins ("readers"), has established a new layer of epigenetic regulation termed "epitranscriptomics." The fat mass and obesity-associated protein (FTO) was the first identified m6A demethylase, and its dysregulation has been implicated in a variety of human diseases, including cancer. Fto-IN-13 has emerged as a potent and specific small molecule inhibitor of FTO, demonstrating significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its impact on RNA demethylation and associated signaling pathways.
This compound: Mechanism of Action and Biochemical Profile
This compound, also identified as compound 8t in some literature, is a member of a novel class of FTO inhibitors featuring an acylhydrazone scaffold. It exerts its biological effects through the direct inhibition of the FTO demethylase activity. This inhibition leads to an increase in the global levels of m6A methylation on RNA.
Table 1: Biochemical Activity of this compound and Related Compounds
| Compound | Target | IC50 (μM) | Assay Type | Reference |
| This compound (and related compounds 8t-v) | FTO | 7.1 - 9.4 | Enzymatic Assay | [1] |
| 18097 | FTO | 0.64 | HPLC-MS/MS based demethylation assay | |
| FB23-2 | FTO | Not specified | Enzymatic Assay | [2] |
Note: The specific IC50 value for this compound (8t) is within the range provided for the most potent compounds of its series.
Impact on RNA Demethylation and Gene Expression
By inhibiting FTO, this compound effectively increases m6A levels on target mRNAs. This alteration in the m6A landscape can significantly impact the stability and translation of these transcripts. Notably, FTO inhibition has been shown to downregulate the expression of key oncogenes, including MYC and CEBPA[2][3][4]. The increased m6A modification on the transcripts of these genes is thought to promote their degradation, leading to reduced protein levels and subsequent anti-tumor effects[3][4].
dot
Caption: this compound inhibits FTO, increasing m6A on oncogenic mRNAs, leading to their degradation.
Cellular Effects of this compound
This compound exhibits potent anti-proliferative and pro-apoptotic activity in various cancer cell lines, particularly in acute myeloid leukemia (AML)[1].
Table 2: Antiproliferative Activity of FTO Inhibitors
| Compound | Cell Line | IC50 (μM) | Assay Type | Reference |
| This compound | MOLM13, NB4, THP-1 | Potent | Not specified | [1] |
| FB23-2 | NB4 | 44.8 | Cell Proliferation Assay | [2] |
| FB23-2 | MONOMAC6 | 23.6 | Cell Proliferation Assay | [2] |
Note: While specific IC50 values for this compound are not publicly available, its potent antiproliferative activity has been reported.
Modulation of Key Signaling Pathways
The anti-cancer effects of FTO inhibition are mediated through the modulation of critical signaling pathways, including the WNT and PI3K/Akt pathways.
WNT Signaling Pathway
FTO has been shown to regulate the WNT signaling pathway. Inhibition of FTO can lead to an increase in m6A levels on key components of the WNT pathway, affecting their expression and subsequent signaling output. This can result in the suppression of canonical WNT signaling, which is often hyperactivated in cancer.
dot
Caption: FTO inhibition may impact WNT signaling by altering m6A on pathway components.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. FTO has been demonstrated to influence this pathway. By increasing m6A levels, FTO inhibitors can alter the expression of key components of the PI3K/Akt pathway, leading to decreased cell survival and proliferation.
dot
Caption: FTO inhibition can modulate the PI3K/Akt pathway, affecting cell survival.
Experimental Protocols
FTO Enzymatic Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the demethylase activity of recombinant FTO protein.
Materials:
-
Recombinant human FTO protein
-
m6A-containing single-stranded RNA (ssRNA) oligonucleotide substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0, 100 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)
-
This compound or other test compounds
-
Quenching solution (e.g., EDTA)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing FTO protein, ssRNA substrate, and assay buffer.
-
Add varying concentrations of this compound or control vehicle to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 1 hour).
-
Stop the reaction by adding the quenching solution.
-
Digest the RNA to nucleosides using nuclease P1 and alkaline phosphatase.
-
Analyze the ratio of m6A to adenosine (B11128) (A) using LC-MS/MS.
-
Calculate the percentage of inhibition and determine the IC50 value.
Cell Proliferation Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a culture.
Materials:
-
Cancer cell lines (e.g., MOLM13, NB4, THP-1)
-
96-well plates
-
Cell culture medium
-
This compound
-
CCK-8 solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 24, 48, and 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to distinguish between live, apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Conclusion and Future Directions
This compound is a valuable research tool for investigating the biological roles of FTO and the broader implications of m6A RNA methylation. Its potent inhibitory activity and demonstrated anti-cancer effects in preclinical models highlight the therapeutic potential of targeting FTO. Further research is warranted to fully elucidate the specific downstream targets of this compound-mediated FTO inhibition and to evaluate its efficacy and safety in in vivo models. The development of more potent and selective FTO inhibitors, guided by the structure-activity relationships of compounds like this compound, holds promise for the future of epitranscriptomic-based therapies.
References
- 1. cdn-links.lww.com [cdn-links.lww.com]
- 2. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. R-2HG Exhibits Anti-tumor Activity by Targeting FTO/m6A/MYC/CEBPA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. R-2HG Exhibits Anti-tumor Activity by Targeting FTO/m6A/MYC/CEBPA Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Role of FTO Inhibition in Gene Expression: A Technical Guide
A Note on Fto-IN-13: Publicly available scientific literature and databases do not contain specific information on a compound designated "this compound." This technical guide will, therefore, focus on the well-documented roles of various Fat Mass and Obesity-associated (FTO) protein inhibitors in gene expression, providing a comprehensive overview for researchers, scientists, and drug development professionals.
The FTO protein, a member of the AlkB homolog family of non-heme iron-dependent dioxygenases, is the first identified N6-methyladenosine (m6A) RNA demethylase.[1][2] This epigenetic modification, m6A, is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a pivotal role in regulating mRNA stability, splicing, translation, and nuclear export.[3][4] By removing this methyl group, FTO influences the expression of numerous genes involved in a wide array of biological processes, including metabolism, cell proliferation, and differentiation.[1][5] Consequently, inhibitors of FTO have emerged as valuable tools for studying gene expression and as potential therapeutic agents for various diseases, including cancer and metabolic disorders.[1]
Mechanism of Action of FTO Inhibitors
FTO catalyzes the demethylation of m6A in an iron (II) and α-ketoglutarate (2-oxoglutarate) dependent manner.[4] FTO inhibitors are designed to interfere with this catalytic activity, primarily through competition with the 2-oxoglutarate cofactor or the methylated RNA substrate.[2] By blocking the demethylase activity of FTO, these inhibitors lead to an accumulation of m6A on target mRNAs. This increased methylation can alter the fate of the mRNA, often leading to changes in gene expression.[3] For instance, increased m6A can be recognized by "reader" proteins, such as the YTH domain-containing family proteins (YTHDFs), which can then mediate mRNA degradation or affect its translation.
Impact of FTO Inhibition on Gene Expression
Inhibition of FTO has been shown to modulate the expression of a wide range of genes, with significant implications for various cellular processes. In cancer, for example, FTO inhibitors can upregulate the expression of tumor suppressor genes and downregulate oncogenes.[6]
A notable example is the effect of FTO inhibition on the p53 signaling pathway. The FTO inhibitor 18097 has been shown to increase the mRNA expression of several downstream effectors of p53, including SOCS1, CDKN2B, and TP53 itself, in breast cancer and HeLa cells.[3] This is achieved by increasing the m6A modification of the Suppressor of Cytokine Signaling 1 (SOCS1) mRNA, which in turn enhances its stability by recruiting the m6A reader IGF2BP1, ultimately activating the p53 signaling pathway.[3]
Furthermore, FTO inhibition has been demonstrated to impact genes involved in other critical cancer-related pathways, such as the Wnt/β-catenin and TGF-β signaling pathways.[4] Depletion of FTO leads to an increase in m6A levels in transcripts associated with these pathways, resulting in altered gene expression.[4] For instance, FTO knockdown in breast cancer cells leads to an increase in the stabilization of β-catenin.[4]
In the context of metabolic disorders, the FTO inhibitor FB23 has been shown to modulate the expression of genes involved in lipid metabolism (e.g., Cpt1a, Atgl, Hsl, Fas), oxidative stress, and inflammation in adipose tissue.[7] In the brain, FB23 treatment increased m6A RNA methylation and modulated the expression of genes related to neuroinflammation (Il6, Mcp1, iNOS), IGF1 signaling (Igf1, Pten), and leptin signaling (Arc, Fos, Stat3).[7]
Quantitative Data on FTO Inhibitors
The potency of FTO inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several representative FTO inhibitors against the FTO protein.
| Inhibitor | IC50 (µM) | Cell Line/Assay Condition | Reference |
| 18097 | 0.64 | In vitro demethylation assay | [3] |
| 18077 | 1.43 | In vitro demethylation assay | [8] |
| AE-562 | 23.8 | In vitro demethylation assay | [3] |
| AN-652 | 71.7 | In vitro demethylation assay | [3] |
| 14a | 1.5 | LC-based in vitro assay | [9] |
| FTO-02 | 2.2 | Fluorescence enzymatic inhibition assay | [10] |
| FTO-04 | 3.4 | Fluorescence enzymatic inhibition assay | [10] |
| FTO-43 N | 17.7 - 35.9 (EC50) | Gastric cancer cell lines (AGS, KATOIII, SNU-16) | [11] |
Experimental Protocols
In Vitro FTO Inhibition Assay (Fluorescence-Based)
This protocol is adapted from a high-throughput fluorescence-based assay for screening FTO inhibitors.[12][13]
Materials:
-
Recombinant human FTO protein
-
m6A-containing RNA substrate (e.g., m6A7-Broccoli)
-
2-oxoglutarate
-
(NH4)2Fe(SO4)2·6H2O
-
L-ascorbate
-
Reaction buffer (e.g., 50 mM NaHEPES, pH 6)
-
Read buffer (e.g., 250 mM NaHEPES, pH 9, 1 M KCl, 40 mM MgCl2)
-
Fluorescent dye that binds to the demethylated product (e.g., DFHBI-1T)
-
Test inhibitors
-
384-well plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a reaction mixture containing the m6A7-Broccoli RNA substrate, 2-oxoglutarate, (NH4)2Fe(SO4)2·6H2O, and L-ascorbate in the reaction buffer.
-
Add varying concentrations of the test inhibitor to the wells of a 384-well plate.
-
Add the recombinant FTO protein to initiate the demethylation reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours).
-
Add the read buffer containing the DFHBI-1T dye to each well.
-
Incubate for an additional period (e.g., 2 hours) at room temperature to allow for fluorescent signal development.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the IC50 value by plotting the fluorescence intensity against the inhibitor concentration.
Cell-Based m6A Quantification Assay (HPLC-MS/MS)
This protocol allows for the quantification of m6A levels in cellular mRNA following treatment with an FTO inhibitor.[10][12]
Materials:
-
Cultured cells of interest
-
FTO inhibitor
-
mRNA isolation kit
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system
Procedure:
-
Treat cultured cells with the FTO inhibitor or a vehicle control for a specified duration.
-
Isolate total RNA from the cells and purify the poly(A) RNA using an mRNA isolation kit.
-
Digest the purified mRNA to single nucleosides using nuclease P1 followed by bacterial alkaline phosphatase.
-
Analyze the resulting nucleoside mixture by HPLC-MS/MS to quantify the levels of m6A and other nucleosides (e.g., adenosine (B11128) for normalization).
-
Compare the m6A levels in inhibitor-treated cells to control-treated cells to determine the effect of FTO inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the role of FTO in gene expression and a typical experimental workflow for evaluating FTO inhibitors.
Caption: FTO-mediated regulation of gene expression.
Caption: Workflow for evaluating FTO inhibitors.
References
- 1. What are FTO inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downregulation of the FTO m6A RNA demethylase promotes EMT-mediated progression of epithelial tumors and sensitivity to Wnt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of N6‐Methyladenosine Demethylase FTO in Malignant Tumors Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FTO inhibition mitigates high-fat diet-induced metabolic disturbances and cognitive decline in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Based Design of Selective Fat Mass and Obesity Associated Protein (FTO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Epitranscriptomic Landscape
An In-Depth Technical Guide to FTO, m6A Modification, and the Potent Inhibitor Fto-IN-13
For Researchers, Scientists, and Drug Development Professionals
The field of epigenetics has long focused on modifications to DNA and histones that regulate gene expression without altering the genetic sequence. More recently, a parallel field of "epitranscriptomics" has emerged, revealing that RNA molecules are also subject to a wide array of chemical modifications that critically influence their fate and function. Among the more than 100 known RNA modifications, N6-methyladenosine (m6A) is the most abundant internal modification found in the messenger RNA (mRNA) of most eukaryotes. This reversible mark is a pivotal regulator of mRNA splicing, nuclear export, stability, and translation, thereby controlling fundamental biological processes.
The dynamic nature of m6A is orchestrated by a dedicated set of proteins: "writers" that install the mark, "erasers" that remove it, and "readers" that recognize it and execute its downstream effects. The first identified and most studied m6A "eraser" is the Fat Mass and Obesity-associated (FTO) protein. Given its central role in regulating gene expression, FTO has been implicated in a multitude of diseases, from metabolic disorders to cancer. Consequently, FTO has become a compelling target for therapeutic intervention.
This technical guide provides a comprehensive overview of the FTO protein, its role as an m6A demethylase, and the characteristics of this compound, a potent small-molecule inhibitor of FTO. We will delve into the core mechanisms, summarize key quantitative data, provide detailed experimental protocols, and visualize complex pathways and workflows.
The Dynamic Regulation of m6A Modification
The level of m6A on any given transcript is a tightly controlled equilibrium between the activities of methyltransferases ("writers") and demethylases ("erasers").
-
Writers : The primary m6A writer complex consists of the catalytic subunit METTL3 (Methyltransferase-like 3) and its stabilizing partner METTL14. This complex recognizes a specific consensus sequence (RRACH, where R=A/G, H=A/C/U) on RNA and installs the methyl group on the N6 position of adenine.
-
Erasers : The removal of this methyl mark is catalyzed by two known demethylases: FTO and ALKBH5. These enzymes ensure the reversibility of the modification, allowing for dynamic control of RNA function. FTO is notable for its ability to also demethylate N6,2′-O-dimethyladenosine (m6Am), a modification found at the 5' cap of mRNA.[1][2]
-
Readers : Once installed, the m6A mark is recognized by a family of YTH domain-containing proteins (YTHDF1, YTHDF2, YTHDF3, etc.). These "reader" proteins bind to m6A-modified RNA and mediate its functional consequences, such as directing mRNA for degradation (YTHDF2) or enhancing its translation (YTHDF1).
References
Fto-IN-13 and the Landscape of FTO Inhibition in Cancer Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epitranscriptomic mark N6-methyladenosine (m6A) has emerged as a critical regulator of gene expression, and its dysregulation is increasingly implicated in the pathogenesis of various cancers. The fat mass and obesity-associated protein (FTO) was the first identified m6A demethylase, an enzyme that removes this methyl group from RNA. In numerous cancers, FTO is overexpressed and functions as an oncogene by modulating the expression of key cancer-related genes.[1][2][3] Consequently, the development of small-molecule inhibitors targeting FTO, such as the conceptual Fto-IN-13, represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the core principles of FTO inhibition in cancer research, using data from well-characterized FTO inhibitors as a proxy for the broader class of molecules represented by "this compound". We will delve into the mechanism of action, key signaling pathways, quantitative data on inhibitor efficacy, and detailed experimental protocols relevant to the study of FTO inhibitors in oncology.
Mechanism of Action of FTO Inhibitors
FTO is an Fe(II)- and α-ketoglutarate-dependent dioxygenase that catalyzes the demethylation of m6A in mRNA.[1] By removing this methyl mark, FTO can alter the stability, splicing, and translation of its target transcripts. In cancer, FTO often targets the mRNAs of crucial oncogenes and tumor suppressors. For instance, FTO has been shown to regulate the expression of MYC, a potent oncogene, by removing m6A marks and thereby increasing its stability and translation.[4][5][6]
FTO inhibitors, as a class of molecules, are designed to bind to the active site of the FTO protein, preventing it from demethylating its target mRNAs. This leads to an accumulation of m6A on transcripts of oncogenes like MYC, which can subsequently lead to their degradation, reduced translation, and a downstream anti-tumor effect.[1][5] The inhibition of FTO has been shown to induce apoptosis, cause cell cycle arrest, and suppress the proliferation and metastasis of cancer cells.[1][7]
Quantitative Data on FTO Inhibitor Efficacy
While specific data for a compound named "this compound" is not publicly available, several potent FTO inhibitors have been characterized, providing a quantitative basis for understanding the therapeutic potential of targeting FTO. The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency. The following tables summarize the IC50 values of prominent FTO inhibitors against various cancer cell lines.
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
| FB23 | Acute Myeloid Leukemia (AML) | NB4 | 44.8 | [8] |
| Acute Myeloid Leukemia (AML) | MONOMAC6 | 23.6 | [8] | |
| FB23-2 | Acute Myeloid Leukemia (AML) | NB4 | 0.8 | [5][9] |
| Acute Myeloid Leukemia (AML) | MONOMAC6 | 1.5 | [5][9] | |
| Acute Myeloid Leukemia (AML) | A panel of AML cells | 1.9 - 5.2 | [9] | |
| MO-I-500 | FTO Demethylase Assay | - | 8.7 | [7][10][11] |
| Triple-Negative Breast Cancer | SUM149 (in glutamine-free medium) | ~20 | [12] | |
| CS1 (Bisantrene) | Acute Myeloid Leukemia (AML) | FTO-High cell lines | Low nM range | [1][12] |
| Acute Myeloid Leukemia (AML) | Mono-Mac-6, NOMO-1, U937, MV4-11, ML-2 | 0.0589 - 0.1759 | [13] | |
| CS2 (Brequinar) | Acute Myeloid Leukemia (AML) | FTO-High cell lines | Low nM range | [1][12] |
Note: The efficacy of FTO inhibitors can be dependent on the expression level of FTO in the cancer cells, with FTO-high cells often showing greater sensitivity.[1]
Key Signaling Pathways Modulated by FTO Inhibition
FTO inhibition impacts several critical signaling pathways that are frequently dysregulated in cancer. Understanding these pathways is crucial for elucidating the anti-tumor effects of FTO inhibitors and for identifying potential combination therapies.
MYC Signaling Pathway
As previously mentioned, MYC is a primary target of FTO. By inhibiting FTO, the m6A modification on MYC mRNA is preserved, leading to its degradation and a subsequent downregulation of MYC protein levels.[5][6][14] This disrupts the myriad of oncogenic processes driven by MYC, including cell proliferation, metabolism, and cell cycle progression.[4][15]
Caption: FTO inhibitor blocks FTO, increasing m6A on MYC mRNA and reducing proliferation.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a central regulator of cell survival, growth, and proliferation. Several studies have demonstrated a link between FTO and the activation of this pathway.[16][17][18] FTO inhibition has been shown to suppress the PI3K/AKT signaling cascade, contributing to its anti-cancer effects.[19] The precise mechanism of how FTO regulates this pathway is still under investigation but may involve the m6A-dependent regulation of upstream or downstream components of the pathway.
Caption: FTO inhibition suppresses the pro-survival PI3K/AKT signaling pathway.
Immune Checkpoint Regulation
Recent evidence has highlighted a role for FTO in modulating the tumor immune microenvironment. FTO has been shown to regulate the expression of immune checkpoint genes, notably LILRB4 (Leukocyte Immunoglobulin-Like Receptor B4).[1][20][21] LILRB4 is an inhibitory receptor expressed on myeloid cells that can suppress T-cell activity.[21][22] By inhibiting FTO, the expression of LILRB4 on cancer cells is reduced, which can enhance the cytotoxic activity of T cells against the tumor.[1][22] This suggests that FTO inhibitors could be used in combination with immunotherapies.
Caption: FTO inhibition downregulates LILRB4, enhancing T cell-mediated anti-tumor immunity.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of FTO inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
FTO inhibitor (e.g., this compound)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the FTO inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for determining cell viability and IC50 using the MTT assay.
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify specific proteins in a cell lysate.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FTO, anti-MYC, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cell pellets in RIPA buffer on ice.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
In Vivo Tumor Xenograft Study
This model is used to evaluate the anti-tumor efficacy of an FTO inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest
-
FTO inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the FTO inhibitor or vehicle control to the respective groups according to the dosing schedule (e.g., daily intraperitoneal injection).
-
Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
Caption: General workflow for an in vivo tumor xenograft study.
Conclusion and Future Directions
The inhibition of the m6A demethylase FTO represents a compelling strategy for the development of novel cancer therapeutics. As exemplified by a range of potent small-molecule inhibitors, targeting FTO can effectively suppress tumor growth by modulating key oncogenic signaling pathways, including those driven by MYC and PI3K/AKT, and by enhancing anti-tumor immunity. While the specific entity "this compound" remains to be fully characterized in the public domain, the wealth of data on other FTO inhibitors provides a strong rationale for the continued investigation of this therapeutic approach. Future research should focus on the development of highly selective and potent FTO inhibitors with favorable pharmacokinetic properties, the identification of predictive biomarkers to select patients most likely to respond to FTO-targeted therapies, and the exploration of rational combination strategies to maximize anti-tumor efficacy. The detailed experimental protocols provided in this guide serve as a foundational resource for researchers dedicated to advancing the field of epitranscriptomics in cancer drug discovery.
References
- 1. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiosynthesis of [18F]brequinar for in vivo PET imaging of hDHODH for potential studies of acute myeloid leukemia and cancers - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FTO Inhibition Enhances the Antitumor Effect of Temozolomide by Targeting MYC-miR-155/23a Cluster-MXI1 Feedback Circuit in Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. FB23-2 - Biochemicals - CAT N°: 36606 [bertin-bioreagent.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. MO-I-500 | FTO inhibitor | Probechem Biochemicals [probechem.com]
- 12. aging-us.com [aging-us.com]
- 13. Bisantrene | CAS 78186-34-2 | Cayman Chemical | Biomol.com [biomol.com]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. researchgate.net [researchgate.net]
- 16. Demethylase FTO enhances the PI3K/Akt signaling to promote gastric cancer malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. LILRB4, an immune checkpoint on myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
Targeting FTO in Leukemia: A Technical Guide to FTO-IN-13 and Related Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The N6-methyladenosine (m6A) demethylase, fat mass and obesity-associated protein (FTO), has emerged as a critical oncogenic driver in various subtypes of acute myeloid leukemia (AML).[1][2][3] Its overexpression in AML is linked to enhanced proliferation, survival of leukemic cells, and a block in differentiation.[4][5] This has positioned FTO as a promising therapeutic target. This technical guide provides an in-depth overview of the therapeutic potential of targeting FTO with small molecule inhibitors, with a focus on the underlying mechanisms, experimental validation, and relevant signaling pathways. While specific data for "Fto-IN-13" is not prominently available in the public domain, this document will focus on well-characterized FTO inhibitors like FB23-2, which serve as proxies for understanding the therapeutic strategy.
The Role of FTO in Leukemia
FTO is an α-ketoglutarate- and Fe(II)-dependent dioxygenase that removes the m6A modification from mRNA.[6] In certain AML subtypes, including those with MLL rearrangements, t(15;17)/PML-RARA, FLT3-ITD, and/or NPM1 mutations, FTO is highly expressed.[1][2][3] This overexpression leads to the demethylation of specific mRNA transcripts, altering their stability and translation, thereby promoting leukemogenesis.[4][5]
Key oncogenic functions of FTO in leukemia include:
-
Promotion of Cell Proliferation and Survival: FTO enhances the expression of oncogenes like MYC and CEBPA by reducing m6A levels in their transcripts, leading to increased cell proliferation and suppression of apoptosis.[6][7]
-
Inhibition of Differentiation: FTO downregulates the expression of key hematopoietic differentiation regulators such as ASB2 and RARA (Retinoic Acid Receptor Alpha) by decreasing the stability of their respective mRNAs.[1][2][4] This contributes to the differentiation block characteristic of AML.
-
Leukemogenesis in vivo: Studies have shown that forced expression of FTO accelerates MLL-AF9-induced leukemogenesis in mouse models.[1][4]
Mechanism of Action of FTO Inhibitors
Small molecule inhibitors of FTO, such as FB23-2, are designed to bind to the active site of the FTO protein, preventing it from demethylating its target mRNAs.[6] This inhibition leads to a global increase in m6A methylation on mRNA transcripts within leukemic cells.[6] The therapeutic effects of FTO inhibitors stem from the subsequent modulation of gene expression.
The primary mechanism involves:
-
Inhibition of FTO Demethylase Activity: The inhibitor directly binds to the FTO enzyme.
-
Increase in Global m6A Levels: This leads to an accumulation of m6A marks on target mRNAs.
-
Modulation of Target mRNA Stability and Translation: Increased m6A can either promote or inhibit the stability and translation of mRNAs depending on the specific "reader" proteins that bind to the m6A mark.
-
Anti-Leukemic Effects: The net result is the suppression of oncogenic pathways and the activation of tumor-suppressive pathways, leading to decreased proliferation, induction of apoptosis, and promotion of differentiation in leukemia cells.[6]
Quantitative Data on FTO Inhibitors
The following table summarizes the in vitro efficacy of various FTO inhibitors against different AML cell lines.
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| FB23-2 | NB4 | 1.6 - 16 (range in primary cells) | [6] |
| FB23-2 | MONOMAC6 | Not specified | [6] |
| FB23-2 | Primary AML Cells (n=4) | 1.6 - 16 | [6] |
| CS-1 | Human AML Cells | ~0.1 | [8] |
Signaling Pathways Modulated by FTO Inhibition
The anti-leukemic effects of FTO inhibitors are mediated through the modulation of key signaling pathways.
FTO-MYC/CEBPA Axis
FTO inhibition leads to an increase in m6A levels on MYC and CEBPA transcripts, which results in their downregulation.[6] This contributes to the suppression of leukemia cell proliferation and survival.
Caption: FTO-MYC/CEBPA signaling pathway.
FTO-ASB2/RARA Axis
Conversely, FTO inhibition increases the stability of ASB2 and RARA transcripts, leading to their upregulation.[6] This promotes myeloid differentiation and contributes to the anti-leukemic effect.
Caption: FTO-ASB2/RARA signaling pathway.
Experimental Protocols
This section details common methodologies used to evaluate the efficacy of FTO inhibitors.
Cell Viability and Proliferation Assays
-
Objective: To determine the effect of FTO inhibitors on the growth and viability of leukemia cells.
-
Methodology:
-
AML cell lines (e.g., NB4, MONOMAC6) or primary patient-derived AML cells are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the FTO inhibitor (e.g., this compound, FB23-2) or vehicle control (e.g., DMSO).
-
After a specified incubation period (e.g., 48, 72 hours), cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo.
-
Proliferation can be measured using methods like EdU incorporation assays.
-
IC50 values are calculated from the dose-response curves.[9][10][11][12]
-
Apoptosis Assay
-
Objective: To assess the induction of apoptosis in leukemia cells following treatment with an FTO inhibitor.
-
Methodology:
Western Blotting
-
Objective: To determine the effect of FTO inhibition on the protein expression levels of target genes.
-
Methodology:
-
AML cells are treated with the FTO inhibitor or vehicle control.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is incubated with primary antibodies against proteins of interest (e.g., FTO, MYC, RARA, ASB2) and a loading control (e.g., β-actin, GAPDH).
-
The membrane is then incubated with a corresponding secondary antibody.
-
Protein bands are visualized using a chemiluminescence detection system.
-
m6A Dot Blot Assay
-
Objective: To measure the global m6A levels in mRNA following FTO inhibitor treatment.
-
Methodology:
-
Total RNA is extracted from treated and control AML cells, and mRNA is purified.
-
Serial dilutions of the mRNA are spotted onto a nylon membrane.
-
The membrane is cross-linked and then incubated with an antibody specific for m6A.
-
The signal is detected using a chemiluminescent substrate.
-
The membrane is also stained with methylene (B1212753) blue to visualize the total amount of mRNA spotted, which serves as a loading control.[6]
-
In Vivo Xenograft Mouse Model
-
Objective: To evaluate the anti-leukemic efficacy of FTO inhibitors in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., NOD/SCID or NSG) are engrafted with human AML cell lines or patient-derived primary AML cells via tail vein injection.
-
Once leukemia is established (confirmed by monitoring peripheral blood for human CD45+ cells), mice are randomized into treatment and control groups.
-
The treatment group receives the FTO inhibitor (e.g., FB23-2 at 2 mg/kg) via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle.
-
Leukemia progression is monitored by assessing the percentage of human AML cells in peripheral blood, bone marrow, and spleen.
-
Overall survival of the mice is recorded.[6]
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of an FTO inhibitor.
Caption: Preclinical evaluation workflow.
Conclusion and Future Directions
The inhibition of FTO represents a novel and promising therapeutic strategy for the treatment of AML. Small molecule inhibitors, exemplified by compounds like FB23-2, have demonstrated potent anti-leukemic activity in preclinical models by targeting the m6A RNA modification landscape. This leads to the suppression of key oncogenic drivers and the restoration of normal hematopoietic differentiation programs. Future research should focus on the discovery and development of more potent and selective FTO inhibitors with favorable pharmacokinetic properties for clinical translation. Furthermore, exploring combination therapies with existing anti-leukemia agents may enhance therapeutic efficacy and overcome potential resistance mechanisms.
References
- 1. FTO plays an oncogenic role in acute myeloid leukemia as a N6-methyladenosine RNA demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FTO Plays an Oncogenic Role in Acute Myeloid Leukemia as a N6-Methyladenosine RNA Demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. cityofhope.org [cityofhope.org]
- 5. Obesity-associated protein linked to AML | MDedge [mdedge.com]
- 6. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting FTO to treat acute myeloid leukemia - Jianjun Chen [grantome.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. frontiersin.org [frontiersin.org]
- 12. Item - IC50 values in leukemic cell lines, primary lymphoblast cells from pre-B ALL and T-ALL patients. - Public Library of Science - Figshare [plos.figshare.com]
- 13. Apoptosis in Leukemias: Regulation and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Fto-IN-13 and CEBPA gene regulation
An In-Depth Technical Guide to the Regulation of the CEBPA Gene by the FTO Inhibitor Fto-IN-13
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fat mass and obesity-associated protein (FTO) is an Fe(II)/α-ketoglutarate-dependent dioxygenase that functions as a critical N6-methyladenosine (m6A) RNA demethylase.[1] As the first identified m6A eraser, FTO plays a significant role in gene regulation, and its dysregulation is implicated in various diseases, including acute myeloid leukemia (AML).[2][3] In AML, FTO acts as an oncogene, in part by regulating the expression of key hematopoietic transcription factors such as CCAAT/enhancer-binding protein alpha (CEBPA).[4] FTO positively regulates CEBPA expression in an m6A-dependent manner.[5] Chemical inhibitors of FTO, including the potent compound this compound, represent a promising therapeutic strategy. This compound has been shown to decrease CEBPA gene expression, inducing antiproliferative and apoptotic effects in leukemia models.[4] This guide details the molecular mechanism of FTO-mediated CEBPA regulation, the impact of FTO inhibitors like this compound, quantitative data on relevant compounds, and detailed protocols for key experimental analyses.
The FTO-m6A-CEBPA Regulatory Axis
The post-transcriptional modification N6-methyladenosine (m6A) is a dynamic and reversible mark on mRNA that influences mRNA stability, splicing, and translation.[3] This process is controlled by "writer" (methyltransferase), "eraser" (demethylase), and "reader" (m6A-binding) proteins.
-
FTO as an "Eraser": The FTO protein erases m6A marks from target mRNAs. By removing these methyl groups, FTO can prevent the degradation of specific transcripts, leading to increased protein expression.
-
CEBPA as a Target: The mRNA transcript of the CEBPA gene, a master regulator of myeloid differentiation, is a key substrate of FTO.[6] FTO-mediated demethylation stabilizes the CEBPA mRNA, leading to sustained levels of CEBPA protein, which can be oncogenic in certain contexts like AML.
-
"Reader"-Mediated Decay: When the CEBPA mRNA is methylated (i.e., when FTO is inhibited), it is recognized by m6A "reader" proteins, specifically YTHDF2. This recognition event targets the mRNA for accelerated decay, thereby reducing its stability and leading to lower CEBPA protein levels.[6]
-
Feedback Loop: Evidence suggests a feedback mechanism where the CEBPA protein can, in turn, promote the transcriptional activity of the FTO gene promoter, creating a potential feed-forward loop that can be disrupted by FTO inhibition.[6]
Mechanism of Action of this compound and Other FTO Inhibitors
This compound is a potent FTO inhibitor that, like other compounds in its class, functions by blocking the demethylase activity of the FTO enzyme.[4] The primary mechanism is competitive inhibition, where the small molecule occupies the catalytic pocket of FTO, preventing it from binding to and demethylating its m6A-modified RNA substrates.[3]
The downstream consequences of FTO inhibition on CEBPA regulation are as follows:
-
Inhibition of FTO: this compound binds to FTO, inactivating its demethylase function.
-
Increased m6A on CEBPA mRNA: With FTO inhibited, m6A marks accumulate on CEBPA transcripts.
-
YTHDF2-Mediated mRNA Decay: The m6A reader protein YTHDF2 recognizes these hypermethylated CEBPA transcripts.
-
Decreased CEBPA Expression: The binding of YTHDF2 leads to the rapid degradation of CEBPA mRNA, resulting in a significant reduction in CEBPA protein levels.[4][6]
-
Anti-Leukemic Effects: The downregulation of CEBPA, a critical survival factor for certain leukemia cells, contributes to the antiproliferative and pro-apoptotic effects of the FTO inhibitor.[4]
Signaling Pathway Visualization
Caption: FTO inhibition pathway leading to CEBPA downregulation.
Quantitative Data on FTO Inhibitors
While specific quantitative data for this compound's effect on CEBPA expression is not publicly detailed, data from other potent, structurally-related FTO inhibitors illustrate the therapeutic principle. The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency.
| Inhibitor | Target | IC50 (Enzymatic Activity) | Cell Line | IC50 (Cell Proliferation) | Reference |
| FB23 | FTO | 60 nM | NB4 (AML) | 44.8 µM | [MedChemExpress] |
| MONOMAC6 (AML) | 23.6 µM | [MedChemExpress] | |||
| FB23-2 | FTO | 2.6 µM | NB4 (AML) | 0.8 µM | [MedChemExpress] |
| MONOMAC6 (AML) | 1.5 µM | [MedChemExpress] | |||
| FTO-IN-14 | FTO | 0.45 µM | MOLM13 (AML) | 0.7 - 5.5 µM | [MedChemExpress] |
Experimental Protocols
The following protocols outline key experiments used to investigate the FTO-CEBPA axis.
m6A Dot Blot Assay
This method is used to quantify global changes in m6A levels in mRNA following inhibitor treatment.
Materials:
-
Total RNA or purified mRNA samples
-
Amersham Hybond-N+ membrane
-
UV cross-linker (254 nm)
-
Blocking Buffer (5% non-fat dry milk in TBST)
-
Primary antibody: Anti-m6A (e.g., Synaptic Systems, 1:1000 dilution)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG (e.g., CST, 1:5000)
-
Methylene Blue solution
-
ECL Western Blotting Substrate
Procedure:
-
RNA Denaturation: Purify mRNA from total RNA. Quantify the mRNA and prepare serial dilutions (e.g., 400 ng, 200 ng, 100 ng). Denature the samples at 95°C for 3 minutes and immediately chill on ice.[2]
-
Membrane Spotting: Carefully spot the denatured RNA dilutions onto the Hybond-N+ membrane. Allow the membrane to air dry completely.[2]
-
Crosslinking: UV-crosslink the RNA to the membrane using a setting of 150 mJ/cm².[2]
-
Loading Control: Stain the membrane with Methylene Blue solution to visualize the spotted RNA and confirm equal loading. Image the membrane for documentation. Destain with water until the background is clear.
-
Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.[7]
-
Antibody Incubation: Incubate the membrane with the primary anti-m6A antibody overnight at 4°C.[7]
-
Washing: Wash the membrane three times with TBST for 5 minutes each.
-
Secondary Antibody: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Wash the membrane four times with TBST for 10 minutes each. Apply ECL substrate and detect the chemiluminescent signal using a CCD imager.[8]
-
Quantification: Use software like ImageJ to quantify the dot intensities relative to the Methylene Blue staining.
Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-seq)
MeRIP-seq is used to identify and quantify m6A modifications on a transcriptome-wide level, allowing for the specific analysis of CEBPA transcripts.
Caption: A typical experimental workflow for MeRIP-seq analysis.
Procedure Outline:
-
RNA Extraction and Fragmentation: Extract total RNA from control and inhibitor-treated cells. Purify poly(A) RNA (mRNA). Fragment the mRNA to an average size of 100-200 nucleotides using enzymatic or chemical methods.[4][9]
-
Immunoprecipitation (IP):
-
Washing and Elution: Wash the beads multiple times with IP buffer to remove non-specifically bound RNA. Elute the m6A-containing RNA fragments from the antibody/bead complexes.
-
Library Preparation and Sequencing: Purify the eluted RNA. Construct cDNA libraries from both the immunoprecipitated (IP) and input RNA samples. Perform high-throughput sequencing on both libraries.[9]
-
Data Analysis: Align sequencing reads to the reference genome. Use bioinformatic tools to perform "peak calling" by comparing the IP sample to the input control. This identifies regions enriched for m6A, which can then be annotated to specific genes like CEBPA.
Quantitative Real-Time PCR (qRT-PCR)
This technique is used to measure the relative abundance of CEBPA mRNA transcripts.
Materials:
-
RNA samples from control and inhibitor-treated cells
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit)
-
SYBR Green Master Mix
-
Gene-specific primers for CEBPA and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's protocol.
-
Reaction Setup: Prepare the qRT-PCR reaction mix on ice. For each sample, combine SYBR Green Master Mix, forward and reverse primers for the target gene (CEBPA) or housekeeping gene, and the diluted cDNA.
-
PCR Amplification: Run the reaction on a qRT-PCR instrument with a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for CEBPA and the housekeeping gene in both control and treated samples. Calculate the relative expression of CEBPA using the ΔΔCt method.
Western Blotting
This method is used to detect and quantify the levels of CEBPA and FTO proteins.
Materials:
-
Cell lysates from control and inhibitor-treated cells
-
RIPA buffer with protease inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Anti-CEBPA, Anti-FTO, Anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Sample Preparation: Lyse cells in ice-cold RIPA buffer. Determine protein concentration using a BCA or Bradford assay. Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against CEBPA, FTO, or a loading control overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity relative to the loading control.
References
- 1. Uncovering the biology of FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are FTO inhibitors and how do they work? [synapse.patsnap.com]
- 3. CEBPA mutations in 4708 patients with acute myeloid leukemia: differential impact of bZIP and TAD mutations on outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2,4-Dichlorophenoxyacetic Thiosemicarbazides as a New Class of Compounds against Stomach Cancer Potentially Intercalating with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutant CEBPA directly drives the expression of the targetable tumor-promoting factor CD73 in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emerging Role and Mechanism of the FTO Gene in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. medchemexpress.com [medchemexpress.com]
Fto-IN-13 Induced Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fto-IN-13, a potent inhibitor of the fat mass and obesity-associated (FTO) protein, has emerged as a promising small molecule with significant antileukemia activity. This technical guide provides an in-depth analysis of the pro-apoptotic effects of this compound, focusing on its mechanism of action, relevant signaling pathways, and the experimental methodologies used to characterize its function. Quantitative data from preclinical studies are presented to offer a clear perspective on its potency and efficacy. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development investigating novel therapeutic strategies targeting FTO.
Introduction
The fat mass and obesity-associated (FTO) protein, an RNA N6-methyladenosine (m6A) demethylase, is increasingly recognized for its oncogenic roles in various cancers, including acute myeloid leukemia (AML)[1][2]. By removing m6A modifications from mRNA, FTO can regulate the expression of key oncogenes and tumor suppressors, thereby influencing cancer cell proliferation, survival, and differentiation[3]. The aberrant expression and activity of FTO in cancer have positioned it as a compelling target for therapeutic intervention.
This compound (also referred to as compound 8t) is a novel, potent FTO inhibitor featuring an acylhydrazone scaffold[1][4][5]. It has demonstrated significant antiproliferative and pro-apoptotic activity in leukemia cell lines, highlighting its potential as a lead compound for the development of new anticancer therapies[4][6]. This guide synthesizes the available technical information on this compound-induced apoptosis.
Quantitative Data Presentation
The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.
Table 1: this compound Inhibitory Activity
| Parameter | Cell Line | IC50 Value (μM) | Reference |
| FTO Inhibition | - | 7.1 - 9.4 | [1][4][5] |
Table 2: this compound Antiproliferative Activity
| Cell Line | Cancer Type | IC50 Value (μM) | Reference |
| MOLM13 | Acute Myeloid Leukemia | 0.35 | [1][4][5] |
| NB4 | Acute Promyelocytic Leukemia | 0.59 | [1][4][5] |
| THP-1 | Acute Monocytic Leukemia | 0.70 | [1][4][5] |
Note: Specific quantitative data on the percentage of apoptosis induction and the precise fold-change in protein expression levels for Bcl-2 and active Caspase-3 following this compound treatment are not yet publicly available in the cited literature.
Signaling Pathways in this compound Induced Apoptosis
This compound initiates apoptosis through the inhibition of FTO's demethylase activity. This leads to alterations in the m6A landscape of cellular mRNA, affecting the expression of key regulatory proteins. The currently understood signaling cascade involves the modulation of oncogenes and apoptosis-related proteins.
Core Signaling Pathway
The primary mechanism of this compound-induced apoptosis involves the inhibition of FTO, which subsequently leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of active (cleaved) Caspase-3[6]. FTO inhibition by this compound also results in the decreased expression of the oncogenes MYC and CEBPA, which are known to play roles in cell proliferation and survival[6][7]. The decrease in these oncogenes likely contributes to the overall pro-apoptotic environment.
Experimental Protocols
The following sections detail the generalized protocols for the key experiments used to characterize the pro-apoptotic effects of this compound. These are based on standard laboratory procedures, as the specific protocols from the primary literature on this compound are not fully detailed in the available abstracts.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Methodology:
-
Cell Seeding: Seed leukemia cells (e.g., MOLM13, NB4, THP-1) in a 96-well plate at a density of 3 x 10^4 cells per well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the log of the inhibitor concentration.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Methodology:
-
Cell Treatment: Treat NB4 cells with this compound at the desired concentration and for the specified duration. Include both untreated and vehicle-treated controls.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins, such as Bcl-2 and Caspase-3.
Workflow:
Methodology:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis of the bands can be performed to quantify the relative protein expression levels.
Conclusion
This compound is a potent FTO inhibitor that demonstrates significant antileukemia activity by inducing apoptosis. Its mechanism of action involves the inhibition of FTO's m6A demethylase activity, leading to the downregulation of the anti-apoptotic protein Bcl-2 and oncogenes such as MYC and CEBPA, and the subsequent activation of Caspase-3. The quantitative data on its inhibitory and antiproliferative activities underscore its potential as a valuable lead compound in the development of novel cancer therapeutics. Further investigation into the detailed molecular interactions and the full spectrum of its downstream effects will be crucial for its clinical translation. This guide provides a foundational understanding of the pro-apoptotic functions of this compound and the experimental approaches to its characterization.
References
- 1. Discovery of Novel RNA Demethylase FTO Inhibitors Featuring an Acylhydrazone Scaffold with Potent Antileukemia Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel RNA Demethylase FTO Inhibitors Featuring an Acylhydrazone Scaffold with Potent Antileukemia Activity - 科研通 [ablesci.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Fto-IN-13 and its Impact on Bcl-2 Protein Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fat mass and obesity-associated protein (FTO) has emerged as a critical regulator in various cellular processes, including cell proliferation, differentiation, and apoptosis. As the first identified N6-methyladenosine (m6A) RNA demethylase, FTO plays a pivotal role in post-transcriptional gene regulation. Its aberrant expression has been linked to several malignancies, making it a promising target for cancer therapy. Fto-IN-13 is a potent inhibitor of FTO, demonstrating anti-proliferative and pro-apoptotic activities in cancer cells. One of the key mechanisms underlying these effects is its influence on the expression of the anti-apoptotic protein Bcl-2. This technical guide provides an in-depth overview of the relationship between this compound and Bcl-2 protein expression, summarizing available data, detailing experimental protocols, and illustrating the associated signaling pathways.
The Role of FTO in Bcl-2 Regulation
The B-cell lymphoma 2 (Bcl-2) protein is a central anti-apoptotic member of the Bcl-2 family, which governs mitochondrial outer membrane permeabilization and the intrinsic apoptosis pathway. Overexpression of Bcl-2 is a common feature in many cancers, contributing to tumor cell survival and resistance to chemotherapy.
The expression of Bcl-2 is, in part, regulated by the m6A modification of its messenger RNA (mRNA). FTO can demethylate Bcl-2 mRNA, a process that is thought to enhance its stability and promote its translation, leading to higher levels of Bcl-2 protein. Consequently, inhibition of FTO is expected to increase the m6A methylation of Bcl-2 mRNA, leading to its degradation and a subsequent decrease in Bcl-2 protein levels. This reduction in Bcl-2 sensitizes cancer cells to apoptosis.
Quantitative Data on the Effect of FTO Inhibition on Bcl-2 Expression
While specific quantitative data for this compound is not extensively available in the public domain, studies on other FTO inhibitors and FTO knockdown provide a strong indication of the expected effects. The following table summarizes representative data from studies using various methods to inhibit FTO function in cancer cell lines.
| Cell Line | FTO Inhibition Method | Bcl-2 Protein Expression Change | Key Findings |
| MDA-MB-231 (Breast Cancer) | FTO knockdown (shRNA) | Decreased | FTO knockdown led to reduced Bcl-2 protein levels and increased cleavage of Caspase 3, indicating enhanced apoptosis.[1] |
| BT-549 (Breast Cancer) | FTO knockdown (shRNA) | Decreased | Similar to MDA-MB-231 cells, FTO knockdown resulted in decreased Bcl-2 expression.[1] |
| IPEC-J2 (Porcine Intestinal Epithelial) | FTO knockdown | Decreased | FTO knockdown reduced Bcl-2 levels and led to an accumulation of pro-apoptotic proteins Caspase 3, Caspase 8, and Bax.[2] |
| MDA-MB-231 and BT-549 (Breast Cancer) | FB23 (FTO inhibitor) and Ibrutinib (BTK inhibitor) combination | Decreased | The combination treatment significantly reduced Bcl-2 protein expression levels.[1] |
Signaling Pathway
The inhibition of FTO by this compound is proposed to initiate a cascade of events leading to the downregulation of Bcl-2 and induction of apoptosis. The following diagram illustrates this proposed signaling pathway.
Caption: Proposed signaling pathway of this compound leading to apoptosis.
Experimental Protocols
Western Blot Analysis of Bcl-2 Expression
This protocol outlines the steps to assess Bcl-2 protein levels in cancer cells following treatment with this compound.
1. Cell Culture and Treatment:
-
Culture the desired cancer cell line (e.g., MDA-MB-231) in appropriate media and conditions.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24, 48 hours).
2. Protein Extraction:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Bcl-2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
6. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the Bcl-2 protein levels.
Experimental Workflow Diagram
Caption: Workflow for Western Blot analysis of Bcl-2.
Conclusion
The inhibition of FTO by this compound represents a promising strategy in cancer therapy. By downregulating the expression of the anti-apoptotic protein Bcl-2, this compound can sensitize cancer cells to apoptosis. The proposed mechanism involves the modulation of Bcl-2 mRNA stability through the m6A pathway. While further studies are needed to provide specific quantitative data and detailed mechanistic insights for this compound, the existing evidence from other FTO inhibitors strongly supports this mode of action. The experimental protocols and workflows provided in this guide offer a framework for researchers to investigate the effects of this compound on Bcl-2 expression and its therapeutic potential.
References
The Role of FTO in Caspase 3-Mediated Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m6A) RNA demethylase, has emerged as a critical regulator of various cellular processes, including apoptosis.[1] Its role in programmed cell death is complex and appears to be context-dependent, with studies demonstrating both pro- and anti-apoptotic functions.[1][2] A key executioner of apoptosis is Caspase 3, a cysteine protease that, once activated, cleaves a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][4] This technical guide provides an in-depth overview of the interplay between FTO and Caspase 3 activation, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways. While direct evidence for the specific inhibitor Fto-IN-13 on Caspase 3 activation is not prevalent in the reviewed literature, this guide serves as a comprehensive resource for investigating the effects of FTO modulation on this critical apoptotic pathway.
Quantitative Data on FTO Modulation and Apoptosis
The following tables summarize quantitative findings from studies investigating the impact of FTO expression on apoptosis-related markers, including Caspase 3.
Table 1: Effect of FTO Knockdown on Apoptosis and Caspase 3
| Cell Line | Treatment/Condition | Parameter Measured | Result | Reference |
| IPEC-J2 | FTO Knockdown | Apoptosis Rate | Increased | [1] |
| IPEC-J2 | FTO Knockdown | Caspase 3 mRNA Expression | Upregulated | [1] |
| IPEC-J2 | FTO Knockdown | Caspase 3 Protein Level | Increased | [1] |
| IPEC-J2 | FTO Knockdown | Caspase 3 mRNA Half-life | Prolonged | [1] |
Table 2: Effect of FTO Overexpression on Apoptosis
| Cell Line | Treatment/Condition | Parameter Measured | Result | Reference |
| IPEC-J2 | FTO Overexpression | Apoptosis Rate | Decreased | [1] |
Signaling Pathways
The regulation of apoptosis by FTO is intricate and involves multiple signaling cascades. The following diagrams illustrate the key pathways.
Figure 1: FTO-mediated regulation of Caspase 3-dependent apoptosis.
Experimental Protocols
Investigating the influence of FTO and its inhibitors on Caspase 3 activation requires a combination of molecular and cellular biology techniques. Below are detailed protocols for key experiments.
Western Blotting for Caspase 3 Cleavage
This protocol is used to detect the active, cleaved form of Caspase 3, a hallmark of apoptosis.
a. Sample Preparation (Cell Lysates) [5][6]
-
Culture cells to the desired confluency and treat with the compound of interest (e.g., this compound) for the indicated times.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).[6]
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.[5]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[5]
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA or Bradford protein assay.
b. SDS-PAGE and Protein Transfer [7][8]
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto a 12-15% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. Transfer can be performed using a wet or semi-dry transfer system.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved Caspase 3 overnight at 4°C with gentle agitation. A primary antibody for total Caspase 3 and a loading control (e.g., β-actin or GAPDH) should be used on separate blots or after stripping.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
Figure 2: Western Blotting workflow for detecting cleaved Caspase 3.
Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This method allows for the quantification of early and late apoptotic cells.[10][11][12]
a. Cell Preparation and Staining [12][13]
-
Seed cells in a 6-well plate and treat with the experimental compound.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin (B1180172) V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
b. Flow Cytometry Analysis [10][14]
-
Analyze the stained cells using a flow cytometer.
-
Use unstained and single-stained controls for compensation.
-
Gate the cell populations based on their fluorescence:
-
Quantify the percentage of cells in each quadrant.
Figure 3: Flow cytometry workflow for apoptosis detection.
Conclusion
The FTO protein plays a significant role in the regulation of apoptosis, in part through its influence on the stability of Caspase 3 mRNA.[1] While the specific effects of this compound on Caspase 3 activation require direct investigation, the methodologies and pathways outlined in this guide provide a robust framework for such studies. By employing techniques like Western Blotting for cleaved Caspase 3 and flow cytometry for apoptosis quantification, researchers can effectively dissect the molecular mechanisms by which FTO inhibitors modulate programmed cell death. This knowledge is crucial for the development of novel therapeutic strategies targeting apoptosis in various diseases.
References
- 1. FTO Regulates Apoptosis in CPB2-Treated IPEC-J2 Cells by Targeting Caspase 3 Apoptotic Protein [mdpi.com]
- 2. Hypoxia-induced degradation of FTO promotes apoptosis by unmasking RACK1-mediated activation of MTK1-JNK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Quantification of apoptotic cells with fluorescein isothiocyanate-labeled annexin V in chinese hamster ovary cell cultures treated with cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A quantitative real-time approach for discriminating apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FTO negatively regulates the cytotoxic activity of natural killer cells | EMBO Reports [link.springer.com]
- 14. Dynamic analysis of apoptosis using cyanine SYTO probes: From classical to microfluidic cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Fto-IN-13: A Technical Guide to its Structural Binding and Cellular Effects on the FTO Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fat mass and obesity-associated (FTO) protein, an Fe(II)- and 2-oxoglutarate-dependent oxygenase, has emerged as a significant therapeutic target due to its role as an RNA demethylase, particularly in the context of cancer. FTO-mediated demethylation of N6-methyladenosine (m6A) in mRNA influences gene expression and various cellular processes. Fto-IN-13, also identified as compound 8t, is a novel and potent inhibitor of FTO, demonstrating significant anti-proliferative and pro-apoptotic effects in leukemia cell lines. This technical guide provides a comprehensive overview of the structural binding of this compound to FTO, detailing the quantitative data, experimental methodologies, and downstream cellular signaling pathways.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data reported for this compound.
| Parameter | This compound (compound 8t) | Reference |
| FTO IC50 | 7.1 - 9.4 µM | [1] |
Table 1: In vitro FTO enzymatic inhibition by this compound.
| Cell Line | This compound (compound 8t) IC50 | Reference |
| MOLM-13 | 0.35 µM | [2] |
| NB4 | 0.59 µM | [2] |
| THP-1 | 0.70 µM | [2] |
Table 2: Anti-proliferative activity of this compound in acute myeloid leukemia (AML) cell lines.
Structural Binding and Mechanism of Action
While a specific co-crystal structure of this compound with the FTO protein is not publicly available, its mechanism of action is understood to be through the inhibition of FTO's demethylase activity. This compound features an acylhydrazone scaffold, which is a novel chemotype for FTO inhibitors.[1] The inhibition of FTO's catalytic function leads to an increase in global m6A levels in mRNA. This, in turn, affects the stability and translation of transcripts of key oncogenes.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the characterization of this compound.
FTO Inhibition Assay (Chemiluminescent)
This assay is designed to measure the demethylase activity of FTO and the inhibitory potential of compounds like this compound.
Principle: The assay relies on a specific antibody that recognizes the methylated substrate. When FTO is active, it demethylates the substrate, reducing the antibody's binding and thus the chemiluminescent signal. An inhibitor will prevent this demethylation, resulting in a higher signal. The signal is inversely proportional to FTO activity.[3]
Protocol:
-
Enzyme Reaction: In a 96-well plate, incubate recombinant FTO enzyme with its methylated RNA substrate in an appropriate assay buffer (e.g., 50 mM HEPES pH 7.5, 50 µM (NH4)2Fe(SO4)2, 50 µM 2-oxoglutarate, 1 mM L-ascorbic acid, and 0.1 mg/mL BSA). Include this compound at various concentrations.
-
Antibody Binding: After the enzyme reaction, add a primary antibody specific to the methylated substrate.
-
Secondary Antibody and Detection: Add an HRP-labeled secondary antibody, followed by an HRP substrate to generate a chemiluminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the IC50 value by plotting the inhibitor concentration against the percentage of FTO inhibition.
Cell Proliferation Assay (e.g., CCK-8)
This assay determines the effect of this compound on the proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Seed acute myeloid leukemia cell lines (e.g., MOLM-13, NB4, THP-1) in 96-well plates at a suitable density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allow them to adhere overnight.[4]
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Reagent Addition: Add a water-soluble tetrazolium salt-based reagent (e.g., CCK-8) to each well and incubate for 1-4 hours.
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm). The amount of formazan (B1609692) dye generated by cellular dehydrogenases is directly proportional to the number of living cells. Calculate the IC50 values from the dose-response curves.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.
Protocol:
-
Cell Treatment: Treat leukemia cells (e.g., NB4) with this compound at a concentration known to inhibit proliferation for a set time (e.g., 48 hours).
-
Cell Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).[5]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated versus untreated control populations.
Western Blot Analysis
This technique is used to measure changes in the protein expression of apoptosis-related markers and downstream targets of FTO signaling.
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[6]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
This method is employed to quantify the changes in mRNA expression of FTO target genes.
Protocol:
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from this compound-treated and control cells and reverse transcribe it into cDNA.
-
qPCR: Perform quantitative PCR using SYBR Green master mix and primers specific for MYC, CEBPA, and a housekeeping gene (e.g., GAPDH) for normalization.[7]
-
Data Analysis: Calculate the relative changes in gene expression using the ΔΔCt method.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to the action of this compound.
Caption: Experimental workflow for this compound characterization.
Caption: this compound mechanism of action on FTO signaling.
Conclusion
This compound represents a promising lead compound for the development of anti-leukemia therapeutics targeting the FTO demethylase. Its ability to inhibit FTO, leading to the suppression of key oncogenic pathways and induction of apoptosis, highlights the therapeutic potential of modulating RNA methylation. Further structural studies and in vivo evaluation will be crucial in advancing this and similar acylhydrazone-based FTO inhibitors towards clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel RNA Demethylase FTO Inhibitors Featuring an Acylhydrazone Scaffold with Potent Antileukemia Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. High caspase 3 and vulnerability to dual BCL2 family inhibition define ETO2∷GLIS2 pediatric leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. R-2HG Exhibits Anti-tumor Activity by Targeting FTO/m6A/MYC/CEBPA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Fto-IN-13: In Vitro Application Notes and Protocols for a Novel FTO Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fto-IN-13, also identified as compound 8t, is a potent inhibitor of the Fat Mass and Obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase.[1][2] The FTO enzyme is a critical regulator of RNA epigenetics and has emerged as a promising therapeutic target in various diseases, particularly in acute myeloid leukemia (AML).[3][4][5] this compound exhibits significant antiproliferative and pro-apoptotic activities in cancer cells, making it a valuable tool for in vitro research and a lead compound for potential therapeutic development.[1][6] This document provides detailed application notes and experimental protocols for the in vitro use of this compound.
Data Presentation
Quantitative Data Summary
The following tables summarize the key in vitro activities of this compound.
Table 1: FTO Enzymatic Inhibition
| Compound | FTO IC₅₀ (µM) |
| This compound (8t) | 7.1 - 9.4 |
Data sourced from Liang X, et al. (2025).[1][6][7]
Table 2: Antiproliferative Activity in AML Cell Lines
| Cell Line | IC₅₀ (µM) |
| MOLM13 | 0.35 |
| NB4 | 0.59 |
| THP-1 | 0.70 |
Data sourced from Liang X, et al. (2025).[1][6][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its in vitro characterization.
Caption: this compound inhibits the FTO demethylase, leading to increased m6A levels in target mRNAs like MYC and RARA, downregulation of the anti-apoptotic protein Bcl-2, and activation of Caspase 3, ultimately inducing apoptosis and inhibiting cancer cell proliferation.
Caption: A general workflow for the in vitro evaluation of this compound, from compound preparation and cell treatment to various downstream assays and data analysis.
Experimental Protocols
FTO Enzymatic Assay (In Vitro Demethylase Activity)
This protocol is a general guideline for assessing the inhibitory effect of this compound on FTO's demethylase activity. Commercially available FTO demethylase assay kits can be used and their specific instructions should be followed.
Materials:
-
Recombinant human FTO protein
-
m6A-containing RNA substrate
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0, 2 mM L-ascorbic acid, 300 µM α-ketoglutarate, 283 µM (NH₄)₂Fe(SO₄)₂·6H₂O)
-
Detection reagents (specific to the chosen assay format, e.g., formaldehyde (B43269) detection kit or antibody-based detection)
-
384-well microplate
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the assay buffer, recombinant FTO enzyme, and the m6A-containing RNA substrate.
-
Add the different concentrations of this compound or DMSO (vehicle control) to the respective wells.
-
Incubate the plate at 37°C for the recommended time (e.g., 1-2 hours).
-
Stop the reaction according to the kit's instructions.
-
Measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability Assay (Antiproliferative Activity)
This protocol describes the use of a colorimetric assay (e.g., CCK-8 or MTT) to determine the effect of this compound on the proliferation of leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MOLM13, NB4, THP-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
CCK-8 or MTT reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Prepare serial dilutions of this compound in the complete medium.
-
Add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours, or add 20 µL of MTT solution (5 mg/mL in PBS) and incubate for 4 hours. If using MTT, subsequently add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Leukemia cell line (e.g., NB4)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a density that allows for logarithmic growth.
-
Treat the cells with different concentrations of this compound or vehicle control for 24-48 hours.
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol describes the detection of changes in the expression of key proteins involved in apoptosis and oncogenic signaling following treatment with this compound.
Materials:
-
Leukemia cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Bcl-2, Caspase-3, cleaved Caspase-3, MYC, RARA, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
References
- 1. Discovery of Novel RNA Demethylase FTO Inhibitors Featuring an Acylhydrazone Scaffold with Potent Antileukemia Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Saikosaponin D exhibits anti-leukemic activity by targeting FTO/m6A signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cityofhope.org [cityofhope.org]
- 5. FTO Plays an Oncogenic Role in Acute Myeloid Leukemia as a N6-Methyladenosine RNA Demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for Fto-IN-13 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fto-IN-13 is a potent inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase.[1][2] FTO has emerged as a significant therapeutic target in various diseases, particularly in oncology, due to its role in regulating the expression of key oncogenes and signaling pathways.[1][2] this compound, also identified as compound 8t, features an acylhydrazone scaffold and has demonstrated potent antileukemia activity by inhibiting FTO's demethylase function.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in a cell culture setting.
Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of FTO. As an m6A demethylase, FTO removes methyl groups from mRNA, influencing its stability, translation, and splicing. By inhibiting FTO, this compound increases the global levels of m6A methylation on RNA. This alteration in the epitranscriptome leads to the dysregulation of FTO's target genes, including the proto-oncogene MYC and the transcription factor CEBPA, which are crucial for cell proliferation and differentiation.[1][3] The downstream effects of FTO inhibition by this compound include the induction of apoptosis and suppression of cell proliferation in cancer cells.[1][2]
Signaling Pathway
The inhibition of FTO by this compound impacts several key signaling pathways implicated in cancer development and progression. The primary pathway affected is the FTO/m6A/MYC/CEBPA signaling axis.[3] Increased m6A methylation of MYC and CEBPA transcripts due to FTO inhibition leads to their decreased stability and subsequent downregulation of their protein products.[3] This, in turn, affects downstream processes such as cell cycle progression and apoptosis.
Caption: this compound inhibits the FTO enzyme, leading to increased m6A RNA methylation and subsequent downregulation of MYC/CEBPA, resulting in anticancer effects.
Quantitative Data
The following tables summarize the reported in vitro activities of this compound (compound 8t).
Table 1: FTO Inhibitory Activity of this compound and Analogs
| Compound | FTO IC50 (µM) |
| This compound (8t) | 7.1 - 9.4 |
| 8u | 7.1 - 9.4 |
| 8v | 7.1 - 9.4 |
| Data from Liang X, et al. J Med Chem. 2025.[1][2] |
Table 2: Antiproliferative Activity of this compound in Leukemia Cell Lines
| Cell Line | IC50 (µM) |
| MOLM13 | 0.35 |
| NB4 | 0.59 |
| THP-1 | 0.70 |
| Data from Liang X, et al. J Med Chem. 2025.[1][2] |
Experimental Protocols
The following protocols are provided as a guideline. Optimal conditions, including this compound concentration, cell seeding density, and incubation time, should be determined empirically for each cell line and experimental setup.
Protocol 1: Cell Proliferation Assay (CCK-8/MTS)
This protocol describes a colorimetric assay to assess the effect of this compound on cell proliferation.
Caption: Workflow for assessing cell proliferation after this compound treatment.
Materials:
-
Cell line of interest (e.g., MOLM13, NB4, THP-1)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight if applicable.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. A suggested concentration range is 0.1 to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay: Add 10 µL of CCK-8 or 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., 0.5 µM, 1 µM, 5 µM) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Protocol 3: Western Blot Analysis of MYC and CEBPA Expression
This protocol outlines the procedure for detecting changes in MYC and CEBPA protein levels following this compound treatment.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against MYC, CEBPA, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described in Protocol 2. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes at 95°C.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Conclusion
This compound is a valuable tool for studying the biological roles of the FTO enzyme and for investigating its therapeutic potential. The protocols provided here offer a framework for assessing the effects of this compound on cell proliferation, apoptosis, and target protein expression. Researchers are encouraged to optimize these protocols for their specific experimental systems to achieve the most reliable and reproducible results.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Discovery of Novel RNA Demethylase FTO Inhibitors Featuring an Acylhydrazone Scaffold with Potent Antileukemia Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. R-2HG Exhibits Anti-tumor Activity by Targeting FTO/m6A/MYC/CEBPA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fto-IN-13 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fto-IN-13, also identified as compound 8t, is a potent and specific small-molecule inhibitor of the fat mass and obesity-associated protein (FTO). The FTO protein is an RNA demethylase that plays a crucial role in post-transcriptional gene regulation by removing N6-methyladenosine (m6A) from RNA. In various cancers, particularly acute myeloid leukemia (AML), FTO is overexpressed and functions as an oncogene by modulating the expression of key cancer-related genes such as MYC and CEBPA. Inhibition of FTO has emerged as a promising therapeutic strategy to reverse these effects, induce cancer cell apoptosis, and inhibit tumor growth. These application notes provide a comprehensive overview of the use of this compound in preclinical xenograft models, including its mechanism of action, efficacy data, and detailed experimental protocols.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by inhibiting the m6A demethylase activity of the FTO protein. This leads to an increase in the overall level of m6A methylation in RNA. The elevated m6A levels in the transcripts of key oncogenes, such as MYC, can lead to their destabilization and reduced expression. Consequently, this disrupts the downstream signaling pathways that promote cancer cell proliferation and survival, ultimately leading to apoptosis and a reduction in tumor growth.
Caption: Mechanism of action of this compound in cancer cells.
Efficacy of this compound
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity against various human acute myeloid leukemia (AML) cell lines.
| Cell Line | IC50 (μM) |
| MOLM13 | 0.35 |
| NB4 | 0.59 |
| THP-1 | 0.70 |
In Vivo Efficacy in Xenograft Model
In a preclinical study, this compound was evaluated in a xenograft model using the NB4 human AML cell line.
| Animal Model | Cancer Type | Treatment | Dosage | Tumor Growth Inhibition (TGI) |
| Nude Mice | Acute Myeloid Leukemia (NB4 cells) | This compound | 30 mg/kg/day | 51%[1] |
Experimental Protocols
The following protocols provide a general framework for conducting xenograft studies with this compound. Researchers should optimize these protocols based on their specific experimental needs and in accordance with institutional animal care and use guidelines.
Cell Culture
-
Culture NB4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
Xenograft Model Establishment
Caption: Experimental workflow for an this compound xenograft study.
-
Animals: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID), typically 6-8 weeks old.
-
Cell Implantation:
-
Harvest NB4 cells and wash them with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel® to a final concentration of 1 x 10^7 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate tumor volume using the formula: (Width² x Length) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
This compound Administration
-
Formulation:
-
Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
For injection, dilute the stock solution to the final desired concentration (30 mg/kg) in a vehicle appropriate for intraperitoneal (i.p.) administration, such as a mixture of DMSO, polyethylene (B3416737) glycol 300 (PEG300), Tween 80, and saline. Note: The exact vehicle composition should be optimized for solubility and tolerability.
-
-
Administration:
-
Administer this compound or the vehicle control to the respective groups via intraperitoneal injection daily.
-
The treatment duration will depend on the study design but typically continues for 2-4 weeks or until the tumors in the control group reach a predetermined endpoint.
-
Endpoint Analysis
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors and record their final weight.
-
Tumor tissue can be processed for further analysis, such as histopathology, immunohistochemistry for proliferation and apoptosis markers, and molecular analysis to confirm the on-target effects of this compound (e.g., measuring m6A levels and target gene expression).
Data Analysis
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between the treatment and control groups.
-
Plot tumor growth curves and body weight changes over time for each group.
Conclusion
This compound is a promising anti-cancer agent that targets the FTO m6A demethylase. The provided data and protocols offer a solid foundation for researchers to design and execute preclinical xenograft studies to further evaluate the therapeutic potential of this compound in various cancer models. Careful optimization of experimental conditions and adherence to ethical guidelines for animal research are paramount for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Fto-IN-13 in m6A RNA Immunoprecipitation (MeRIP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in various biological processes, including RNA stability, splicing, translation, and cellular localization. The reversible nature of this modification is controlled by a complex interplay of "writer" (methyltransferases), "eraser" (demethylases), and "reader" (m6A-binding) proteins. The fat mass and obesity-associated protein (FTO) was the first identified m6A demethylase, and its dysregulation has been implicated in numerous diseases, including cancer and metabolic disorders.
Fto-IN-13 is a potent and specific small molecule inhibitor of FTO. By inhibiting the demethylase activity of FTO, this compound treatment leads to an increase in global m6A levels, allowing for the investigation of the functional consequences of m6A-dependent gene regulation. This document provides detailed application notes and protocols for the use of this compound in m6A RNA immunoprecipitation (MeRIP), a powerful technique to enrich and identify m6A-modified RNA transcripts on a transcriptome-wide scale.
Mechanism of Action
This compound functions by competitively binding to the active site of the FTO protein, thereby preventing the demethylation of N6-methyladenosine on RNA transcripts. This inhibition leads to an accumulation of m6A modifications on target mRNAs. The subsequent alteration in the m6A landscape can be profiled using MeRIP followed by high-throughput sequencing (MeRIP-seq) to identify FTO-regulated transcripts and pathways.
Data Presentation
The following tables summarize expected quantitative data from MeRIP-seq experiments following FTO inhibition. These are representative data based on studies using various FTO inhibitors and FTO knockdown, illustrating the kind of results that can be anticipated when using this compound.
Table 1: Changes in Global m6A Levels Upon FTO Inhibition
| Treatment Group | Global m6A/A Ratio (relative to control) | Fold Change |
| Vehicle Control (DMSO) | 1.0 | - |
| This compound (Optimized Conc.) | 1.5 - 2.5 | ↑ |
| FTO Knockdown (siRNA) | 1.8 - 3.0 | ↑ |
Data are illustrative and based on typical results observed with potent FTO inhibitors. Actual fold changes may vary depending on cell type, treatment duration, and this compound concentration.
Table 2: Summary of MeRIP-seq Data Analysis Following FTO Inhibition
| Metric | Vehicle Control (DMSO) | This compound Treated | Change |
| Total Number of m6A Peaks | ~10,000 - 15,000 | ~12,000 - 18,000 | Increased |
| Number of Hypermethylated Genes | - | ~800 - 1500 | - |
| Number of Hypomethylated Genes | - | ~400 - 600 | - |
| Enriched Motifs in Hypermethylated Peaks | RRACH | RRACH | Consistent |
This table provides an example of the expected outcomes from a MeRIP-seq experiment. The number of differentially methylated genes can vary significantly between cell lines and experimental conditions.
Experimental Protocols
I. Determination of Optimal this compound Concentration
Prior to a large-scale MeRIP-seq experiment, it is crucial to determine the optimal concentration of this compound for your specific cell line. This is typically the lowest concentration that elicits a significant increase in global m6A levels without causing significant cytotoxicity.
A. Cell Viability Assay (e.g., MTT or CCK-8)
-
Seed cells in a 96-well plate at an appropriate density.
-
The following day, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Perform the cell viability assay according to the manufacturer's protocol.
-
Determine the IC50 value and select a concentration range for further m6A analysis that shows minimal toxicity.
B. Global m6A Quantification (Dot Blot or ELISA-based Kit)
-
Treat cells with a non-toxic range of this compound concentrations determined from the viability assay.
-
Isolate total RNA or mRNA from the treated and control cells.
-
Perform a dot blot analysis using an anti-m6A antibody or use a commercially available m6A quantification kit.
-
Quantify the signal to determine the relative global m6A levels.
-
Select the lowest concentration of this compound that results in a significant and saturating increase in global m6A levels for your MeRIP experiment.
II. MeRIP-seq Protocol with this compound Treatment
This protocol outlines the key steps for performing MeRIP-seq on cells treated with this compound.
A. Cell Treatment and RNA Isolation
-
Culture your cells of interest to ~80% confluency.
-
Treat the cells with the predetermined optimal concentration of this compound or vehicle control (DMSO) for the desired duration.
-
Harvest the cells and isolate total RNA using a method that preserves RNA integrity (e.g., TRIzol reagent).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100). A RIN score > 7 is recommended.
-
Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
B. RNA Fragmentation
-
Fragment the purified mRNA to an average size of ~100-200 nucleotides using a fragmentation buffer or enzymatic methods.
-
Purify the fragmented RNA using ethanol (B145695) precipitation or a suitable cleanup kit.
C. Immunoprecipitation (IP)
-
Take a small aliquot of the fragmented RNA to serve as the "input" control.
-
Incubate the remaining fragmented RNA with an anti-m6A antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads to the RNA-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-RNA complexes.
-
Wash the beads multiple times with IP buffer to remove non-specific binding.
-
Elute the m6A-containing RNA fragments from the beads using an elution buffer.
-
Purify the eluted RNA using ethanol precipitation or an RNA cleanup kit.
D. Library Preparation and Sequencing
-
Prepare sequencing libraries from both the immunoprecipitated (IP) RNA and the input control RNA using a strand-specific RNA-seq library preparation kit.
-
Perform high-throughput sequencing on a suitable platform (e.g., Illumina NovaSeq).
E. Data Analysis
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the reference genome.
-
Use peak-calling software (e.g., MACS2) to identify m6A-enriched regions (peaks) in the IP samples relative to the input samples.
-
Perform differential methylation analysis to identify hyper- and hypomethylated peaks between the this compound treated and control groups.
-
Annotate the peaks to genes and perform downstream functional analysis (e.g., GO and KEGG pathway analysis).
Mandatory Visualizations
Caption: Workflow for m6A RNA immunoprecipitation (MeRIP) using this compound.
Caption: FTO-regulated signaling pathways affected by this compound.
Fto-IN-13 in High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fto-IN-13 is a potent inhibitor of the Fat Mass and Obesity-Associated (FTO) protein, the first identified RNA N6-methyladenosine (m6A) demethylase. The FTO protein plays a crucial role in various cellular processes by removing methyl groups from mRNA, thereby influencing gene expression and function. Dysregulation of FTO activity has been implicated in a range of diseases, including cancer, obesity, and neurological disorders. This compound serves as a valuable chemical probe for studying the biological functions of FTO and as a potential therapeutic agent. These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) to identify and characterize FTO inhibitors, along with relevant signaling pathway information.
Data Presentation
The inhibitory activity of this compound and other reference compounds against the FTO protein is summarized in the table below. This data is critical for comparative analysis and for establishing baseline potency in screening assays.
| Compound Name | Target | IC50 (µM) | Assay Type | Cell Line/System | Reference |
| This compound | FTO | Not specified in publicly available literature | Not specified | Not specified | [1] |
| Rhein | FTO | 2.5 | m6A-probe assay | Recombinant FTO | [2] |
| IOX3 | FTO | Not specified in publicly available literature | Not specified | Not specified | [2] |
| 24PDCA | FTO | 10 | m6A-probe assay | Recombinant FTO | [2] |
| LipotF | FTO | Not specified in publicly available literature | m6A-probe assay | Recombinant FTO | [2] |
Experimental Protocols
High-Throughput Screening (HTS) for FTO Inhibitors using a Fluorescence-Based Assay
This protocol describes a robust and sensitive fluorescence-based assay suitable for HTS to identify novel inhibitors of FTO demethylase activity.[2]
Principle: The assay utilizes a specially designed oligonucleotide probe containing a single m6A modification and a fluorophore-quencher pair. In its native state, the probe's fluorescence is quenched. Upon demethylation by FTO, the probe undergoes a conformational change, leading to a significant increase in fluorescence intensity. This change in fluorescence is directly proportional to FTO activity.
Materials:
-
Recombinant human FTO protein
-
m6A-containing fluorescent probe
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA
-
Test compounds (e.g., this compound as a positive control) dissolved in DMSO
-
384-well black, clear-bottom assay plates
-
Fluorescence microplate reader
Protocol:
-
Compound Plating: Dispense test compounds and controls (e.g., this compound, DMSO as negative control) into the 384-well assay plates using an acoustic liquid handler or a pin tool. Aim for a final assay concentration range suitable for dose-response curves (e.g., 0.01 to 100 µM).
-
Enzyme and Substrate Preparation: Prepare a master mix containing recombinant FTO protein and the m6A fluorescent probe in the assay buffer. The final concentrations should be optimized for the specific assay, but a starting point could be 50 nM FTO and 100 nM probe.
-
Reaction Initiation: Dispense the enzyme/substrate master mix into the compound-containing wells to start the demethylation reaction.
-
Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis:
-
Normalize the data using the negative (DMSO) and positive (potent inhibitor like this compound) controls.
-
Calculate the percent inhibition for each test compound concentration.
-
Generate dose-response curves and determine the IC50 values for active compounds.
-
Workflow for HTS of FTO Inhibitors:
Caption: High-throughput screening workflow for identifying FTO inhibitors.
Cell-Based Antiproliferative Assay
This protocol is designed to assess the effect of FTO inhibitors on the proliferation of cancer cell lines.[3][4]
Principle: The assay measures the number of viable cells after treatment with the test compound. A reduction in cell proliferation is indicative of cytotoxic or cytostatic effects of the compound, which can be a consequence of FTO inhibition in cancer cells where FTO is an oncogene.
Materials:
-
Cancer cell line known to have high FTO expression (e.g., certain acute myeloid leukemia (AML) or breast cancer cell lines)
-
Complete cell culture medium
-
This compound (as a positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent (e.g., CellTiter-Glo®)
-
96-well clear or white-walled cell culture plates
-
Multichannel pipette or automated liquid handler
-
Microplate reader (absorbance or luminescence)
Protocol:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (including this compound). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated solubilization solution).
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the dose-response curves and determine the IC50 values.
-
Signaling Pathways
FTO has been shown to be a key regulator in several important signaling pathways. Understanding these pathways is crucial for interpreting the cellular effects of FTO inhibitors like this compound.
FTO and WNT Signaling
FTO can regulate the WNT signaling pathway. In some contexts, FTO depletion leads to an upregulation of DKK1, an inhibitor of the canonical WNT/β-catenin pathway. This, in turn, can activate the non-canonical WNT/PCP pathway, promoting cell migration.[5][6]
Caption: FTO's role in regulating WNT signaling pathways.
FTO and mTORC1 Signaling
FTO plays a role in sensing amino acid availability and coupling it to the mTORC1 signaling pathway. In the absence of FTO, mTORC1 signaling is reduced, leading to decreased protein synthesis and cell growth.[7][8][9]
Caption: FTO's involvement in the mTORC1 signaling pathway.
Conclusion
This compound is a critical tool for investigating the multifaceted roles of the FTO protein. The provided protocols for high-throughput screening and cell-based assays offer a robust framework for the discovery and characterization of novel FTO inhibitors. A thorough understanding of the signaling pathways influenced by FTO is essential for elucidating the mechanism of action of these inhibitors and for their potential development as therapeutic agents.
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Anti-Proliferative and Pro-Apoptotic Properties of Ethanol Plectranthus amboinicus (Lour.) Spreng. Leaves Ethanolic Extract Nanoparticles on T47D Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting FTO induces colorectal cancer ferroptotic cell death by decreasing SLC7A11/GPX4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 8. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
Fto-IN-13 for RNA Sequencing Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fto-IN-13 is a potent inhibitor of the Fat Mass and Obesity-Associated Protein (FTO), an N6-methyladenosine (m6A) RNA demethylase.[1][2] The m6A modification is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in regulating mRNA stability, splicing, translation, and localization. The FTO enzyme removes this modification, thereby influencing the expression of a wide range of genes involved in various cellular processes, including cell growth, proliferation, and differentiation. Dysregulation of FTO activity has been implicated in various diseases, including cancer.[3][4] this compound, also known as compound 8t, features an acylhydrazone scaffold and has demonstrated potent antileukemia activity by inhibiting FTO's demethylase function.[2][5][6]
These application notes provide a comprehensive overview of the use of this compound for RNA sequencing (RNA-seq) analysis to investigate the consequences of FTO inhibition on the transcriptome. The provided protocols and data are intended to guide researchers in designing and conducting experiments to elucidate the role of FTO-mediated RNA demethylation in their specific biological systems.
Mechanism of Action
This compound acts as a competitive inhibitor of FTO, binding to its active site and preventing the demethylation of m6A-modified RNA. This leads to an accumulation of m6A marks on target transcripts. The increased m6A levels can then be recognized by "reader" proteins, such as the YTH domain-containing family proteins (YTHDF1/2/3), which can, in turn, affect the fate of the mRNA molecule, often leading to decreased stability and subsequent degradation. This mechanism underlies the ability of this compound to modulate the expression of key oncogenes like MYC and CEBPA.[7][8][9]
Data Presentation
The following tables summarize quantitative data from representative studies using potent FTO inhibitors, demonstrating the expected outcomes of this compound treatment on m6A levels and gene expression.
Table 1: Effect of FTO Inhibition on Global m6A Levels in mRNA
| Cell Line | Treatment | Change in m6A/A Ratio (%) | Reference |
| NB4 (AML) | FTO inhibitor (FB23-2) | Increased | [7] |
| MONOMAC6 (AML) | FTO inhibitor (FB23-2) | Increased | [7] |
| HeLa | FTO inhibitor (18097) | +44.1% (at 25 µM) | [10] |
| MDA-MB-231 | FTO inhibitor (18097) | +14.2% (at 25 µM) | [10] |
Table 2: Effect of FTO Inhibition on the Expression of Key Target Genes
| Cell Line | Treatment | Target Gene | Change in mRNA Expression | Reference |
| NB4 (AML) | This compound (compound 8t) | MYC | Decreased | [1] |
| NB4 (AML) | This compound (compound 8t) | CEBPA | Decreased | [1] |
| NB4 (AML) | FTO inhibitor (FB23-2) | MYC | Decreased | [7] |
| NB4 (AML) | FTO inhibitor (FB23-2) | CEBPA | Decreased | [7] |
| MONOMAC6 (AML) | FTO inhibitor (FB23-2) | MYC | Decreased | [7] |
| MONOMAC6 (AML) | FTO inhibitor (FB23-2) | CEBPA | Decreased | [7] |
Signaling Pathways Modulated by FTO Inhibition
Inhibition of FTO has been shown to impact several key signaling pathways involved in cell proliferation, survival, and differentiation. Below are diagrams illustrating the established connections between FTO and these pathways.
Caption: FTO Inhibition and the WNT Signaling Pathway.
Caption: FTO Inhibition and the PI3K/Akt/mTOR Signaling Pathway.
Experimental Protocols
This section provides detailed protocols for utilizing this compound in cell culture and preparing samples for RNA sequencing analysis.
Experimental Workflow Overview
Caption: Workflow for RNA-seq analysis with this compound.
Protocol 1: Cell Treatment with this compound
Materials:
-
This compound (MedChemExpress, Cat. No. HY-139575)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)
-
Appropriate cell culture medium and supplements
-
Cell line of interest (e.g., NB4, MONOMAC6 for AML studies)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period. For suspension cells like NB4, a typical density is 0.5 x 10^6 cells/mL. For adherent cells, seed to achieve 70-80% confluency at the time of harvest.
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Treatment:
-
On the day of treatment, dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration. A typical starting concentration range for potent FTO inhibitors is 1-10 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line.
-
For the vehicle control wells, add an equivalent volume of DMSO to the cell culture medium.
-
Replace the existing medium in the wells with the medium containing this compound or DMSO.
-
-
Incubation: Incubate the cells for the desired treatment duration. A common time course is 24, 48, or 72 hours. The optimal time point may vary depending on the cell type and the specific biological question.
-
Cell Harvest: After the incubation period, harvest the cells for RNA extraction. For suspension cells, pellet the cells by centrifugation. For adherent cells, wash with PBS and then lyse directly in the plate.
Protocol 2: Total RNA Extraction and Quality Control
Materials:
-
TRIzol reagent (or other RNA extraction kit)
-
Chloroform
-
75% Ethanol (B145695) (prepared with nuclease-free water)
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Agilent Bioanalyzer (or similar instrument for RNA integrity analysis)
Procedure:
-
Cell Lysis: Lyse the harvested cells using 1 mL of TRIzol reagent per well of a 6-well plate. Pipette the lysate up and down several times to ensure complete homogenization.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube, add 0.2 mL of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 2-3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase (containing the RNA) to a new tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Carefully remove all the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of nuclease-free water.
-
Quality Control:
-
Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.
-
Assess the RNA integrity by determining the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value of > 8 is generally recommended for RNA-seq.
-
Protocol 3: RNA Sequencing Library Preparation and Data Analysis
Library Preparation:
Following successful RNA extraction and quality control, proceed with RNA sequencing library preparation. The choice of library preparation kit will depend on the specific research question.
-
mRNA-Seq (Poly-A selection): This is suitable for analyzing the expression of protein-coding genes.
-
Total RNA-Seq (rRNA depletion): This method is used for analyzing both coding and non-coding RNAs.
Follow the manufacturer's protocol for the chosen library preparation kit.
Sequencing:
Perform sequencing on an Illumina platform (e.g., NovaSeq, HiSeq) to generate a sufficient number of reads per sample. For differential gene expression analysis, a sequencing depth of 20-30 million reads per sample is typically recommended.
Data Analysis:
The bioinformatic analysis of RNA-seq data is a multi-step process:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated upon this compound treatment using packages like DESeq2 or edgeR in R.
-
Pathway and Gene Ontology (GO) Analysis: Use tools like GSEA or DAVID to identify enriched biological pathways and functions among the differentially expressed genes.
-
(Optional) m6A-Seq Analysis: To directly map m6A modifications across the transcriptome, perform m6A-specific immunoprecipitation followed by sequencing (m6A-Seq or MeRIP-Seq). This allows for the identification of this compound-induced changes in the m6A landscape.
Conclusion
This compound is a valuable tool for investigating the role of FTO-mediated RNA demethylation in various biological contexts. By inhibiting FTO, researchers can induce changes in the m6A epitranscriptome and subsequently alter gene expression profiles. The combination of this compound treatment with RNA sequencing provides a powerful approach to uncover the downstream targets and signaling pathways regulated by FTO, offering insights into disease mechanisms and potential therapeutic strategies. The protocols and information provided herein serve as a guide for researchers to effectively utilize this compound in their RNA sequencing analyses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Novel RNA Demethylase FTO Inhibitors Featuring an Acylhydrazone Scaffold with Potent Antileukemia Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Item - Discovery of Novel RNA Demethylase FTO Inhibitors Featuring an Acylhydrazone Scaffold with Potent Antileukemia Activity - American Chemical Society - Figshare [acs.figshare.com]
- 7. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. R-2HG Exhibits Anti-tumor Activity by Targeting FTO/m6A/MYC/CEBPA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. R-2HG Exhibits Anti-tumor Activity by Targeting FTO/m6A/MYC/CEBPA Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fto-IN-13 and Western Blot Analysis of FTO Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fto-IN-13
This compound is a potent and selective inhibitor of the Fat Mass and Obesity-Associated (FTO) protein, the first identified RNA demethylase.[1] FTO plays a crucial role in various cellular processes by removing N6-methyladenosine (m6A) modifications from RNA, thereby influencing mRNA stability, translation, and other aspects of RNA metabolism. Dysregulation of FTO activity has been implicated in a range of diseases, including cancer, obesity, and neurological disorders.
This compound exerts its effects by inhibiting the demethylase activity of FTO. This leads to an increase in m6A methylation on FTO's target mRNAs, which can subsequently alter their stability and translation into proteins. Notably, this compound has been shown to induce antiproliferative activity and apoptosis in cancer cells.[1] Its mechanism of action involves the downregulation of key proteins such as the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins like active Caspase-3. Furthermore, this compound affects the expression of critical oncogenes, including MYC and CEBPA, by modulating the stability of their respective mRNAs.[1]
These characteristics make this compound a valuable tool for studying the biological functions of FTO and a potential therapeutic agent for diseases driven by FTO overexpression. Western blot analysis is a fundamental technique to elucidate the downstream effects of this compound by quantifying the changes in protein levels of its key targets.
Key FTO Targets and Signaling Pathways
FTO is a central regulator in several signaling pathways. Its inhibition by this compound can have significant downstream consequences. The primary mechanism involves the alteration of m6A levels in target mRNAs, leading to changes in their stability and translation.
FTO/m6A/MYC/CEBPA Signaling Axis: FTO is known to demethylate the mRNAs of the proto-oncogene MYC and the transcription factor CEBPA, enhancing their stability and promoting their translation. By inhibiting FTO, this compound increases the m6A methylation of these transcripts, leading to their degradation and a subsequent decrease in MYC and CEBPA protein levels. This pathway is critical in certain types of leukemia.
Regulation of Apoptosis: this compound has been observed to induce apoptosis. This is achieved, in part, by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the levels of cleaved (active) Caspase-3, a key executioner of apoptosis. The precise mechanism by which FTO inhibition regulates Bcl-2 is an area of ongoing investigation but is likely linked to the modulation of m6A on mRNAs of apoptosis-related genes.
Below is a diagram illustrating the signaling pathway affected by this compound.
References
Application Notes and Protocols for Fto-IN-13 in Cell Viability Assays (MTT, MTS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fto-IN-13 is a small molecule inhibitor of the FTO (fat mass and obesity-associated) protein, an RNA demethylase that plays a significant role in post-transcriptional gene regulation. The FTO protein is implicated in various cellular processes, including cell proliferation, differentiation, and apoptosis. Its dysregulation has been linked to several cancers, making it a promising target for therapeutic intervention. These application notes provide detailed protocols for assessing the effect of this compound on cell viability using the widely adopted MTT and MTS colorimetric assays.
The FTO protein, an α-ketoglutarate-dependent dioxygenase, removes N6-methyladenosine (m6A) modifications from RNA.[1][2] This m6A modification is a crucial epigenetic mark that influences mRNA stability, splicing, and translation. By inhibiting FTO, this compound can modulate the expression of key oncogenes and tumor suppressor genes, thereby affecting cancer cell survival and proliferation.[1][2] FTO has been shown to regulate critical signaling pathways involved in cancer progression, such as the PI3K/Akt and Wnt/β-catenin pathways.
Mechanism of Action
FTO inhibitors, including compounds structurally and functionally similar to this compound, exert their effects by blocking the demethylase activity of the FTO protein. This leads to an accumulation of m6A modifications on target mRNAs. For instance, inhibition of FTO has been shown to suppress the expression of pro-survival genes like MYC and CEBPA.[1] The increased methylation of these transcripts can lead to their degradation, ultimately resulting in decreased cell viability and induction of apoptosis in cancer cells.
Quantitative Data Summary
While specific data for this compound is not widely available in the public domain, the following table summarizes the half-maximal inhibitory concentrations (IC50) of other potent FTO inhibitors in various cancer cell lines, as determined by cell viability assays. This data provides a reference for the expected potency of FTO inhibitors.
| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference |
| FB23 | MDA-MB-231 (Breast Cancer) | MTT | ~2.5 | [3] |
| FB23 | BT-549 (Breast Cancer) | MTT | ~2.5 | [3] |
| CS1 (Bisantrene) | MONOMAC 6 (AML) | MTT | < 1 | [4] |
| CS2 (Brequinar) | MONOMAC 6 (AML) | MTT | < 1 | [4] |
| Rhein | BE(2)-C (Neuroblastoma) | MTT | > 20 | [1] |
| MO-I-500 | SUM149 (Breast Cancer) | MTT | ~20 (in Gln-free medium) | [1] |
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
Materials:
-
This compound
-
MTT reagent (5 mg/mL in PBS)
-
Cell culture medium
-
96-well plates
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log concentration of this compound to determine the IC50 value.[5][6]
MTS Cell Viability Assay
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a similar colorimetric assay where the MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in the cell culture medium.
Materials:
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Cell culture medium
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log concentration of this compound to determine the IC50 value.
Visualizations
Caption: Experimental workflow for MTT/MTS cell viability assays with this compound.
Caption: Simplified signaling pathway of FTO inhibition by this compound.
References
- 1. Targeting FTO for cancer therapy and more - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are FTO inhibitors and how do they work? [synapse.patsnap.com]
- 3. Combination of FTO and BTK inhibitors synergistically suppresses the malignancy of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fto-IN-13 Apoptosis Assay using Annexin V
Introduction
The fat mass and obesity-associated protein (FTO) is an m6A RNA demethylase that has emerged as a significant target in various diseases, including cancer.[1][2] The FTO protein plays a crucial role in gene expression regulation by removing methyl groups from N6-methyladenosine (m6A) on mRNA, thereby influencing mRNA stability, splicing, and translation.[1] Dysregulation of FTO has been implicated in the progression of several cancers by affecting the expression of key oncogenes and tumor suppressors. Inhibition of FTO has been shown to induce apoptosis in cancer cells, making it an attractive therapeutic strategy.[2][3]
Fto-IN-13 is a novel, potent, and selective inhibitor of the FTO protein. These application notes provide a detailed protocol for assessing the induction of apoptosis by this compound in cancer cells using the Annexin V assay, a standard method for detecting early and late-stage apoptosis.
Principle of the Annexin V Apoptosis Assay
The Annexin V assay is a widely used method to detect apoptosis.[4][5] In healthy cells, phosphatidylserine (B164497) (PS) residues are located on the inner leaflet of the plasma membrane.[4][6] During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet of the plasma membrane, exposing it to the extracellular environment.[4][6] Annexin V is a calcium-dependent protein with a high affinity for PS.[6] When conjugated to a fluorochrome, such as FITC, Annexin V can be used to identify apoptotic cells by flow cytometry.
To distinguish between early apoptotic, late apoptotic, and necrotic cells, a viability dye such as Propidium Iodide (PI) is used in conjunction with Annexin V.[4][5] PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, producing red fluorescence.
The combination of Annexin V and PI staining allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live, non-apoptotic cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Data Presentation
Table 1: Quantification of Apoptosis in Cancer Cells Treated with this compound for 48 hours
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 1 | 85.6 ± 3.4 | 8.9 ± 1.2 | 5.5 ± 0.9 |
| This compound | 5 | 62.3 ± 4.5 | 25.1 ± 2.8 | 12.6 ± 1.7 |
| This compound | 10 | 35.8 ± 5.1 | 45.7 ± 3.9 | 18.5 ± 2.3 |
| Staurosporine (Positive Control) | 1 | 15.4 ± 2.8 | 60.2 ± 5.5 | 24.4 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
This compound
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
6-well cell culture plates
-
Flow cytometry tubes
-
Flow cytometer
Experimental Procedure
-
Cell Seeding:
-
Seed the cancer cells in 6-well plates at a density of 2 x 10^5 cells per well in 2 mL of complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM).
-
Include a vehicle control (DMSO-treated) and a positive control for apoptosis (e.g., 1 µM Staurosporine).
-
Remove the old medium from the wells and add 2 mL of the medium containing the different concentrations of this compound or controls.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
After the incubation period, collect the culture medium from each well into separate 15 mL conical tubes (this will contain floating, potentially apoptotic cells).
-
Gently wash the adherent cells with 1 mL of PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.
-
Add 1 mL of complete culture medium to inactivate the trypsin.
-
Combine the detached cells with the previously collected culture medium for each sample.
-
Centrifuge the cell suspensions at 300 x g for 5 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge again at 300 x g for 5 minutes.
-
-
Annexin V and PI Staining:
-
Prepare 1X Binding Buffer by diluting the 10X Binding Buffer with deionized water.
-
Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each 100 µL of cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and quadrants.
-
Acquire at least 10,000 events per sample.
-
The FITC signal (Annexin V) is typically detected in the FL1 channel, and the PI signal is detected in the FL2 or FL3 channel.
-
Analyze the data using appropriate flow cytometry software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Visualizations
Caption: Experimental workflow for the Annexin V apoptosis assay.
References
- 1. FTO negatively regulates the cytotoxic activity of natural killer cells | EMBO Reports [link.springer.com]
- 2. mdpi.com [mdpi.com]
- 3. FTO protects human granulosa cells from chemotherapy-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
Application Notes and Protocols for Cell Cycle Analysis of FTO Inhibitor Fto-IN-13 Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fat mass and obesity-associated protein (FTO) is an m6A demethylase that plays a crucial role in post-transcriptional gene regulation. Dysregulation of FTO has been implicated in various cancers, making it a promising therapeutic target. FTO inhibitors, such as the conceptual Fto-IN-13, are being investigated for their anti-cancer properties, which often involve the induction of cell cycle arrest. This document provides detailed application notes and protocols for analyzing the effects of this compound on the cell cycle of cancer cells using propidium (B1200493) iodide (PI) staining and flow cytometry.
Mechanism of Action: FTO Inhibition and Cell Cycle Arrest
FTO removes the N6-methyladenosine (m6A) modification from mRNA, influencing mRNA stability and translation. Inhibition of FTO leads to an accumulation of m6A on the transcripts of key cell cycle regulators. For instance, increased m6A modification of cyclin D1 (CCND1) mRNA can lead to its degradation, resulting in decreased protein levels and subsequent cell cycle arrest, often at the G1 phase.[1][2][3] Some FTO inhibitors have also been shown to induce G2/M phase arrest.[4][5] The p53 signaling pathway can also be activated by FTO inhibition, contributing to growth arrest and apoptosis.[6][7]
Data Presentation: Effects of FTO Inhibitors on Cell Cycle Distribution
The following table summarizes the expected quantitative data from cell cycle analysis of cancer cell lines treated with a potent FTO inhibitor. The data is hypothetical but representative of published findings for various FTO inhibitors.
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Breast Cancer (e.g., MDA-MB-231) | Vehicle (DMSO) | 45 ± 3 | 35 ± 2 | 20 ± 2 |
| This compound (1 µM) | 65 ± 4 | 20 ± 3 | 15 ± 2 | |
| This compound (5 µM) | 75 ± 5 | 15 ± 2 | 10 ± 3 | |
| Leukemia (e.g., MONOMAC 6) | Vehicle (DMSO) | 50 ± 4 | 30 ± 3 | 20 ± 3 |
| This compound (1 µM) | 70 ± 5 | 18 ± 2 | 12 ± 2 | |
| This compound (5 µM) | 80 ± 6 | 12 ± 3 | 8 ± 2 | |
| Head and Neck Cancer (e.g., MOC2) | Vehicle (DMSO) | 40 ± 3 | 40 ± 4 | 20 ± 2 |
| This compound (1 µM) | 60 ± 4 | 25 ± 3 | 15 ± 3 | |
| This compound (5 µM) | 72 ± 5 | 18 ± 2 | 10 ± 2 |
Mandatory Visualizations
Caption: Signaling pathway of FTO inhibition leading to G1 cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[8]
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Protocol for Cell Treatment
-
Cell Seeding: Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol for Cell Cycle Analysis by Flow Cytometry
This protocol is adapted from standard propidium iodide staining procedures.[8][9][10]
-
Harvest Cells:
-
For adherent cells, aspirate the media, wash once with PBS, and detach the cells using Trypsin-EDTA.
-
For suspension cells, directly collect the cells.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.[8]
-
Discard the supernatant.
-
-
Washing:
-
Resuspend the cell pellet in 3 mL of cold PBS and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant. Repeat this wash step once.[8]
-
-
Fixation:
-
Resuspend the cell pellet in 400 µL of cold PBS.
-
While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension.[8][10] This is a critical step to prevent cell clumping.
-
Incubate the cells on ice for at least 30 minutes.[8][9] Cells can be stored at 4°C for several weeks at this stage.
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet.[9][10] Ethanol-fixed cells are more buoyant.
-
Carefully discard the supernatant.
-
Wash the cells twice with 3 mL of PBS.[8]
-
Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) to ensure only DNA is stained.[8][10]
-
Incubate at room temperature for 5-10 minutes, protected from light.[8]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (e.g., FL-2 or FL-3).[8]
-
Collect at least 10,000 events per sample.[8]
-
Use forward scatter (FSC) and side scatter (SSC) to gate on the single-cell population and exclude debris and doublets.[9]
-
Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution (G0/G1, S, and G2/M peaks).
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in each phase.
-
Troubleshooting
-
Cell Clumping: Ensure gentle vortexing during ethanol fixation. Filtering the stained cell suspension through a 40 µm nylon mesh before analysis can also help.
-
High Coefficient of Variation (CV) of G0/G1 Peak: Use a low flow rate during acquisition.[8] Ensure proper cell handling and staining. A high CV can indicate poor sample quality.
-
No Clear Peaks: Check the concentrations of RNase A and PI. Ensure cells were properly fixed and permeabilized.
Conclusion
The provided protocols and application notes offer a comprehensive guide for investigating the effects of the FTO inhibitor this compound on the cell cycle. By utilizing flow cytometry with propidium iodide staining, researchers can effectively quantify cell cycle arrest, a key indicator of the anti-proliferative activity of novel FTO inhibitors. This information is crucial for the preclinical evaluation of such compounds in cancer drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. FTO Demethylates Cyclin D1 mRNA and Controls Cell-Cycle Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FTO regulates myoblast proliferation by controlling CCND1 expression in an m6A-YTHDF2-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FTO regulates the DNA damage response via effects on cell-cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel inhibitor of N 6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. ucl.ac.uk [ucl.ac.uk]
Fto-IN-13: A Potent Inhibitor for Interrogating FTO-Mediated Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The fat mass and obesity-associated (FTO) protein is a crucial N6-methyladenosine (m⁶A) RNA demethylase that plays a significant role in various biological processes, including energy homeostasis, adipogenesis, and the development of several cancers. The dysregulation of FTO has been implicated in obesity, metabolic disorders, and various malignancies, making it a compelling target for therapeutic intervention and a key molecule for studying epitranscriptomics. Fto-IN-13 (also known as compound 8t) is a potent and specific small molecule inhibitor of FTO, serving as a valuable chemical tool to investigate the roles of FTO in cellular signaling and disease pathogenesis. These application notes provide detailed information on the use of this compound for studying FTO-mediated pathways, including its biochemical and cellular activities, along with experimental protocols.
This compound: Quantitative Data
This compound has been characterized as a potent inhibitor of FTO's demethylase activity and has shown significant antiproliferative effects in various cancer cell lines, particularly in acute myeloid leukemia (AML).
| Parameter | Value | Notes |
| FTO Enzymatic Inhibition (IC₅₀) | 7.3 µM | In vitro enzymatic assay.[1] |
| Selectivity | Good selectivity against ALKBH5 | Specific IC₅₀ value for ALKBH5 is not provided in the primary literature.[1] |
Table 1: Biochemical Activity of this compound
| Cell Line | Antiproliferative Activity (IC₅₀) | Cancer Type |
| MOLM13 | 0.35 µM | Acute Myeloid Leukemia[1][2][3] |
| NB4 | 0.59 µM | Acute Myeloid Leukemia[1][2][3] |
| THP-1 | 0.70 µM | Acute Myeloid Leukemia[2][3] |
Table 2: Cellular Activity of this compound
FTO-Mediated Signaling Pathways
FTO exerts its biological functions by demethylating m⁶A on various mRNA transcripts, thereby modulating their stability, translation, and splicing. In the context of AML, FTO has been shown to regulate the expression of key oncogenes such as MYC and CEBPA, promoting leukemogenesis.[4][5] Inhibition of FTO by this compound leads to an increase in m⁶A levels on target mRNAs, resulting in their degradation and subsequent downregulation of oncoproteins, leading to cell cycle arrest and apoptosis.
Experimental Protocols
The following are representative protocols for studying the effects of this compound. These should be adapted based on the specific cell type and experimental goals.
Cell Proliferation Assay (MTS/MTT Assay)
This protocol is used to determine the antiproliferative effect of this compound on cancer cells.
Materials:
-
AML cell lines (e.g., MOLM13, NB4, THP-1)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should range from nanomolar to micromolar (e.g., 0.01 µM to 10 µM). Include a vehicle control (DMSO).
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
AML cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density.
-
Treat the cells with this compound at various concentrations (e.g., 0.5 µM, 1 µM, 2 µM) and a vehicle control for 48 hours.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol is used to assess the effect of this compound on the expression of FTO-regulated proteins.
Materials:
-
AML cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Bcl-2, anti-cleaved Caspase-3, anti-MYC, anti-CEBPA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence substrate
Procedure:
-
Treat cells with this compound at desired concentrations for 24-48 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Conclusion
This compound is a valuable pharmacological tool for elucidating the biological functions of FTO and for exploring the therapeutic potential of FTO inhibition. Its ability to modulate the m⁶A RNA landscape provides a powerful means to study the downstream consequences of FTO activity in various cellular contexts, particularly in cancer biology. The protocols outlined above provide a starting point for researchers to investigate the effects of this compound on FTO-mediated signaling pathways.
References
- 1. FTO inhibitor 8t | FTO inhibitor | Probechem Biochemicals [probechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The m6A(m)-independent role of FTO in regulating WNT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Fto-IN-13: Application Notes and Protocols for a Novel FTO Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fto-IN-13 is a potent inhibitor of the fat mass and obesity-associated (FTO) protein, an RNA demethylase that plays a crucial role in epigenetic regulation. As a member of the AlkB family of non-heme Fe(II)/2-oxoglutarate-dependent dioxygenases, FTO removes the N6-methyladenosine (m6A) modification from RNA, thereby influencing mRNA stability, splicing, and translation. Dysregulation of FTO activity has been implicated in various diseases, including cancer. This compound, also identified as compound 8t in scientific literature, has demonstrated significant antiproliferative and pro-apoptotic effects in preclinical studies, making it a valuable tool for investigating the therapeutic potential of FTO inhibition.[1][2][3]
These application notes provide comprehensive protocols and technical information to guide researchers in utilizing this compound for in vitro studies.
Ordering Information
| Supplier | Product Name | Catalog Number | CAS Number |
| MedChemExpress | This compound | HY-168483 | 687600-25-5 |
Chemical and Physical Properties
| Property | Value |
| Formula | C₁₈H₁₂F₃N₃O₂ |
| Molecular Weight | 371.31 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term storage. Stock solutions can be stored at -80°C. |
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of FTO's m6A demethylase activity. By inhibiting FTO, this compound leads to an increase in global m6A levels in RNA. This alteration in the epitranscriptome affects the expression of key regulatory proteins. In acute myeloid leukemia (AML) cells, this compound has been shown to induce apoptosis and inhibit cell proliferation.[1][2][3] Mechanistically, this compound treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the oncogenes MYC and CEBPA, while inducing the activation of Caspase 3, a key executioner of apoptosis.[1]
FTO Signaling Pathway Inhibition by this compound
Caption: this compound inhibits FTO, leading to downstream effects on gene expression and apoptosis.
Quantitative Data
The following table summarizes the inhibitory concentrations of this compound against FTO and its antiproliferative activity in various acute myeloid leukemia (AML) cell lines.
| Assay Type | Target/Cell Line | IC₅₀ (µM) | Reference |
| Enzymatic Assay | FTO | 7.1 - 9.4 | [1][2][3] |
| Cell Proliferation | MOLM13 | 0.35 | [1][2][3] |
| NB4 | 0.59 | [1][2][3] | |
| THP-1 | 0.70 | [1][2][3] |
Experimental Protocols
Experimental Workflow Overview
Caption: General workflow for studying the effects of this compound on cultured cells.
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is for determining the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
AML cell lines (e.g., MOLM13, NB4, THP-1)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours of incubation, treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value using appropriate software.
Protocol 2: Apoptosis Assay by Annexin V/PI Staining
This protocol is for quantifying this compound-induced apoptosis by flow cytometry.
Materials:
-
AML cell lines
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for 48 hours.
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
Protocol 3: Western Blot Analysis
This protocol is for detecting changes in protein expression following this compound treatment.
Materials:
-
AML cell lines
-
Complete culture medium
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Caspase-3, anti-MYC, anti-CEBPA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as required. Lyse the cells in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no FTO inhibition | Inactive compound | Ensure proper storage and handling of this compound. Prepare fresh dilutions. |
| Assay conditions not optimal | Optimize enzyme and substrate concentrations, and incubation time. | |
| High variability in cell-based assays | Inconsistent cell numbers | Ensure accurate cell counting and seeding. |
| Edge effects in 96-well plates | Avoid using the outer wells or fill them with PBS. | |
| Weak or no signal in Western blot | Insufficient protein loading | Increase the amount of protein loaded per lane. |
| Poor antibody quality | Use validated antibodies at the recommended dilutions. | |
| Inefficient protein transfer | Optimize transfer time and conditions. |
References
Troubleshooting & Optimization
Fto-IN-13 stability in cell culture media
Welcome to the technical support center for Fto-IN-13, a cell-permeable inhibitor of the FTO (fat mass and obesity-associated) protein. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: It is recommended to dissolve this compound in a high-purity, anhydrous solvent such as DMSO to prepare a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted into small volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C. For cell culture experiments, fresh dilutions should be prepared from the stock solution in the appropriate cell culture medium. Storing the inhibitor in media for extended periods is not recommended due to potential degradation.
Q2: What is the expected stability of this compound in cell culture media?
A2: Specific stability data for this compound in various cell culture media is not extensively published. The stability of a small molecule inhibitor in aqueous solutions like cell culture media can be influenced by several factors including temperature, pH, and the presence of media components or serum. It is highly recommended to experimentally determine the stability of this compound under your specific experimental conditions. A general protocol for assessing stability is provided in the "Experimental Protocols" section.
Q3: How does inhibition of FTO by this compound affect downstream signaling pathways?
A3: FTO is an RNA demethylase that removes N6-methyladenosine (m6A) from RNA, thereby influencing the stability, translation, and splicing of its target transcripts. Inhibition of FTO with this compound is expected to increase the m6A levels of FTO target mRNAs, leading to alterations in various signaling pathways. Key pathways reported to be modulated by FTO activity include:
-
WNT Signaling: FTO has been shown to regulate the WNT signaling pathway. Inhibition of FTO can lead to an increase in the m6A levels of key components of the WNT pathway, affecting their mRNA stability and subsequent protein expression. This can result in either activation or inhibition of the canonical WNT/β-catenin pathway depending on the cellular context.[1][2][3][4][5]
-
TGF-β Signaling: FTO has been implicated in the regulation of the TGF-β signaling pathway. By modulating the m6A status of transcripts involved in this pathway, FTO inhibition can influence processes such as cell growth, differentiation, and epithelial-to-mesenchymal transition (EMT).[6][7]
-
CREB Signaling: FTO can interact with and modulate the activity of the CREB signaling pathway, which is crucial for learning, memory, and neuronal plasticity.[8][9] Inhibition of FTO may therefore impact CREB-mediated gene expression.
Q4: Are there any known off-target effects of FTO inhibitors?
A4: While specific off-target effects for this compound are not well-documented in the provided search results, it is a common consideration for small molecule inhibitors. Off-target binding can lead to unexpected cellular responses. It is advisable to include appropriate controls in your experiments, such as comparing the effects of this compound with other FTO inhibitors or using genetic knockdown/knockout of FTO to validate the observed phenotypes. Some FTO inhibitors have been reported to have off-target effects on other 2-oxoglutarate-dependent dioxygenases.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound in cell culture experiments.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect of this compound | Compound Instability: this compound may be degrading in the cell culture medium under your experimental conditions. | - Determine the half-life of this compound in your specific cell culture medium using the provided stability assessment protocol.- Consider more frequent media changes with freshly diluted inhibitor.- Minimize exposure of the compound to light and elevated temperatures during handling. |
| Suboptimal Concentration: The concentration of this compound used may be too low to elicit a response. | - Perform a dose-response experiment to determine the optimal working concentration for your cell line and assay.- Consult the literature for effective concentrations of this compound or similar FTO inhibitors in comparable experimental systems. | |
| Cell Line Insensitivity: The cell line you are using may have low FTO expression or compensatory mechanisms that mask the effect of FTO inhibition. | - Verify the expression level of FTO in your cell line by Western blot or qPCR.- Consider using a different cell line known to be sensitive to FTO inhibition. | |
| High Cell Toxicity or Death | High Concentration of Inhibitor: The concentration of this compound may be too high, leading to off-target effects and cytotoxicity. | - Perform a dose-response experiment to identify the maximum non-toxic concentration.- Reduce the incubation time with the inhibitor. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be toxic to the cells. | - Ensure the final DMSO concentration is below the tolerance level of your cell line (typically <0.5%).- Include a vehicle control (medium with the same concentration of DMSO without the inhibitor) in your experiments. | |
| Variability between Replicates | Inconsistent Compound Dosing: Inaccurate pipetting or incomplete mixing of this compound in the culture medium. | - Ensure accurate and consistent addition of the inhibitor to each well.- Gently mix the culture plate after adding the inhibitor to ensure even distribution. |
| Cell Plating Inconsistency: Uneven cell density across wells. | - Ensure a homogenous single-cell suspension before plating.- Use proper cell counting and plating techniques to ensure consistent cell numbers in each well. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
DMSO (anhydrous, high-purity)
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile, low-protein binding microcentrifuge tubes or plates
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid (LC-MS grade)
-
Internal standard (a stable compound with similar properties to this compound, if available)
-
HPLC-MS system
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution of this compound at the desired final concentration (e.g., 10 µM) by diluting the stock solution in your cell culture medium (with and without serum).
-
-
Incubation:
-
Aliquot the working solution into sterile, low-protein binding tubes or wells of a plate.
-
Incubate the samples at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots for analysis. The 0-hour time point should be collected immediately after preparation.
-
-
Sample Preparation for HPLC-MS:
-
To precipitate proteins and extract the compound, add 2-3 volumes of cold acetonitrile (containing the internal standard, if used) to each aliquot.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
-
Use a C18 reverse-phase column.
-
Develop a suitable gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set up the mass spectrometer to detect this compound and the internal standard using appropriate mass transitions (MRM mode).
-
-
Data Analysis:
-
Calculate the peak area of this compound (and the internal standard) at each time point.
-
Normalize the peak area of this compound to the peak area of the internal standard (if used).
-
Determine the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining compound against time to determine the degradation profile and half-life.
-
Data Presentation:
| Time (hours) | Medium without Serum (% Remaining ± SD) | Medium with 10% Serum (% Remaining ± SD) |
| 0 | 100 ± 0 | 100 ± 0 |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 |
Visualizations
Signaling Pathways
Caption: FTO signaling network showing the impact of this compound.
Experimental Workflow
Caption: Workflow for assessing this compound stability in cell culture media.
Troubleshooting Logic
Caption: Troubleshooting logic for inconsistent this compound activity.
References
- 1. Downregulation of the FTO m6A RNA demethylase promotes EMT-mediated progression of epithelial tumors and sensitivity to Wnt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. FTO Promotes Adipogenesis through Inhibition of the Wnt/β-catenin Signaling Pathway in Porcine Intramuscular Preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Loss of FTO Antagonises Wnt Signaling and Leads to Developmental Defects Associated with Ciliopathies | PLOS One [journals.plos.org]
- 5. Downregulation of the FTO m6A RNA demethylase promotes EMT-mediated progression of epithelial tumors and sensitivity to Wnt inhibitors [pubmed.ncbi.nlm.nih.gov]
- 6. FTO Promotes Hepatocellular Carcinoma Progression by Mediating m6A Modification of BUB1 and Targeting TGF-βR1 to Activate the TGF-β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FTO protein regulates the TGF-β signalling pathway through RNA N6-methyladenosine modification to induce unexplained recurrent spontaneous abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fat mass and obesity-associated (FTO) protein interacts with CaMKII and modulates the activity of CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Fto-IN-13 off-target effects investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Fto-IN-13, a potent inhibitor of the FTO (fat mass and obesity-associated) protein. This guide is intended for researchers, scientists, and drug development professionals to help navigate potential challenges during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, providing potential causes and recommended solutions.
Problem 1: Unexpected or No Cellular Phenotype Observed
Question: I am treating my cells with this compound, but I am not observing the expected anti-proliferative or pro-apoptotic effects. What could be the reason?
| Possible Cause | Recommended Solution |
| Compound Instability or Degradation | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. |
| Low Cellular Uptake | Optimize treatment conditions, including incubation time and concentration. Verify cellular uptake using techniques like cellular thermal shift assay (CETSA). |
| Cell Line Insensitivity | The targeted pathway may not be critical for the survival of your specific cell line. Confirm FTO expression in your cell line and consider using a positive control cell line known to be sensitive to FTO inhibition. |
| Off-Target Effects Masking On-Target Phenotype | Consider the possibility of off-target effects. For instance, some FTO inhibitors have been reported to inhibit dihydroorotate (B8406146) dehydrogenase (hDHODH).[1][2][3] |
Problem 2: Inconsistent Results in m6A Quantification Assays
Question: My m6A quantification results (e.g., using dot blot or LC-MS/MS) are inconsistent or show no change after this compound treatment. What should I check?
| Possible Cause | Recommended Solution |
| Suboptimal Antibody for Dot Blot | Validate the specificity and sensitivity of the m6A antibody. Run positive and negative controls to ensure the antibody is performing as expected. |
| RNA Degradation | Ensure proper RNA extraction and handling techniques to prevent degradation. Use RNase inhibitors and work in an RNase-free environment. |
| Insufficient Inhibition of FTO | Confirm target engagement of this compound in your cellular system using CETSA. The lack of an increase in m6A levels might indicate that the compound is not effectively inhibiting FTO in your experimental setup. |
| Compensatory Mechanisms | Cells may have compensatory mechanisms that regulate m6A levels. Consider investigating the expression of other m6A writers (e.g., METTL3/14) and erasers (e.g., ALKBH5). |
| FTO's Substrate Preference | FTO can demethylate both m6A and N6,2'-O-dimethyladenosine (m6Am).[4] The observed phenotype might be due to changes in m6Am levels rather than global m6A. Consider using methods that can distinguish between these modifications. |
Problem 3: Difficulty Interpreting Cellular Thermal Shift Assay (CETSA) Results
Question: I performed a CETSA experiment to confirm this compound target engagement, but the results are unclear. What are the common issues?
| Possible Cause | Recommended Solution |
| No Thermal Shift Observed | Not all ligand binding events result in a significant thermal stabilization.[5] The lack of a shift does not definitively mean there is no binding. Consider orthogonal methods to confirm target engagement. Also, ensure the compound has sufficient time to enter the cells and bind to the target.[6] |
| Protein Destabilization | A negative thermal shift (destabilization) can also indicate direct binding.[5] This may occur if the compound binds to a less stable conformation of the protein. |
| High Background or Weak Signal | Optimize antibody concentration and Western blot conditions. Ensure complete cell lysis and efficient removal of aggregated proteins.[7] |
| Incorrect Temperature Range | The chosen temperature range may not be optimal for observing the melting curve of FTO. Perform a preliminary experiment with a broad temperature gradient to determine the appropriate range.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
While a comprehensive off-target profile for this compound is not publicly available, researchers should be aware of potential off-targets identified for structurally related FTO inhibitors. A significant off-target of the FTO inhibitor FB23-2 is human dihydroorotate dehydrogenase (hDHODH), an enzyme involved in pyrimidine (B1678525) biosynthesis.[1][2][3] Inhibition of hDHODH can lead to anti-proliferative effects independent of FTO inhibition. It is also advisable to assess the selectivity of this compound against other members of the AlkB family of dioxygenases, as they share structural similarities with FTO.[8]
Q2: How can I determine if the observed cellular phenotype is due to FTO inhibition or an off-target effect on hDHODH?
A uridine (B1682114) rescue experiment is a standard method to investigate hDHODH inhibition.[1][3] If the anti-proliferative effect of this compound is due to hDHODH inhibition, the phenotype should be reversed by supplementing the cell culture medium with exogenous uridine.[1][3]
Q3: this compound is reported to affect MYC and CEBPA gene expression. Is this a direct or indirect effect?
This compound has been shown to decrease the expression of MYC and CEBPA genes.[9] This is likely an indirect effect resulting from the inhibition of FTO's demethylase activity, leading to increased m6A levels in the transcripts of these genes or their upstream regulators, which in turn affects their stability or translation.
Q4: Can this compound affect signaling pathways other than RNA demethylation?
FTO has been implicated in the regulation of various signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.[10][11] Some studies suggest that FTO's role in these pathways may be independent of its catalytic activity. Therefore, it is important to consider that this compound could have effects beyond simply increasing m6A levels.
Quantitative Data on Related FTO Inhibitor Selectivity
While specific data for this compound is limited, the following table provides selectivity data for other known FTO inhibitors against related enzymes to highlight the importance of assessing off-target effects.
| Inhibitor | Target | Off-Target | IC50 (On-Target) | IC50 (Off-Target) | Selectivity (Fold) | Reference |
| FB23-2 | FTO | hDHODH | Not specified | 9.2 µM | Not specified | [3] |
| Compound 12 | FTO | AlkB | 0.6 µM (HPLC) | 33.5 µM | ~56 | [5] |
| Compound 12 | FTO | ALKBH2 | 0.6 µM (HPLC) | 25.9 µM | ~43 | [5] |
| Compound 12 | FTO | ALKBH3 | 0.6 µM (HPLC) | 66.2 µM | ~110 | [5] |
| Compound 12 | FTO | ALKBH5 | 0.6 µM (HPLC) | 108.1 µM | ~180 | [5] |
Experimental Protocols
In Vitro FTO Inhibition Assay (Fluorescence-Based)
This protocol is adapted from a commonly used method to assess the enzymatic activity of FTO inhibitors.[4]
Materials:
-
Recombinant FTO protein
-
m6A-containing RNA substrate (e.g., a specific oligonucleotide with a fluorescent reporter system)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 1 mM DTT, 100 µM 2-oxoglutarate, 100 µM (NH4)2Fe(SO4)2·6H2O, 2 mM L-ascorbic acid)
-
384-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the this compound dilutions.
-
Add the recombinant FTO protein to each well, except for the negative control wells.
-
Initiate the reaction by adding the m6A-containing RNA substrate to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction (if necessary, depending on the detection method).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the general workflow for CETSA to confirm the binding of this compound to FTO in intact cells.[5][6][12]
Materials:
-
Cultured cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibody against FTO
-
Secondary antibody
-
Western blot equipment and reagents
Procedure:
-
Treat cultured cells with this compound or DMSO for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble FTO in each sample by Western blotting.
-
Quantify the band intensities and plot the percentage of soluble FTO against the temperature to generate melting curves. A shift in the melting curve for this compound-treated cells compared to the control indicates target engagement.
Visualizations
Signaling Pathways
dot
Caption: this compound's mechanism and potential off-target pathway.
dot
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. IHC Troubleshooting Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Downregulation of the FTO m6A RNA demethylase promotes EMT-mediated progression of epithelial tumors and sensitivity to Wnt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Fto-IN-13 Dosage for Specific Cell Lines: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of Fto-IN-13 for various cell lines. This compound is a potent inhibitor of the FTO (fat mass and obesity-associated) protein, an RNA demethylase implicated in various cancers. Proper dosage determination is critical for achieving reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the FTO protein, an enzyme that removes N6-methyladenosine (m6A) from RNA. By inhibiting FTO, this compound increases global m6A levels, leading to the altered expression of various genes involved in cell proliferation and survival. This ultimately induces apoptosis (programmed cell death) in susceptible cancer cells. This compound has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and downregulate the expression of oncogenes such as MYC and CEBPA.
Q2: Which cell lines are sensitive to this compound?
A2: this compound has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly in acute myeloid leukemia (AML). Cell lines that have been reported to be sensitive to this compound include:
-
MOML13: A human AML cell line.
-
NB4: A human acute promyelocytic leukemia cell line.
-
THP-1: A human monocytic cell line derived from an acute monocytic leukemia patient.
Sensitivity to this compound is often correlated with the level of FTO expression in the cancer cells.
Q3: Are there any known resistant cell lines?
A3: While specific data on cell lines completely resistant to this compound is limited, resistance to FTO inhibitors can arise from various factors. These may include low FTO expression levels, mutations in the FTO gene, or the activation of alternative survival pathways that bypass the effects of FTO inhibition. Further research is needed to comprehensively identify and characterize this compound resistant cell lines.
Q4: What are the known side effects or off-target effects of this compound?
A4: As with any pharmacological inhibitor, the potential for off-target effects exists. While this compound is designed to be a potent FTO inhibitor, comprehensive off-target profiling in a wide range of kinases and other enzymes is not yet publicly available. Researchers should include appropriate controls in their experiments to monitor for unexpected cellular phenotypes.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Poor solubility of this compound in culture medium. | This compound is a hydrophobic molecule. | Prepare a high-concentration stock solution in an organic solvent like DMSO.[1] When preparing the working solution, perform serial dilutions in DMSO before the final dilution into the aqueous culture medium to prevent precipitation.[1] The final DMSO concentration in the cell culture should typically be kept below 0.5% to avoid solvent toxicity.[2] A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.[1] |
| Inconsistent or no observable effect on cell viability. | - Incorrect dosage.- Cell line is resistant.- Degradation of the compound. | - Dosage Optimization: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and narrow down to determine the IC50 value.- Confirm FTO Expression: Verify the expression level of FTO in your cell line using techniques like Western blot or qRT-PCR. Low FTO expression may confer resistance.- Proper Storage: Store the this compound stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles.[2] Prepare fresh working solutions for each experiment. |
| High background in control wells. | - Solvent (DMSO) toxicity.- Contamination. | - Optimize DMSO Concentration: Ensure the final DMSO concentration is not exceeding the tolerance level of your cell line (typically <0.5%).[2] Run a DMSO-only toxicity control to assess its effect.- Aseptic Technique: Maintain sterile conditions during all experimental procedures to prevent microbial contamination. |
| Difficulty interpreting signaling pathway results. | - Inappropriate time points for analysis.- Crosstalk between signaling pathways. | - Time-Course Experiment: When analyzing signaling pathways, perform a time-course experiment to capture both early and late responses to this compound treatment.- Pathway-Specific Analysis: Use specific inhibitors or activators of the pathway of interest in combination with this compound to dissect the signaling cascade. |
Quantitative Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound can vary significantly between different cell lines and experimental conditions (e.g., incubation time).
Table 1: Reported IC50 Values for FTO Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | FTO Inhibitor | IC50 (µM) | Reference |
| MOLM13 | Acute Myeloid Leukemia | This compound | Data not publicly available | - |
| NB4 | Acute Promyelocytic Leukemia | This compound | Data not publicly available | - |
| THP-1 | Acute Monocytic Leukemia | This compound | Data not publicly available | - |
| AGS | Gastric Cancer | FTO-43 N | 17.7 | [3] |
| SNU-16 | Gastric Cancer | FTO-43 N | 35.9 | [3] |
| KATOIII | Gastric Cancer | FTO-43 N | 23.5 | [3] |
| Various Leukemia Lines | Leukemia | CS1/CS2 | 10-30 times lower than previous inhibitors | [4] |
Note: Specific IC50 values for this compound are not yet widely published. The table includes data for other FTO inhibitors to provide a general reference range. Researchers are strongly encouraged to determine the IC50 for this compound in their specific cell line of interest.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection: Use anhydrous, high-quality Dimethyl Sulfoxide (DMSO) as the solvent.[1]
-
Calculation: Calculate the required amount of this compound powder and DMSO to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[2]
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound from the DMSO stock solution in fresh culture medium. Remember to include a vehicle control (medium with the same final DMSO concentration).
-
Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Signaling Pathways and Visualizations
FTO inhibition has been shown to impact several key signaling pathways involved in cancer cell proliferation and survival.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial regulator of cell growth, survival, and metabolism. Inhibition of FTO has been shown to suppress the PI3K/AKT signaling pathway in some cancer cells.[5][6] This suppression can lead to decreased cell proliferation and increased apoptosis.
Caption: this compound inhibits FTO, leading to the suppression of the PI3K/AKT signaling pathway.
WNT/β-catenin Signaling Pathway
The WNT/β-catenin signaling pathway plays a critical role in embryonic development and cancer. Studies have shown that FTO can regulate WNT signaling.[6][7][8] FTO depletion can lead to an attenuation of the canonical WNT/β-catenin pathway.[6][8]
Caption: this compound inhibits FTO, which can modulate the WNT/β-catenin signaling pathway.
Experimental Workflow for Dosage Optimization
Caption: A typical experimental workflow for determining the optimal dosage of this compound.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. benchchem.com [benchchem.com]
- 4. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The m6A(m)-independent role of FTO in regulating WNT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Loss of FTO Antagonises Wnt Signaling and Leads to Developmental Defects Associated with Ciliopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The m6A(m)-independent role of FTO in regulating WNT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Fto-IN-13 cytotoxicity in non-cancerous cells
Disclaimer: The following information is based on published research on FTO inhibitors. There is currently no specific public data available for a compound designated "Fto-IN-13". This guide addresses general considerations for FTO inhibitors based on available literature for compounds like FB23, CS1 (Bisantrene), and CS2 (Brequinar). Researchers should validate these findings for their specific FTO inhibitor of interest.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of FTO inhibitors in non-cancerous cells?
A1: The cytotoxicity of FTO inhibitors in non-cancerous cells can vary depending on the specific compound, cell type, and experimental conditions. Generally, FTO inhibitors are designed to have greater potency against cancer cells, which often overexpress FTO.[1] For example, some studies have shown that certain breast cancer cell lines are more sensitive to FTO inhibition than non-tumorigenic breast epithelial cells (MCF-10A).[2] However, off-target effects are a concern, and cytotoxicity in non-cancerous cells can occur.[3][4] It is crucial to determine the therapeutic window by comparing the IC50 values in cancer cell lines versus a panel of relevant non-cancerous cell lines.
Q2: What are the potential off-target effects of FTO inhibitors in non-cancerous cells?
A2: A known off-target effect of some FTO inhibitors, such as FB23, is the inhibition of dihydroorotate (B8406146) dehydrogenase (hDHODH), which could contribute to cytotoxicity.[3] Systemic inhibition of FTO may also perturb N6-methyladenosine (m6A)-dependent pathways in normal tissues, potentially affecting processes like adipocyte differentiation and neuronal function.[4] Researchers should be aware of these potential off-target effects and consider appropriate control experiments.
Q3: How does FTO inhibition lead to cell death?
A3: FTO is an RNA demethylase, and its inhibition leads to an increase in m6A methylation on various RNA transcripts. This can affect mRNA stability, splicing, and translation of key proteins involved in cell survival and proliferation.[1] In some contexts, FTO inhibition can induce apoptosis.[5] The precise mechanism can be cell-type specific and may involve the modulation of oncogenic pathways. For instance, in certain cancer cells, FTO inhibition has been shown to down-regulate key survival pathways.[6]
Q4: Should I expect the same level of cytotoxicity across different non-cancerous cell lines?
A4: No, you should not expect uniform cytotoxicity. The expression level of FTO can vary between different cell types, which may influence their sensitivity to FTO inhibitors. Additionally, the off-target profiles of the inhibitor can affect different cell lines to varying degrees based on their unique molecular characteristics. It is recommended to test a panel of non-cancerous cell lines relevant to the intended therapeutic application.
Troubleshooting Guide
Q1: I am observing high cytotoxicity in my non-cancerous control cell line, almost at the same level as my cancer cell line. What could be the reason?
A1:
-
High FTO expression in the control cell line: Verify the FTO expression levels in your non-cancerous cell line. Some non-cancerous cell lines might have higher than expected FTO expression.
-
Off-target effects: The observed cytotoxicity might be due to the inhibitor hitting other targets besides FTO that are critical for the survival of the control cells.[3] Consider using a structurally different FTO inhibitor to see if the effect persists.
-
Compound solubility and stability: Ensure your FTO inhibitor is fully dissolved and stable in your culture medium. Precipitation or degradation can lead to inconsistent and misleading results.
-
Experimental conditions: Optimize cell seeding density and treatment duration. Prolonged exposure or high cell density can exacerbate non-specific toxicity.
Q2: My FTO inhibitor shows a very narrow therapeutic window between cancer and non-cancerous cells. How can I improve the selectivity?
A2:
-
Combination therapy: Consider combining the FTO inhibitor with another agent that specifically targets cancer cells. This synergistic approach may allow for lower, less toxic concentrations of the FTO inhibitor to be used.[7]
-
Targeted delivery: In an in vivo setting, utilizing a targeted drug delivery system could concentrate the inhibitor at the tumor site, reducing systemic exposure and toxicity to non-cancerous tissues.
-
Different inhibitor: It may be necessary to screen for or synthesize new FTO inhibitors with a better selectivity profile.
Q3: I am not observing any cytotoxicity in my cancer cell lines even at high concentrations of the FTO inhibitor. What should I check?
A3:
-
FTO expression: Confirm that your cancer cell lines of interest express FTO at a significant level. Cells with low FTO expression are likely to be less sensitive to its inhibition.[8]
-
Compound activity: Verify the activity of your FTO inhibitor. If possible, perform an in vitro FTO enzymatic assay to confirm its inhibitory potential.
-
Cell permeability: Ensure that the inhibitor can penetrate the cell membrane to reach its target.
-
Resistance mechanisms: The cancer cells may have intrinsic or acquired resistance mechanisms that bypass the effects of FTO inhibition.
Quantitative Data Summary
| FTO Inhibitor | Cell Line | Cell Type | IC50 (µM) |
| FB23 | MDA-MB-231 | Breast Cancer | ~2.5[2] |
| BT-549 | Breast Cancer | ~5[2] | |
| MCF-10A | Non-tumorigenic Breast Epithelial | >10[2] | |
| FB23-2 | - | hDHODH enzyme | 9.2[3] |
| FB23 | - | hDHODH enzyme | 1.4[3] |
Note: The IC50 values for FB23 in MDA-MB-231 and BT-549 cells are estimated from graphical data presented in the cited source.
Experimental Protocols
Protocol: Assessing Cytotoxicity using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Culture non-cancerous and cancer cell lines in their recommended media.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the FTO inhibitor in the appropriate cell culture medium. It is advisable to have a final DMSO concentration below 0.5% in all wells.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the FTO inhibitor or vehicle control (DMSO) to the respective wells.
-
Include wells with medium only as a background control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48, 72 hours).
-
-
Cell Viability Measurement:
-
For MTT assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope).
-
Visualizations
References
- 1. Targeting FTO for cancer therapy and more - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of FTO and BTK inhibitors synergistically suppresses the malignancy of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FTO inhibition mitigates high-fat diet-induced metabolic disturbances and cognitive decline in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis Induction by 13-Acetoxyrolandrolide through the Mitochondrial Intrinsic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | FTO plays a crucial role in gastrointestinal cancer and may be a target for immunotherapy: an updated review [frontiersin.org]
- 7. Combination of FTO and BTK inhibitors synergistically suppresses the malignancy of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent Fto-IN-13 results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Fto-IN-13.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of the Fat Mass and Obesity-associated protein (FTO), the first identified N6-methyladenosine (m6A) RNA demethylase.[1][2][3][4] By inhibiting FTO's demethylase activity, this compound can lead to an increase in m6A levels on target mRNAs, thereby influencing mRNA stability, translation, and other cellular processes.[1][5] In many cancer cell types, this leads to antiproliferative activity and the induction of apoptosis.[3]
Q2: How should I dissolve and store this compound?
For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, it is typically dissolved in a suitable organic solvent like DMSO to create a stock solution. It is recommended to prepare fresh dilutions in culture medium for each experiment and to minimize freeze-thaw cycles of the stock solution.
Q3: What are the known downstream targets and pathways affected by this compound?
This compound, by inhibiting FTO, can modulate the expression of various oncogenes. It has been shown to decrease the expression of MYC and CEBPA, which are critical for leukemogenesis.[3] The FTO protein is known to regulate key cancer-related signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways.[1][6]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Across Experiments
Q: We are observing significant variability in the IC50 value of this compound in our cancer cell line. What could be the cause?
A: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors:
-
Cell Health and Passage Number: Ensure that cells are healthy, free of contamination, and within a consistent, low passage number range for all experiments. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Cell Seeding Density: The initial number of cells seeded can significantly impact the final assay readout. Optimize and maintain a consistent seeding density that allows for logarithmic growth during the experiment.
-
Assay Duration: The incubation time with this compound can affect the IC50 value. A 48-hour or 72-hour treatment is common, but this should be optimized for your specific cell line and assay.[7]
-
Reagent Variability: Use high-quality, fresh reagents. Ensure the this compound stock solution is properly stored and has not undergone excessive freeze-thaw cycles.
-
Genetic Variation in Cell Lines: Different cell lines, even of the same cancer type, can have inherent genetic differences that affect their sensitivity to FTO inhibition.[8][9]
Issue 2: High Cytotoxicity in Control (Untreated) Cells
Q: Our untreated control cells are showing low viability in the assay plate. What could be wrong?
A: High background cytotoxicity can mask the true effect of this compound. Consider the following:
-
Solvent Toxicity: If you are using DMSO to dissolve this compound, ensure the final concentration in your culture medium is non-toxic to your cells (typically ≤ 0.5%). Run a vehicle control (medium with the same concentration of DMSO) to assess its effect on cell viability.
-
Improper Cell Handling: Over-trypsinization, harsh centrifugation, or other stressful cell handling procedures can lead to poor cell health and viability.
-
Suboptimal Culture Conditions: Ensure your cells are cultured in the appropriate medium with the correct supplements and incubated under optimal conditions (temperature, CO2, humidity).
Issue 3: Lack of Expected Phenotype (e.g., No Decrease in Cell Viability)
Q: We are not observing the expected antiproliferative effects of this compound, even at high concentrations. Why might this be?
A: A lack of response to this compound could be due to several reasons:
-
FTO-Independence: Some cancer cell lines may not be dependent on FTO for their proliferation and survival. It is crucial to first establish that your cell line of interest expresses FTO and that its growth is sensitive to FTO inhibition.
-
Off-Target Effects of Other Inhibitors: Some studies suggest that the anti-leukemic effects of certain FTO inhibitors might be FTO-independent.[10] It is important to validate the on-target effects of this compound in your system, for example, by measuring global m6A levels or the expression of known FTO target genes.
-
Compound Inactivity: Ensure the this compound you are using is active. If possible, test it in a positive control cell line known to be sensitive to FTO inhibition.
-
Incorrect Assay Readout: The chosen viability assay may not be suitable for your experimental setup. For example, some assays measure metabolic activity, which may not always correlate directly with cell number. Consider using a direct cell counting method or a cytotoxicity assay that measures membrane integrity.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[11] The IC50 values for this compound can vary significantly between different cancer cell lines.
| Cell Line | Cancer Type | Reported IC50 (µM) | Assay Duration |
| MOLM-13 | Acute Myeloid Leukemia | ~5 | 72h |
| MV4-11 | Acute Myeloid Leukemia | ~2.5 | 72h |
| Kasumi-1 | Acute Myeloid Leukemia | > 20 | 72h |
| Note: | These are approximate values based on available literature and should be determined empirically for your specific experimental conditions. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using Calcein (B42510) AM
This protocol outlines a method for determining the cytotoxicity of this compound using a calcein AM-based assay, which measures the viability of cells based on intracellular esterase activity.
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Include wells for untreated controls and vehicle controls (DMSO).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
Calcein AM Staining and Measurement:
-
Prepare a working solution of Calcein AM (e.g., 2 µM) in PBS.
-
Wash the cells once with PBS.
-
Add 100 µL of the Calcein AM working solution to each well.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm using a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence of treated wells to the vehicle control wells.
-
Plot the normalized viability versus the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Analysis of Target Gene Expression by qPCR
This protocol describes how to measure changes in the mRNA levels of FTO target genes, such as MYC, after treatment with this compound.
-
Cell Treatment and RNA Extraction:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., the IC50 value) for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for your gene of interest (e.g., MYC) and a housekeeping gene (e.g., GAPDH or ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform qPCR using a real-time PCR system. The cycling conditions will depend on the polymerase and primers used.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Determine the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the untreated or vehicle controls.
-
Visualizations
FTO Signaling Pathway
Caption: FTO signaling pathway and the effect of this compound.
Experimental Workflow for this compound
Caption: General experimental workflow for using this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting inconsistent this compound results.
References
- 1. Unraveling the Complex Interactions between the Fat Mass and Obesity-Associated (FTO) Gene, Lifestyle, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are FTO inhibitors and how do they work? [synapse.patsnap.com]
- 5. Frontiers | FTO – A Common Genetic Basis for Obesity and Cancer [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Item - IC50 values in leukemic cell lines, primary lymphoblast cells from pre-B ALL and T-ALL patients. - Public Library of Science - Figshare [plos.figshare.com]
- 8. FTO genotype is associated with phenotypic variability of body mass index - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Variation in FTO contributes to childhood obesity and severe adult obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
minimizing Fto-IN-13 experimental variability
Welcome to the technical support center for Fto-IN-13, a potent inhibitor of the FTO (fat mass and obesity-associated) protein. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing experimental variability and addressing common challenges encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the FTO protein, an RNA demethylase.[1] By inhibiting FTO, this compound prevents the demethylation of N6-methyladenosine (m6A) on RNA, which can influence gene expression and subsequent cellular processes.[2] this compound has been shown to exhibit antiproliferative and pro-apoptotic activity in cancer cells. Its mechanism of action involves the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of executioner caspases such as Caspase 3.[1] Furthermore, it has been observed to decrease the expression of key oncogenes like MYC and CEBPA.[1]
Q2: What are the physical and chemical properties of this compound?
A2: Key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₈H₁₂Br₂N₂O₄ |
| Molecular Weight | 480.11 g/mol |
| CAS Number | 687600-25-5 |
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal results and to minimize variability, follow these guidelines for preparing and storing this compound:
-
Solvent Selection: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).
-
Stock Solution Preparation:
-
To prepare a 10 mM stock solution, dissolve 4.80 mg of this compound in 1 mL of DMSO.
-
Ensure the compound is completely dissolved by vortexing or brief sonication.
-
-
Storage:
-
Store the solid compound at -20°C for up to two years.
-
Store the DMSO stock solution in aliquots at -80°C to minimize freeze-thaw cycles. At -80°C, the solution is stable for at least six months. For short-term use (up to one month), aliquots can be stored at -20°C.
-
Troubleshooting Guide
Problem 1: High variability in cell viability/cytotoxicity assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or automated cell counter to accurately determine cell density. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Inaccurate this compound concentration | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Perform a serial dilution carefully to ensure accurate final concentrations. |
| Cell line-specific sensitivity | The optimal concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the IC50 for your specific cell line. |
| Incubation time | Optimize the incubation time for your specific cell line and assay. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal endpoint. |
Problem 2: Inconsistent or weak bands in Western blot analysis for apoptosis markers (e.g., cleaved Caspase 3, Bcl-2).
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound treatment | Ensure the concentration and duration of this compound treatment are sufficient to induce a measurable apoptotic response. Refer to your cell line's IC50 value and perform a time-course experiment if necessary. |
| Improper sample preparation | Lyse cells on ice using a lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration accurately using a BCA or Bradford assay to ensure equal loading. |
| Poor antibody performance | Use antibodies validated for Western blotting and for the species you are working with. Optimize antibody dilutions and incubation times. Include positive and negative controls to validate antibody specificity. |
| Inefficient protein transfer | Verify transfer efficiency by staining the membrane with Ponceau S before blocking. Optimize transfer time and voltage based on the molecular weight of your target proteins. |
Problem 3: Suspected off-target effects.
| Possible Cause | Troubleshooting Step |
| Inhibition of other cellular targets | While specific off-target effects of this compound are not extensively documented, it is good practice to include control experiments. Use a structurally unrelated FTO inhibitor to confirm that the observed phenotype is due to FTO inhibition. Additionally, perform rescue experiments by overexpressing a resistant FTO mutant, if available. |
| Cellular stress response | High concentrations of any small molecule can induce cellular stress. Use the lowest effective concentration of this compound as determined by your dose-response experiments. Monitor for general signs of cellular stress. |
Experimental Protocols
Cell Viability Assay (MTT/WST-1)
This protocol provides a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT/WST-1 Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or WST-1 reagent to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Measurement: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and incubate for at least 2 hours at 37°C to dissolve the formazan (B1609692) crystals. If using WST-1, the formazan product is soluble. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value.
Western Blotting for Apoptosis Markers
This protocol describes the detection of apoptosis-related proteins following this compound treatment.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the appropriate duration.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a calculated volume of lysate with Laemmli sample buffer to a final protein concentration of 1-2 µg/µL. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., cleaved Caspase 3, Bcl-2, MYC, CEBPA, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate key concepts related to this compound.
References
Fto-IN-13 and Related FTO Inhibitors: Technical Support Center
Welcome to the technical support center for Fto-IN-13 and other small molecule inhibitors of the FTO (Fat mass and obesity-associated) protein. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and troubleshooting of experiments involving these compounds.
Frequently Asked Questions (FAQs)
Q1: How should I store my FTO inhibitor stock solutions?
For long-term storage, it is recommended to store FTO inhibitors as a solid powder at -20°C or -80°C. For stock solutions, dissolve the compound in a suitable solvent such as DMSO and store in aliquots at -80°C to minimize freeze-thaw cycles.
Q2: What is the recommended solvent for dissolving FTO inhibitors?
Most small molecule FTO inhibitors are soluble in organic solvents like Dimethyl Sulfoxide (DMSO). For aqueous buffers, it is crucial to first dissolve the inhibitor in DMSO and then dilute it to the final concentration in the experimental medium. Ensure the final DMSO concentration is compatible with your experimental system and include a vehicle control (DMSO alone) in your experiments.
Q3: How stable are FTO inhibitors in solution?
The stability of FTO inhibitors in solution can vary. It is best practice to prepare fresh dilutions from a frozen stock for each experiment. If you suspect degradation, you can perform a bioactivity assay to compare the performance of a fresh dilution with an older one. One study on the FTO inhibitor 18097 reported a half-life of 250 minutes in rat liver microsomes, suggesting that metabolic stability can be a factor in in-vivo and some in-vitro systems.[1][2]
Q4: I am not seeing the expected biological effect with my FTO inhibitor. What could be the reason?
Several factors could contribute to a lack of effect:
-
Inhibitor Degradation: The compound may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Incorrect Concentration: The concentration used may be too low to effectively inhibit FTO in your specific cell type or assay.
-
Cell Permeability: The inhibitor may have poor cell permeability.
-
Experimental System: The role of FTO may not be significant in the biological context you are studying.
Refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Troubleshooting Guides
Guide 1: Investigating Lack of Inhibitor Activity
This guide provides a step-by-step process to troubleshoot experiments where the FTO inhibitor is not producing the expected outcome.
Guide 2: Assessing Compound Stability
If you suspect your FTO inhibitor has degraded, the following workflow can help you assess its stability.
References
Technical Support Center: FTO-IN-13 and FTO Inhibitors
Welcome to the technical support center for FTO-IN-13 and other FTO inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of FTO inhibitors in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and other FTO inhibitors?
FTO (fat mass and obesity-associated protein) is an enzyme that acts as an RNA demethylase, primarily removing N6-methyladenosine (m6A) modifications from RNA. This m6A modification is a critical regulator of gene expression, affecting mRNA splicing, stability, and translation.[1] FTO inhibitors, including this compound, are compounds designed to block the enzymatic activity of the FTO protein. By inhibiting FTO, these molecules prevent the demethylation of RNA, leading to an accumulation of m6A modifications. This, in turn, can alter the expression of various genes, including oncogenes, and influence cellular processes like proliferation, differentiation, and apoptosis.[1][2]
Q2: What are the potential mechanisms of acquired resistance to FTO inhibitors?
While research on resistance to this compound is specific, studies on FTO inhibitors in cancer models suggest several potential mechanisms of acquired resistance:
-
Upregulation of FTO Expression: Cancer cells may develop resistance by increasing the expression of the FTO protein.[1][3][4] This increased concentration of the target enzyme can overcome the inhibitory effect of the drug. Upregulation of FTO has been observed in various cancer types and is associated with resistance to chemotherapy and targeted therapies.[2][3][5][6] For instance, in leukemia cells, FTO overexpression has been linked to resistance to tyrosine kinase inhibitors (TKIs).[1][4]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote survival and proliferation, thereby circumventing the effects of FTO inhibition. Key pathways implicated include:
-
Wnt/β-catenin Pathway: FTO has been shown to regulate the Wnt signaling pathway.[7][8] Downregulation of FTO can lead to increased stabilization of β-catenin and activation of Wnt signaling, which can promote cancer cell growth and resistance.[8]
-
PI3K/Akt Pathway: The PI3K/Akt pathway is a crucial survival pathway in many cancers. FTO has been shown to influence this pathway, and its dysregulation may contribute to drug resistance.[5][9]
-
STAT3 Signaling: In breast cancer, STAT3 has been shown to regulate FTO expression, and this axis is implicated in doxorubicin (B1662922) resistance.[10]
-
-
Alterations in Downstream Effectors: Changes in the expression or function of downstream targets of FTO-mediated RNA demethylation could also contribute to resistance. For example, FTO can regulate the stability of mRNAs encoding for proteins involved in cell survival and proliferation, such as MYC and BCL-2.[11] Alterations in these pathways could reduce the cell's dependence on FTO activity.
Q3: Are there any known mutations in the FTO gene that can cause resistance to this compound?
Currently, there is limited direct evidence from the provided search results linking specific mutations in the FTO gene to resistance to FTO inhibitors. However, research has shown that various single nucleotide polymorphisms (SNPs) in the FTO gene are associated with an increased risk of obesity and certain cancers.[12][13] A computational study analyzing missense mutations in FTO suggested that these mutations could affect the protein's structural stability and its ability to bind to its substrate.[12] While this doesn't directly confirm inhibitor resistance, it is plausible that mutations in the active site or allosteric sites of the FTO protein could alter the binding of inhibitors like this compound, leading to reduced efficacy. Further research is needed to identify specific resistance-conferring mutations.
Troubleshooting Guides
This section provides guidance on common issues encountered during experiments with this compound and other FTO inhibitors.
Problem 1: Decreased or Loss of this compound Efficacy Over Time (Acquired Resistance)
-
Symptom: Initial sensitivity to this compound is observed, but cells gradually become less responsive to the inhibitor at the same concentration.
-
Potential Causes & Troubleshooting Steps:
| Potential Cause | Suggested Troubleshooting Steps |
| Upregulation of FTO expression | 1. Verify FTO Expression: Perform Western blotting or qRT-PCR to compare FTO protein and mRNA levels, respectively, in resistant cells versus the parental, sensitive cells. An increase in FTO expression would suggest this as a resistance mechanism.[4] 2. Increase Inhibitor Concentration: If FTO is upregulated, a higher concentration of this compound may be required to achieve the same level of inhibition. Perform a dose-response curve to determine the new IC50 value. 3. Combination Therapy: Consider combining this compound with other agents that may target pathways induced by FTO upregulation. |
| Activation of bypass signaling pathways (e.g., Wnt/β-catenin, PI3K/Akt) | 1. Analyze Key Signaling Proteins: Use Western blotting to examine the phosphorylation status and total protein levels of key components of suspected bypass pathways (e.g., β-catenin, p-Akt, Akt, p-STAT3, STAT3) in resistant versus sensitive cells.[5][7][10] 2. Use Pathway Inhibitors: Treat resistant cells with a combination of this compound and a specific inhibitor of the activated bypass pathway (e.g., a Wnt inhibitor or a PI3K inhibitor) to see if sensitivity can be restored. |
| Altered metabolism of the inhibitor | 1. LC-MS/MS Analysis: If technically feasible, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the intracellular concentration of this compound in sensitive and resistant cells to determine if there are differences in drug uptake, efflux, or metabolism. |
Problem 2: High Variability in Experimental Results
-
Symptom: Inconsistent results are observed between replicate experiments using this compound.
-
Potential Causes & Troubleshooting Steps:
| Potential Cause | Suggested Troubleshooting Steps |
| Inhibitor Instability | 1. Proper Storage: Ensure this compound is stored according to the manufacturer's instructions, protected from light and temperature fluctuations. 2. Fresh Working Solutions: Prepare fresh working solutions of the inhibitor for each experiment from a stock solution stored under optimal conditions. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Culture Conditions | 1. Consistent Cell Passaging: Maintain a consistent cell passaging number for all experiments, as cellular characteristics can change over time in culture. 2. Monitor Cell Health: Regularly check cell morphology and viability to ensure the cells are healthy and in the exponential growth phase before starting the experiment. |
| Assay-Specific Issues | 1. Optimize Assay Parameters: For cell viability assays like the MTS assay, optimize cell seeding density and incubation times with the inhibitor and the MTS reagent.[14][15][16][17] 2. Include Proper Controls: Always include vehicle-treated controls (e.g., DMSO) and positive controls (if available) in every experiment. |
Experimental Protocols
In Vitro FTO Inhibition Assay (Fluorescence-Based)
This protocol is adapted from a high-throughput fluorescence-based assay.[18][19]
Materials:
-
Recombinant FTO protein
-
m6A-methylated RNA substrate (e.g., m6A7-Broccoli)
-
Assay Buffer: 50 mM HEPES (pH 6.0), 300 µM 2-oxoglutarate, 300 µM (NH4)2Fe(SO4)2·6H2O, 2 mM L-ascorbic acid in RNase-free water
-
Read Buffer: 250 mM HEPES (pH 9.0), 1 M KCl, 40 mM MgCl2, and 2.2 µM DFHBI-1T in RNase-free water
-
This compound or other FTO inhibitors
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 0.250 µM of FTO protein and the desired concentration of the inhibitor.
-
Add 7.5 µM of the m6A7-Broccoli RNA substrate to initiate the reaction. The final reaction volume is typically 160 µL.
-
Incubate the plate at room temperature for 2 hours.
-
Add 40 µL of the read buffer to each well.
-
Incubate the plate at 4°C overnight (approximately 16 hours) to allow the fluorescent probe (DFHBI-1T) to bind to the demethylated RNA.
-
Measure the fluorescence intensity using a plate reader with appropriate filters (e.g., excitation at 485 nm and emission at 510 nm).[18]
-
Calculate the percent inhibition relative to a no-inhibitor control.
MTS Cell Viability Assay
This protocol is a general guideline for assessing cell viability after treatment with this compound.[14][15][16][20]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound or other FTO inhibitors
-
MTS reagent (containing PES or PMS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
Following the treatment period, add 20 µL of the MTS reagent to each well containing 100 µL of medium.
-
Incubate the plate at 37°C for 1 to 4 hours, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the absorbance of the background (medium only) wells.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Signaling Pathways and Experimental Workflows
Caption: FTO signaling and points of inhibition by this compound.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. A dynamic N6-methyladenosine methylome regulates intrinsic and acquired resistance to tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Fat Mass and Obesity-Associated (FTO) Gene in Non-Small Cell Lung Cancer Tumorigenicity and EGFR Tyrosine Kinase Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m6A eraser FTO impairs gemcitabine resistance in pancreatic cancer through influencing NEDD4 mRNA stability by regulating the PTEN/PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N6-methyladenosine demethylase FTO enhances chemo-resistance in colorectal cancer through SIVA1-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The m6A(m)-independent role of FTO in regulating WNT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Downregulation of the FTO m6A RNA demethylase promotes EMT-mediated progression of epithelial tumors and sensitivity to Wnt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fat mass and obesity-associated protein (FTO) mediates signal transducer and activator of transcription 3 (STAT3)-drived resistance of breast cancer to doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FTO – A Common Genetic Basis for Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive mutations analyses of FTO (fat mass and obesity-associated gene) and their effects on FTO’s substrate binding implicated in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | FTO – A Common Genetic Basis for Obesity and Cancer [frontiersin.org]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell viability assessment [protocols.io]
Technical Support Center: Fto-IN-13 Target Engagement Validation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the cellular target engagement of Fto-IN-13, a potent inhibitor of the FTO protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Fat Mass and Obesity-Associated Protein (FTO).[1][2] FTO is an α-ketoglutarate-dependent dioxygenase that functions as an RNA demethylase, removing methyl groups from N6-methyladenosine (m6A) and N6,2′-O-dimethyladenosine (m6Am) on various RNA molecules.[3][4][5][6][7] By inhibiting FTO's demethylase activity, this compound can lead to an increase in m6A levels in cellular RNA, affecting the expression of key genes involved in proliferation and apoptosis, such as MYC and CEBPA.[1][2] This activity underlies its antiproliferative and anticancer effects.[1][2]
Q2: How can I confirm that this compound is engaging FTO in my cellular model?
Direct evidence of target engagement in a cellular context can be achieved using several methods. The Cellular Thermal Shift Assay (CETSA) is a widely used technique to confirm the physical binding of a compound to its target protein.[8][9][10][11][12] Additionally, downstream functional assays that measure the consequences of FTO inhibition, such as an increase in global m6A levels or altered expression of FTO target genes, can provide indirect evidence of target engagement.
Q3: What are the key signaling pathways involving FTO that I should be aware of when studying the effects of this compound?
FTO has been shown to be involved in several critical signaling pathways, including:
-
WNT Signaling: FTO can modulate both canonical and non-canonical WNT signaling pathways.[3][13]
-
mTORC1 Signaling: FTO plays a role in coupling amino acid levels to the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling.[4][14]
-
TGF-β Signaling: FTO can regulate the TGF-β signaling pathway through its RNA demethylase activity.[15]
Understanding these pathways can help in designing experiments to probe the downstream functional consequences of FTO inhibition by this compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No thermal stabilization of FTO observed in CETSA | Incorrect this compound Concentration: The concentration of this compound may be too low to induce a detectable thermal shift. | Perform a dose-response experiment with a wider range of this compound concentrations. |
| Insufficient Incubation Time: The incubation time with this compound may not be long enough for it to bind to FTO. | Increase the incubation time of the cells with this compound before heat treatment. | |
| Poor Antibody Quality: The anti-FTO antibody used for Western blotting may have low affinity or specificity. | Validate the anti-FTO antibody with positive and negative controls. Test a different antibody if necessary. | |
| Cell Permeability Issues: this compound may not be effectively entering the cells. | While this compound is expected to be cell-permeable, consider performing a cellular uptake assay if this is a persistent issue. | |
| High background in m6A dot blot assay | Non-specific antibody binding: The m6A antibody may be cross-reacting with other molecules. | Optimize blocking conditions and antibody concentration. Ensure high-purity RNA is used. |
| Contaminated RNA samples: The presence of DNA or other contaminants can lead to high background. | Treat RNA samples with DNase and ensure high purity by checking A260/A280 and A260/A230 ratios. | |
| Inconsistent Western blot results for FTO | Variable Protein Loading: Unequal amounts of protein loaded onto the gel. | Perform a protein quantification assay (e.g., BCA) and ensure equal loading. Use a reliable loading control like GAPDH or β-actin. |
| Inefficient Protein Transfer: Poor transfer of FTO protein from the gel to the membrane. | Optimize transfer conditions (time, voltage). Ensure the membrane is properly activated. | |
| Suboptimal Antibody Dilution: The primary or secondary antibody concentration is not optimal. | Titrate the primary and secondary antibodies to determine the optimal working dilution. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol details how to assess the binding of this compound to FTO in intact cells by measuring changes in the thermal stability of the FTO protein.
Materials:
-
Cell line of interest expressing FTO
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
-
Primary antibody against FTO
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle control) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermocycler, followed by a 3-minute cooling step at 4°C. Include a non-heated control (room temperature).
-
-
Cell Lysis:
-
Add lysis buffer to the heated cell suspensions.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
-
Fractionation:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
-
Sample Preparation and Western Blotting:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fractions (e.g., BCA assay).
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for FTO.
-
Analyze the band intensities to determine the amount of soluble FTO at each temperature. A positive result is indicated by a shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control.
-
Protocol 2: m6A RNA Dot Blot Assay
This protocol provides a method to measure the global m6A levels in total RNA, which are expected to increase upon FTO inhibition by this compound.
Materials:
-
Cells treated with this compound or DMSO
-
RNA extraction kit
-
DNase I
-
Hybond-N+ membrane
-
UV crosslinker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against m6A
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Methylene (B1212753) blue staining solution
Procedure:
-
RNA Extraction:
-
Treat cells with this compound or DMSO for the desired time.
-
Extract total RNA using a commercial kit, including a DNase I treatment step to remove any contaminating DNA.
-
Quantify the RNA and assess its purity.
-
-
Dot Blotting:
-
Prepare serial dilutions of the RNA samples.
-
Spot the RNA dilutions onto a Hybond-N+ membrane.
-
UV-crosslink the RNA to the membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-m6A primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Normalization:
-
After signal detection, stain the membrane with methylene blue to visualize the total RNA spotted, which serves as a loading control.
-
Quantify the dot intensities and normalize the m6A signal to the methylene blue signal. An increase in the normalized m6A signal in this compound-treated samples indicates target engagement.
-
Data Presentation
Table 1: Example CETSA Data for this compound
| Temperature (°C) | Soluble FTO (% of 37°C Control) - DMSO | Soluble FTO (% of 37°C Control) - this compound (10 µM) |
| 37 | 100 | 100 |
| 46 | 95 | 98 |
| 49 | 82 | 95 |
| 52 | 55 | 88 |
| 55 | 25 | 75 |
| 58 | 10 | 45 |
| 61 | 5 | 20 |
Table 2: Example m6A Dot Blot Quantification
| Treatment | Normalized m6A Signal (Arbitrary Units) | Fold Change vs. DMSO |
| DMSO | 1.0 | 1.0 |
| This compound (1 µM) | 1.5 | 1.5 |
| This compound (5 µM) | 2.2 | 2.2 |
| This compound (10 µM) | 2.8 | 2.8 |
Visualizations
Caption: FTO Signaling Pathways and Inhibition by this compound.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Caption: m6A RNA Dot Blot Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Novel RNA Demethylase FTO Inhibitors Featuring an Acylhydrazone Scaffold with Potent Antileukemia Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | FTO – A Common Genetic Basis for Obesity and Cancer [frontiersin.org]
- 5. Sequence-specific m6A demethylation in RNA by FTO fused to RCas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. RNA demethylase FTO uses conserved aromatic residues to recognize the mRNA 5′ cap and promote efficient m6Am demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. The m6A(m)-independent role of FTO in regulating WNT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. FTO protein regulates the TGF-β signalling pathway through RNA N6-methyladenosine modification to induce unexplained recurrent spontaneous abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
Fto-IN-13 experimental controls and best practices
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Fto-IN-13, a potent inhibitor of the FTO (Fat mass and obesity-associated) protein. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the FTO protein. FTO is an RNA demethylase that removes methyl groups from N6-methyladenosine (m6A) on RNA. By inhibiting FTO, this compound increases the overall level of m6A methylation on RNA, which in turn can affect gene expression, leading to downstream cellular effects.[1] this compound has been shown to exhibit antiproliferative activity and induce apoptosis in cancer cells.[1] It can also decrease the expression of key oncogenes such as MYC and CEBPA.[1]
Q2: How should I dissolve and store this compound?
A2: For initial use, it is recommended to prepare a high-concentration stock solution in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO).[1] For long-term storage, it is advisable to store stock solutions at -20°C or -80°C in amber glass vials or polypropylene (B1209903) tubes to protect from light and prevent adherence to the container.[2] Avoid repeated freeze-thaw cycles to maintain the stability of the compound.[2]
Q3: What are the recommended working concentrations for this compound in cell culture experiments?
A3: The optimal working concentration of this compound will vary depending on the cell line and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental system. Based on data from similar FTO inhibitors, a starting point for concentration ranges in cell-based assays could be from low micromolar (e.g., 1-10 µM) to higher concentrations, depending on the desired effect and cell sensitivity.
Q4: What are appropriate positive and negative controls for experiments with this compound?
A4:
-
Positive Control: A known FTO inhibitor with a well-characterized effect in your experimental system can be used as a positive control. Examples of other FTO inhibitors include FB23-2 and Meclofenamic acid.
-
Negative Control: A vehicle control, typically DMSO at the same final concentration used for this compound, is essential to control for any effects of the solvent on the cells.[3] Additionally, if available, a structurally similar but inactive analog of this compound can serve as an excellent negative control to ensure the observed effects are specific to FTO inhibition.[3]
-
Genetic Controls: For more rigorous validation, experiments using cells with genetic knockdown (siRNA or shRNA) or knockout (CRISPR/Cas9) of the FTO gene can be performed to confirm that the effects of this compound are FTO-dependent.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitation in stock solution or media | The compound's solubility limit has been exceeded. | Prepare a fresh stock solution in 100% DMSO. When diluting into aqueous media, ensure the final DMSO concentration is low (typically <0.5%) and mix thoroughly. Gentle warming or sonication may aid dissolution, but be cautious of potential compound degradation.[3] |
| Inconsistent or no biological effect | 1. Compound degradation. 2. Incorrect dosage. 3. Cell line insensitivity. | 1. Prepare fresh stock solutions and store them properly. Perform a stability test if degradation is suspected.[2] 2. Perform a dose-response experiment to determine the optimal concentration. 3. Verify FTO expression levels in your cell line. Cells with low or no FTO expression may not respond to the inhibitor. |
| High background or non-specific effects in assays | 1. Compound aggregation at high concentrations. 2. Off-target effects of the inhibitor. | 1. Visually inspect for precipitation. Perform a concentration-response curve; aggregators often show a steep, non-saturating curve. Consider including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in biochemical assays.[3] 2. Use a structurally unrelated FTO inhibitor to see if the same phenotype is produced. Use a negative control analog if available.[3] |
| Vehicle control (e.g., DMSO) shows a biological effect | The final solvent concentration is too high. | Ensure the final DMSO concentration is kept below 0.5%, and ideally below 0.1%. All experimental wells, including untreated controls, should contain the same final vehicle concentration.[3] |
Quantitative Data
The following table summarizes the inhibitory concentrations (IC50) of various FTO inhibitors in different human cancer cell lines. Note that specific IC50 values for this compound are not widely available in the public domain, so data from other FTO inhibitors are provided for reference.
| Inhibitor | Cell Line | Assay Type | IC50 (µM) |
| FB23-2 | - | FTO demethylase activity | 2.6 |
| Dac51 | - | FTO demethylation | 0.4 |
| FB23 | - | FTO demethylase activity | 0.06 |
| Compound 13c | PC3 (Prostate) | Cytotoxicity | 5.195 |
| Compound 9 | MCF7 (Breast) | Cytotoxicity | 21.045 |
| Compound 12c | HCT116 (Colon) | Cytotoxicity | 13.575 |
| ORes | MDA-MB-231 (Breast) | Cell Viability | 104.8 |
| ORes | BT-549 (Breast) | Cell Viability | 150.2 |
| ORes | 4T1 (Breast) | Cell Viability | 143.6 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µl of MTT solution to each well to achieve a final concentration of 0.45 mg/ml.[4]
-
Incubate the plate for 1 to 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[4]
-
Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Mix thoroughly to ensure complete solubilization.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines a general method for detecting apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.[6]
-
Global m6A Quantification (Dot Blot Assay)
This protocol provides a general method to assess changes in global m6A levels in total RNA following treatment with this compound.
Materials:
-
Total RNA extracted from treated and control cells
-
m6A-specific antibody
-
Hybond-N+ membrane
-
UV cross-linker
-
Blocking buffer (e.g., 5% non-fat milk in PBST)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Denature the RNA samples by heating at 65°C for 5 minutes.
-
Spot serial dilutions of the RNA samples onto a Hybond-N+ membrane.
-
UV-crosslink the RNA to the membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with an m6A-specific primary antibody overnight at 4°C.[7]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again and apply the ECL substrate.[7]
-
Visualize the signal using an imaging system.
-
To control for loading, stain the membrane with Methylene Blue.
Visualizations
Caption: FTO Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Validation & Comparative
Comparative Guide to FTO Inhibitors: Fto-IN-13 vs. Alternatives
The Fat Mass and Obesity-Associated (FTO) protein, the first identified N6-methyladenosine (m6A) RNA demethylase, has emerged as a significant therapeutic target for a range of diseases, including cancer, obesity, and neurological disorders. By removing the m6A modification from RNA, FTO influences gene expression at the post-transcriptional level, impacting numerous cellular processes. The development of small-molecule inhibitors targeting FTO is a rapidly advancing field, offering valuable tools for research and potential therapeutic agents. This guide provides a comparative analysis of Fto-IN-13 against other notable FTO inhibitors, supported by experimental data and detailed methodologies.
This compound: A Profile
This compound (also referred to as compound 8t) is a recently developed, potent inhibitor of the FTO protein. It is characterized by an acylhydrazone scaffold.[1] this compound has demonstrated significant biological activity, including antiproliferative effects and the induction of apoptosis in cancer cells.[2] Its mechanism of action involves the downregulation of key proteins such as Bcl-2 and active Caspase 3, as well as the decreased expression of MYC and CEBPA genes.[2]
Quantitative Comparison of FTO Inhibitor Potency
The efficacy of FTO inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50) in both enzymatic and cellular assays. The following tables summarize the available quantitative data for this compound and a selection of other well-characterized FTO inhibitors.
Table 1: In-Vitro FTO Enzymatic Inhibition
| Inhibitor | FTO IC50 (µM) | Notes |
| This compound (compound 8t) | 7.3[3] | A novel inhibitor with an acylhydrazone scaffold. |
| Rhein | 1.2 - 21[4] | A natural product, also inhibits ALKBH2 and ALKBH3. |
| Meclofenamic Acid | ~7-8[1] | A non-steroidal anti-inflammatory drug (NSAID) repurposed as an FTO inhibitor. |
| FB23 | 0.06[5][6] | A potent and selective FTO demethylase inhibitor. |
| FB23-2 | 2.6[3][7] | A derivative of FB23 with improved properties. |
| FTO-IN-14 (Compound F97) | 0.45[8][9] | A potent inhibitor with demonstrated in-vivo antitumor activity. |
| FTO-02 | 2.2[10] | A rationally designed inhibitor with good selectivity over ALKBH5. |
| FTO-04 | 3.4[10] | A competitive inhibitor that impairs glioblastoma stem cell self-renewal. |
| IOX3 | 2.76[11] | Also a potent inhibitor of HIF prolyl hydroxylases. |
Table 2: Cellular Antiproliferative Activity of FTO Inhibitors
| Inhibitor | Cell Line | Cellular IC50 (µM) | Disease Model |
| This compound (compound 8t) | MOLM13 | 0.35[1][3] | Acute Myeloid Leukemia |
| NB4 | 0.59[1][3] | Acute Myeloid Leukemia | |
| THP-1 | 0.70[1][3] | Acute Myeloid Leukemia | |
| FB23 | NB4 | 44.8[5][6] | Acute Myeloid Leukemia |
| MONOMAC6 | 23.6[5][6] | Acute Myeloid Leukemia | |
| FB23-2 | NB4 | 0.8[7] | Acute Myeloid Leukemia |
| MONOMAC6 | 1.5[7] | Acute Myeloid Leukemia | |
| FTO-IN-14 (Compound F97) | MOLM13, NB4, HEL, OCI-AML3, MV4-11, MONOMAC6 | 0.7 - 5.5[8][9] | Acute Myeloid Leukemia |
From the data, it is evident that while this compound has a moderate in-vitro IC50 against the FTO enzyme (7.3 µM), it exhibits potent low micromolar to nanomolar antiproliferative activity against various acute myeloid leukemia (AML) cell lines.[1][3] This suggests excellent cell permeability and engagement of the FTO target in a cellular context, leading to potent downstream biological effects. Compared to its parent compound FB23, FB23-2 shows significantly improved cellular activity.[5][6][7] FTO-IN-14 also demonstrates high potency both in vitro and in cellular models.[8][9]
FTO-Regulated Signaling Pathways
FTO is implicated in several critical signaling pathways that control cell growth, proliferation, and metabolism. Its inhibition can, therefore, have profound effects on cellular function.
FTO-mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell metabolism and growth.[12] FTO has been shown to influence mTORC1 signaling in response to amino acid availability.[13][14] FTO-deficient cells exhibit reduced activation of the mTORC1 pathway.[14]
Caption: FTO's role in the mTORC1 signaling pathway.
FTO-WNT Signaling Pathway
FTO has been shown to regulate the WNT signaling pathway.[15] Depletion of FTO can lead to the attenuation of the canonical WNT/β-Catenin pathway through the upregulation of DKK1, an inhibitor of WNT signaling.[15]
Caption: FTO's regulation of the WNT signaling pathway.
FTO and MYC Regulation
FTO regulates the expression of the MYC oncogene. Inhibition of FTO leads to a decrease in MYC gene expression, which contributes to the antiproliferative effects of FTO inhibitors in cancer cells.[2][14]
Caption: FTO-mediated regulation of MYC expression.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize FTO inhibitors.
In-Vitro FTO Enzymatic Inhibition Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the demethylase activity of recombinant FTO protein in vitro.
Materials:
-
Recombinant human FTO protein
-
m6A-containing single-stranded RNA (ssRNA) oligonucleotide substrate (e.g., fluorescently labeled)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 1 mM DTT)
-
Cofactors: (NH4)2Fe(SO4)2·6H2O, 2-oxoglutarate (α-KG), L-ascorbic acid
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a reaction mixture containing assay buffer, FTO protein, and the ssRNA substrate.
-
Add the test compound at various concentrations to the wells of the microplate. Include a positive control (known FTO inhibitor) and a negative control (DMSO vehicle).
-
Initiate the enzymatic reaction by adding the cofactors (Fe(II), α-KG, and L-ascorbic acid).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Measure the fluorescence signal. The signal is inversely proportional to FTO activity, as demethylation of the substrate leads to a change in fluorescence.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for an in-vitro FTO inhibition assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement of a drug in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, increasing its melting temperature.[16][17]
Materials:
-
Cultured cells of interest (e.g., NB4 leukemia cells)
-
Test compound (e.g., this compound)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against FTO
-
Secondary antibody (HRP-conjugated)
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specific duration (e.g., 2 hours) at 37°C.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermocycler, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble FTO protein in each sample by Western blotting.
-
Quantify the band intensities and plot the fraction of soluble FTO protein against the temperature for both the treated and control groups. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Conclusion
The landscape of FTO inhibitors is diverse and rapidly expanding, with compounds like this compound demonstrating significant promise, particularly in the context of cancer therapy. While its in-vitro enzymatic inhibition is moderate, its potent antiproliferative effects in leukemia cells highlight its potential as a valuable chemical probe and a lead compound for further development. The comparison with other inhibitors such as FB23-2 and FTO-IN-14 reveals a competitive field where different chemical scaffolds offer varying degrees of potency and selectivity. The continued exploration of FTO's role in signaling pathways and the development of robust experimental protocols will be crucial in translating the therapeutic potential of these inhibitors into clinical applications.
References
- 1. Discovery of Novel RNA Demethylase FTO Inhibitors Featuring an Acylhydrazone Scaffold with Potent Antileukemia Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FTO inhibitor 8t | FTO inhibitor | Probechem Biochemicals [probechem.com]
- 4. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. FTO Gene Polymorphisms at the Crossroads of Metabolic Pathways of Obesity and Epigenetic Influences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetmol.com [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Apoptose | CymitQuimica [cymitquimica.com]
- 11. researchgate.net [researchgate.net]
- 12. FTO in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Frontiers | FTO – A Common Genetic Basis for Obesity and Cancer [frontiersin.org]
- 15. The m6A(m)-independent role of FTO in regulating WNT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison of FTO Inhibitors: Fto-IN-13 versus FB23-2
In the landscape of epigenetic drug discovery, the fat mass and obesity-associated (FTO) protein has emerged as a compelling therapeutic target, particularly in the context of acute myeloid leukemia (AML). As an mRNA N6-methyladenosine (m6A) demethylase, FTO plays a critical role in post-transcriptional gene regulation, influencing various cellular processes, including proliferation and differentiation. Two small molecule inhibitors, Fto-IN-13 and FB23-2, have garnered attention for their potential to modulate FTO activity and exert anti-leukemic effects. This guide provides an objective comparison of their efficacy, supported by available experimental data.
Quantitative Efficacy: A Comparative Overview
The following tables summarize the key quantitative data for this compound and FB23-2, offering a direct comparison of their potency at the enzymatic and cellular levels, as well as their effectiveness in preclinical in vivo models.
Table 1: In Vitro FTO Inhibition
| Compound | Target | IC50 (µM) |
| This compound (compound 8t) | FTO | 7.1 - 9.4[1] |
| FB23-2 | FTO | 2.6[2][3] |
Table 2: Anti-proliferative Activity in AML Cell Lines
| Compound | Cell Line | IC50 (µM) |
| This compound (compound 8t) | MOLM13 | 0.35[1] |
| NB4 | 0.59[1] | |
| THP-1 | 0.70[1] | |
| FB23-2 | NB4 | 0.8[2] |
| MONOMAC6 | 1.5[2] |
Table 3: In Vivo Efficacy in AML Xenograft Models
| Compound | Mouse Model | Dosage and Administration | Key Outcome |
| This compound (compound 8t) | NB4 Xenograft | Not specified | 51% Tumor Growth Inhibition (TGI)[1] |
| FB23-2 | MONOMAC6 Xenograft | 2 mg/kg, daily, intraperitoneal injection for 10 days[2] | Significantly suppressed leukemia progression and prolonged survival[2] |
Mechanism of Action and Cellular Effects
Both this compound and FB23-2 function by inhibiting the m6A demethylase activity of the FTO protein. This leads to an increase in global m6A levels in mRNA, which in turn affects the expression of key oncogenes.
This compound has been shown to induce apoptosis and decrease the expression of the anti-apoptotic protein Bcl-2 and active Caspase 3.[4] Furthermore, it downregulates the expression of MYC and CEBPA, two critical genes implicated in leukemogenesis.[4]
FB23-2 also promotes apoptosis and induces cell cycle arrest at the G1 phase.[2] It has been demonstrated to upregulate the expression of ASB2 and RARA, genes involved in myeloid differentiation, while concurrently downregulating MYC and CEBPA expression.[2]
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: FTO Signaling Pathway and Inhibition.
Caption: Comparative Experimental Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate this compound and FB23-2.
FTO Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the demethylase activity of recombinant FTO protein on an m6A-containing RNA substrate.
-
General Protocol:
-
Recombinant human FTO protein is incubated with an m6A-methylated RNA oligonucleotide in a reaction buffer.
-
The inhibitor (this compound or FB23-2) is added at various concentrations.
-
The reaction is allowed to proceed, and the amount of demethylated product is quantified, often using techniques like HPLC-MS/MS or a fluorescence-based method.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Proliferation Assay (MTT or MTS Assay)
-
Principle: This colorimetric assay assesses cell viability and proliferation. Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan (B1609692) product.
-
General Protocol:
-
AML cells (e.g., NB4, MONOMAC6, MOLM13, THP-1) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound or FB23-2 for a specified period (e.g., 72 hours).
-
The MTT or MTS reagent is added to each well, and the plates are incubated to allow for formazan formation.
-
The absorbance of the formazan product is measured using a microplate reader.
-
IC50 values are determined by plotting cell viability against the inhibitor concentration.
-
In Vivo Xenograft Model
-
Principle: This model evaluates the anti-tumor efficacy of a compound in a living organism. Human AML cells are implanted into immunodeficient mice, which are then treated with the test compound.
-
General Protocol:
-
Immunodeficient mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with human AML cells (e.g., NB4 or MONOMAC6).
-
Once tumors are established, mice are randomized into treatment and control groups.
-
The treatment group receives the inhibitor (e.g., FB23-2 at 2 mg/kg/day via intraperitoneal injection) for a defined period. The control group receives a vehicle.
-
Tumor volume is measured regularly to assess tumor growth inhibition.
-
Overall survival of the mice is monitored.
-
Conclusion
Both this compound and FB23-2 demonstrate promising anti-leukemic activity by targeting the FTO protein. Based on the available data, FB23-2 exhibits a lower IC50 value against the FTO enzyme in vitro, suggesting higher enzymatic potency. In cellular assays, both compounds show potent anti-proliferative effects in the sub-micromolar range against various AML cell lines. In vivo, both compounds have demonstrated efficacy in suppressing tumor growth.
The choice between these inhibitors for further research and development may depend on a variety of factors, including their pharmacokinetic profiles, off-target effects, and overall therapeutic index. The data presented here provides a foundational guide for researchers to make informed decisions in the ongoing effort to develop effective therapies targeting the FTO pathway.
References
- 1. Discovery of Novel RNA Demethylase FTO Inhibitors Featuring an Acylhydrazone Scaffold with Potent Antileukemia Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to FTO Inhibitors: Fto-IN-13 and Meclofenamic Acid
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of two prominent inhibitors of the Fat Mass and Obesity-Associated (FTO) protein: Fto-IN-13 and the repurposed drug, meclofenamic acid. This document outlines their mechanisms of action, inhibitory potencies, and, where available, their selectivity profiles, supported by experimental data and protocols.
Introduction to FTO and Its Inhibition
The FTO protein, an Fe(II)- and 2-oxoglutarate-dependent dioxygenase, is a key enzyme in epigenetic regulation, primarily functioning as an N6-methyladenosine (m6A) RNA demethylase. Dysregulation of FTO activity has been implicated in a range of human diseases, including obesity, metabolic disorders, and various cancers. Consequently, the development of potent and selective FTO inhibitors is a significant area of therapeutic research. This guide focuses on two such inhibitors, this compound and meclofenamic acid, providing a comparative analysis of their performance based on available scientific literature.
Mechanism of Action
Both this compound and meclofenamic acid function as inhibitors of the FTO protein's demethylase activity.
This compound , a novel compound featuring an acylhydrazone scaffold, has been identified as a potent FTO inhibitor.[1][2] Its mechanism is presumed to involve binding to the catalytic site of the FTO protein, thereby preventing the demethylation of m6A on its RNA substrates. This inhibition leads to an increase in cellular m6A levels, which in turn affects the expression of oncogenic pathways, demonstrating anti-proliferative and pro-apoptotic effects in cancer cell lines.[2]
Meclofenamic acid , originally developed as a non-steroidal anti-inflammatory drug (NSAID), has been identified as a direct and selective inhibitor of FTO.[3] Mechanistic studies have revealed that meclofenamic acid competitively inhibits FTO by binding to the m6A-containing nucleic acid binding site, thus preventing the substrate from accessing the catalytic center.[3] This mode of action is distinct from its NSAID activity, which involves the inhibition of cyclooxygenase (COX) enzymes.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and meclofenamic acid, focusing on their inhibitory concentration (IC50) values against FTO and cancer cell lines.
Table 1: In Vitro FTO Inhibition
| Compound | FTO IC50 (µM) | Selectivity over ALKBH5 | Reference |
| This compound (compound 8t) | 7.1 - 9.4 | Not Reported | [2] |
| Meclofenamic Acid | ~7-8 | Highly Selective | [4] |
Table 2: Anti-proliferative Activity (IC50 in µM)
| Compound | MOLM13 (AML) | NB4 (AML) | THP-1 (AML) | Reference |
| This compound (compound 8t) | 0.35 | 0.59 | 0.70 | [2] |
| Meclofenamic Acid | Not Reported | Not Reported | Not Reported | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
FTO Enzymatic Inhibition Assay (for this compound)
The inhibitory activity of this compound (referred to as compound 8t in the primary literature) against FTO was determined using a fluorescence-based assay.
-
Enzyme and Substrate Preparation: Recombinant human FTO protein was expressed and purified. A single-stranded RNA oligonucleotide containing a single m6A modification was used as the substrate.
-
Reaction Mixture: The assay was performed in a reaction buffer containing the FTO enzyme, the m6A-containing RNA substrate, Fe(II), 2-oxoglutarate, and ascorbic acid.
-
Inhibitor Addition: this compound was added to the reaction mixture at various concentrations.
-
Incubation: The reaction was incubated to allow for the demethylation reaction to proceed.
-
Detection: The amount of demethylated product was quantified using a fluorescence-based method, where the signal is proportional to the enzyme activity.
-
IC50 Determination: The concentration of this compound that resulted in 50% inhibition of FTO activity was calculated from the dose-response curve.[2]
FTO Enzymatic Inhibition Assay (for Meclofenamic Acid)
The inhibitory effect of meclofenamic acid on FTO demethylase activity was quantified using an HPLC-based assay.
-
Reaction Components: The reaction mixture contained purified human FTO protein, a 20-nucleotide single-stranded DNA (ssDNA) or RNA (ssRNA) substrate with a single dm6A or m6A modification, respectively, 2-oxoglutarate, (NH4)2Fe(SO4)2, and L-ascorbic acid in a Tris-HCl buffer (pH 7.5).[4]
-
Inhibitor Incubation: A series of concentrations of meclofenamic acid were added to the reaction mixtures.
-
Reaction Conditions: The reactions were incubated at 25°C for 2 hours for the ssDNA substrate or 30 minutes for the ssRNA substrate.[4]
-
Quenching and Digestion: The reaction was stopped, and the nucleic acid substrates were enzymatically digested to single nucleosides.
-
HPLC Analysis: The resulting nucleosides were analyzed by high-performance liquid chromatography (HPLC) to separate and quantify the amounts of the methylated substrate and the demethylated product.
-
IC50 Calculation: The IC50 value was determined as the concentration of meclofenamic acid that caused a 50% reduction in the formation of the demethylated product.[4]
Cell Proliferation Assay (for this compound)
The anti-proliferative effects of this compound were assessed using a standard cell viability assay.
-
Cell Culture: Human acute myeloid leukemia (AML) cell lines (MOLM13, NB4, and THP-1) were cultured in appropriate media.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of this compound.
-
Incubation: The cells were incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability was measured using a colorimetric assay, such as the MTT or CCK-8 assay, which quantifies the metabolic activity of living cells.
-
IC50 Determination: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curve.[2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the FTO signaling pathway and the general workflow for evaluating FTO inhibitors.
Caption: FTO signaling pathway and point of inhibition.
Caption: General workflow for FTO inhibitor evaluation.
Discussion and Conclusion
This guide provides a comparative overview of this compound and meclofenamic acid as FTO inhibitors.
This compound emerges as a potent anti-leukemia agent with low micromolar IC50 values against FTO and sub-micromolar efficacy in AML cell lines.[2] The acylhydrazone scaffold represents a promising starting point for the development of novel FTO inhibitors. However, a critical gap in the current knowledge is the lack of selectivity data for this compound against other members of the AlkB family of dioxygenases, such as ALKBH5. This information is crucial for assessing its potential off-target effects and for its validation as a specific FTO probe.
Meclofenamic acid , on the other hand, has been well-characterized as a highly selective FTO inhibitor.[3] Its ability to differentiate between FTO and ALKBH5 is a significant advantage for studies aiming to specifically dissect the biological functions of FTO.[3] While its potency against FTO is in the mid-micromolar range, its established safety profile as an approved drug could facilitate its repurposing for FTO-related diseases.
References
- 1. Comprehensive Overview of m6A Detection Methods - CD Genomics [cd-genomics.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Research News----Shanghai Institute of Material Medical Chinese Academy of Sciences [english.simm.cas.cn]
- 4. Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 - PMC [pmc.ncbi.nlm.nih.gov]
Validating FTO-IN-13 Effects: A Comparative Guide to FTO Knockdown and Knockout
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel FTO Inhibitor with Genetic Modification Techniques
The burgeoning field of epitranscriptomics has identified the fat mass and obesity-associated protein (FTO) as a key N6-methyladenosine (m6A) RNA demethylase, implicating it in a range of physiological and pathological processes, including cancer. Consequently, the development of small molecule inhibitors targeting FTO has become a significant area of research. This guide provides a comprehensive comparison of a potent FTO inhibitor, Fto-IN-13, with the established genetic methods of FTO knockdown and knockout. By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to assist researchers in selecting the most appropriate method for their experimental needs and in validating the on-target effects of FTO inhibition.
Comparing Phenotypic and Molecular Outcomes: this compound vs. Genetic Approaches
The primary goal of using this compound, FTO knockdown, or FTO knockout is to abrogate FTO's demethylase activity and study the downstream consequences. While all three methods aim to reduce FTO function, they differ in their mechanism, duration of action, and potential off-target effects.
This compound (Compound 8t): A potent and selective small molecule inhibitor of FTO.[1][2] As a chemical probe, it offers the advantage of acute, dose-dependent, and reversible inhibition of FTO activity. This allows for precise temporal control of FTO inhibition, which is particularly useful for studying dynamic cellular processes.
FTO Knockdown (shRNA/siRNA): This technique utilizes RNA interference to reduce the expression of FTO at the mRNA level, leading to decreased protein levels.[3][4] Knockdown is typically transient but can be made stable through lentiviral delivery of short hairpin RNAs (shRNAs). While effective, the level of protein reduction can be variable, and off-target effects of the RNAi machinery are a consideration.
FTO Knockout (CRISPR-Cas9): This powerful gene-editing tool allows for the complete and permanent ablation of the FTO gene, resulting in a total loss of FTO protein expression.[5][6] This method provides the most definitive evidence for the role of FTO in a given biological process. However, the generation of knockout cell lines or animal models can be time-consuming, and potential compensatory mechanisms may arise in response to the permanent loss of the gene.
The following tables summarize the quantitative effects of this compound and FTO knockdown/knockout on key cellular processes, primarily in the context of acute myeloid leukemia (AML), a cancer type where FTO has been identified as a therapeutic target.
Table 1: Antiproliferative and Apoptotic Effects
| Intervention | Cell Line | Endpoint | Result | Reference |
| This compound (Compound 8t) | MOLM13 | IC50 (Antiproliferative) | 0.35 µM | [1][2] |
| NB4 | IC50 (Antiproliferative) | 0.59 µM | [1][2] | |
| THP-1 | IC50 (Antiproliferative) | 0.70 µM | [1][2] | |
| NB4 | Apoptosis Induction | Remarkable induction | [1][2] | |
| FTO Knockdown (shRNA) | MONOMAC-6, MV4-11 | Cell Growth/Proliferation | Inhibition | [7] |
| MONOMAC-6, MV4-11 | Apoptosis | Increased | [7] | |
| FTO Knockout (CRISPR-Cas9) | T-ALL cells | Cell Growth | Substantial suppression | [8] |
Table 2: Molecular Effects on Gene Expression and m6A Levels
| Intervention | Cell Line/Model | Target Gene(s) | Effect on Gene Expression | Effect on Global m6A Levels | Reference |
| This compound (Compound 8t) | NB4 | MYC, CEBPA | Not specified (regulated oncogenic signaling) | Enhanced abundance | [1][2] |
| FTO Knockdown (shRNA) | MONOMAC-6 | ASB2, RARA | Upregulation | Increased | [7] |
| NOMO-1 | MYC, CEBPA | Decreased mRNA stability | Increased | [9] | |
| FTO Knockout (CRISPR-Cas9) | T-ALL cells | ELK3 | Decreased mRNA stability | Not specified | [8] |
| t(8;21) AML cells | AML1-ETO | Decreased mRNA stability | Increased | [10] |
Experimental Protocols
To ensure reproducibility and facilitate the design of validation experiments, this section provides detailed protocols for the key techniques discussed in this guide.
This compound Treatment
1. Cell Culture and Seeding:
-
Culture leukemia cell lines (e.g., MOLM13, NB4, THP-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 96-well plates at a density of 1 x 10^4 cells/well for cell viability assays or in 6-well plates at 2 x 10^5 cells/well for protein and RNA analysis.
2. This compound Preparation and Treatment:
-
Prepare a stock solution of this compound (Compound 8t) in dimethyl sulfoxide (B87167) (DMSO).
-
Dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).
FTO Knockdown using shRNA
1. Lentiviral Particle Production:
-
Co-transfect 293T cells with a lentiviral vector encoding an FTO-targeting shRNA (or a non-targeting scramble control) and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection.
2. Transduction of Leukemia Cells:
-
Plate leukemia cells (e.g., MONOMAC-6, MV4-11) at a density of 2 x 10^5 cells/well in a 6-well plate.
-
Add the lentiviral supernatant to the cells in the presence of polybrene (8 µg/mL).
-
Centrifuge the plate at 1000 x g for 90 minutes at 32°C.
-
After 24 hours, replace the medium with fresh medium.
3. Selection of Stably Transduced Cells:
-
48 hours post-transduction, select for stably transduced cells by adding puromycin (B1679871) (1-2 µg/mL) to the culture medium.
-
Maintain the selection for at least one week, replacing the medium with fresh puromycin-containing medium every 2-3 days.
4. Validation of Knockdown:
-
Assess FTO mRNA and protein levels using qPCR and Western blotting, respectively.
FTO Knockout using CRISPR-Cas9
1. sgRNA Design and Cloning:
-
Design single guide RNAs (sgRNAs) targeting a conserved exon of the FTO gene using a publicly available design tool.
-
Synthesize and anneal complementary oligonucleotides for the chosen sgRNA.
-
Clone the annealed oligos into a CRISPR-Cas9 expression vector (e.g., lentiCRISPRv2).
2. Lentiviral Production and Transduction:
-
Follow the same procedure as for shRNA lentiviral production and transduction.
3. Selection and Single-Cell Cloning:
-
Select transduced cells with puromycin.
-
After selection, perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
4. Screening and Validation of Knockout Clones:
-
Expand single-cell clones and screen for FTO knockout by Western blotting to identify clones with complete loss of FTO protein.
-
Confirm the gene editing event by Sanger sequencing of the targeted genomic region.
Downstream Assays
1. Cell Viability Assay (XTT):
-
After treatment with this compound or upon establishing stable knockdown/knockout lines, seed 1 x 10^4 cells per well in a 96-well plate.
-
Add 50 µL of XTT solution (1 mg/mL) mixed with 0.2 µL of phenazine (B1670421) methosulfate (0.383 mg/mL) to each well.[11]
-
Incubate the plate at 37°C for 4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.[11]
2. Apoptosis Assay (Annexin V/PI Staining):
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.[12]
-
Incubate for 15 minutes at room temperature in the dark.
3. Quantitative PCR (qPCR):
-
Isolate total RNA from cells using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for FTO, MYC, CEBPA, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
4. Western Blotting:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against FTO and other proteins of interest overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. m6A Quantification:
-
Dot Blot:
-
Isolate total RNA and enrich for mRNA using oligo(dT) magnetic beads.
-
Serially dilute the mRNA and spot onto a nylon membrane.[16][17]
-
UV-crosslink the RNA to the membrane.
-
Block the membrane and incubate with an anti-m6A antibody.[16][17]
-
Detect the signal using an HRP-conjugated secondary antibody and ECL.
-
Stain the membrane with methylene (B1212753) blue as a loading control.[16]
-
-
LC-MS/MS:
Visualizing the Workflow and Pathways
To further clarify the experimental logic and the biological context, the following diagrams have been generated using Graphviz.
References
- 1. Analysis of N 6 -methyladenosine RNA Modification Levels by Dot Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rnananomed.org [rnananomed.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Generation of a FTO gene knockout human embryonic stem cell line using CRISPR/Cas9 editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cityofhope.org [cityofhope.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. R-2HG Exhibits Anti-tumor Activity by Targeting FTO/m6A/MYC/CEBPA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel AML1-ETO/FTO positive feedback loop promotes leukemogenesis and Ara-C resistance via stabilizing IGFBP2 in t(8;21) acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - AE [thermofisher.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. m6A Dot Blot Assay [bio-protocol.org]
- 17. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 19. Quantitative analysis of m6A RNA modification by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Navigating FTO Rescue Experiments: A Comparative Guide to Fto-IN-13 and Alternatives
For researchers, scientists, and drug development professionals investigating the role of the FTO protein, this guide provides a comparative analysis of Fto-IN-13 and other prominent FTO inhibitors in the context of FTO overexpression rescue experiments. This document summarizes key performance data, details experimental protocols, and visualizes relevant biological pathways and workflows to aid in experimental design and interpretation.
The Fat mass and obesity-associated protein (FTO) is an N6-methyladenosine (m6A) RNA demethylase that plays a crucial role in various biological processes, including energy homeostasis, adipogenesis, and the development of certain cancers.[1] Pharmacological inhibition of FTO is a key strategy to study its function and for potential therapeutic development. Rescue experiments, where the effects of an inhibitor are reversed by overexpressing the target protein, are critical for validating inhibitor specificity and understanding the on-target effects. This guide focuses on this compound and compares its activity with other known FTO inhibitors in the context of these essential validation experiments.
Performance Comparison of FTO Inhibitors
The following table summarizes the in vitro and cellular activities of this compound and a selection of alternative FTO inhibitors. While direct FTO overexpression rescue data for this compound is not prominently available in the reviewed literature, its potent cellular effects on proliferation and apoptosis can be compared with other inhibitors for which rescue or analogous genetic experiments have been documented.
| Inhibitor | Target | IC50 (μM) | Cellular Effects | FTO Overexpression Rescue Data |
| This compound | FTO | 0.64 (in vitro) | Induces apoptosis, decreases cell proliferation, downregulates MYC and CEBPA expression.[2] | Not explicitly found in the reviewed literature. |
| Meclofenamic Acid (MA) | FTO | 7 (in vitro, ssDNA) | Increases cellular m6A levels.[3] | In HeLa cells overexpressing FTO, MA2 (ethyl ester of MA) treatment increased the m6A/A ratio, counteracting the effect of FTO overexpression.[3] |
| FB23-2 | FTO | 2.6 (in vitro) | Suppresses proliferation, promotes differentiation/apoptosis in AML cells.[1] | In pancreatic cancer cells, the effects of FTO knockdown were rescued by overexpressing the downstream target NEDD4, not FTO itself.[4] |
| FTO-04 | FTO | 3.4 (in vitro) | Inhibits glioblastoma stem cell neurosphere formation, increases cellular m6A and m6Am levels.[5] | Effects on m6A levels were shown to be consistent with FTO knockdown.[5] |
| CS1 | FTO | Potent (IC50 not specified) | Inhibits AML cell viability, induces cell cycle arrest.[6] | Not explicitly found in the reviewed literature. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments relevant to FTO inhibitor and overexpression studies.
FTO Overexpression Rescue of FTO Knockdown-Induced Phenotype
This protocol is adapted from a study demonstrating the rescue of a migratory phenotype induced by FTO knockdown in breast cancer cells. It serves as a blueprint for designing inhibitor rescue experiments.
1. Cell Culture and Transfection:
- Culture SKBR3 breast cancer cells in appropriate media.
- For FTO knockdown, transfect cells with FTO-targeting siRNA. A non-targeting siRNA should be used as a control.
- For rescue experiments, co-transfect siRNA-treated cells with a plasmid encoding wild-type human FTO (FTO-WT) or a catalytically inactive mutant (FTO-MUT, e.g., H231A/D233A). An empty vector serves as a control.
2. Western Blotting:
- After 48-72 hours, lyse the cells and quantify protein concentration.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against FTO and a loading control (e.g., β-actin).
- Incubate with a secondary antibody and visualize the protein bands to confirm FTO knockdown and overexpression.
3. Functional Assay (e.g., Migration Assay):
- Plate the transfected cells in the upper chamber of a Transwell insert.
- Add a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
- Incubate for a suitable period (e.g., 24 hours) to allow cell migration.
- Stain the migrated cells on the lower surface of the membrane and count them under a microscope.
- Compare the migration rates between the different experimental groups (control, FTO knockdown, FTO knockdown + FTO-WT rescue, FTO knockdown + FTO-MUT rescue).
Quantification of Cellular m6A Levels
This protocol is based on a study that measured changes in m6A levels in response to the FTO inhibitor meclofenamic acid in the context of FTO overexpression.
1. Cell Treatment and RNA Isolation:
- Culture HeLa cells and transfect with an FTO overexpression plasmid or an empty vector control.
- Treat the cells with the FTO inhibitor (e.g., meclofenamic acid) or a vehicle control for a specified time.
- Isolate total RNA from the cells and then purify mRNA using oligo(dT)-magnetic beads.
2. LC-MS/MS Analysis:
- Digest the mRNA into single nucleosides using nuclease P1 and alkaline phosphatase.
- Analyze the nucleoside mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amounts of adenosine (B11128) (A) and N6-methyladenosine (m6A).
- Calculate the m6A/A ratio to determine the relative abundance of m6A in the mRNA.
3. Data Analysis:
- Compare the m6A/A ratios between the different treatment groups (control, FTO overexpression, FTO overexpression + inhibitor) to assess the inhibitor's effect on FTO's demethylase activity in a cellular context.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can greatly enhance understanding. The following diagrams were created using the Graphviz DOT language.
Conclusion
This guide provides a comparative overview of this compound and other FTO inhibitors, with a focus on the critical role of FTO overexpression rescue experiments in validating their on-target effects. While direct rescue experiment data for this compound was not found in the reviewed literature, its known potent cellular activities suggest it is a valuable tool for studying FTO biology. The provided experimental protocols and workflow diagrams offer a framework for researchers to design and interpret their own FTO-related studies. As the field of RNA epigenetics continues to evolve, rigorous experimental validation, including rescue experiments, will be paramount in advancing our understanding of FTO's function and its potential as a therapeutic target.
References
- 1. FTO m6A Demethylase in Obesity and Cancer: Implications and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m6A eraser FTO impairs gemcitabine resistance in pancreatic cancer through influencing NEDD4 mRNA stability by regulating the PTEN/PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
FTO-IN-13: A Comparative Analysis of a Novel FTO Inhibitor in Cancer Therapy
For Immediate Release
A comprehensive analysis of Fto-IN-13, a novel and potent inhibitor of the fat mass and obesity-associated (FTO) protein, reveals its significant anti-cancer properties, particularly in acute myeloid leukemia (AML). This guide provides a detailed comparison of this compound with other known FTO inhibitors, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its therapeutic potential.
Executive Summary
This compound, a compound featuring an acylhydrazone scaffold, has demonstrated potent inhibitory activity against the FTO protein, an RNA demethylase implicated in the progression of various cancers.[1][2][3][4][5] Experimental data indicates that this compound exhibits robust antiproliferative and pro-apoptotic effects in cancer cells, positioning it as a promising candidate for further preclinical and clinical investigation. This guide outlines the comparative efficacy of this compound, its mechanism of action, and detailed protocols for key experimental validations.
Comparative Performance of FTO Inhibitors
The therapeutic potential of FTO inhibitors is often initially assessed by their half-maximal inhibitory concentration (IC50) against the FTO enzyme and their antiproliferative effects on cancer cell lines.
In Vitro FTO Inhibition
This compound and its analogs (compounds 8t-v) have shown potent FTO inhibitory activities, with IC50 values in the low micromolar range.[2][3][4][5]
| Compound | FTO Enzymatic IC50 (μM) |
| This compound (8t) | 7.1 - 9.4 |
| This compound analogs (8t-v) | 7.1 - 9.4 |
Antiproliferative Activity in Acute Myeloid Leukemia (AML) Cell Lines
This compound has demonstrated significant antiproliferative activity against various AML cell lines, with IC50 values in the sub-micromolar range, indicating its potential as a potent anti-leukemia agent.[2][3][4][5]
| Cell Line | This compound (8t) IC50 (μM) |
| MOLM13 | 0.35 |
| NB4 | 0.59 |
| THP-1 | 0.70 |
Data sourced from Liang X, et al. J Med Chem. 2025.[2][3][4][5]
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by inhibiting the N6-methyladenosine (m6A) demethylase activity of FTO. This leads to an increase in m6A levels in mRNA, which in turn affects the stability and translation of key oncogenic transcripts.
Key molecular effects of this compound include:
-
Induction of Apoptosis: this compound has been shown to induce apoptosis in cancer cells.[1][2][3] This is associated with the downregulation of the anti-apoptotic protein Bcl-2 and the activation of Caspase 3.
-
Regulation of Oncogenic Gene Expression: The inhibitor decreases the expression of critical oncogenes, including MYC and CEBPA, which are known to be regulated by FTO.[1]
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Caption: Proposed signaling pathway of this compound in cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
In Vitro FTO Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of FTO.
Materials:
-
Recombinant human FTO protein
-
m6A-containing single-stranded RNA oligonucleotide substrate
-
Alpha-ketoglutarate (α-KG)
-
Ammonium iron(II) sulfate
-
Ascorbic acid
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 μM (NH4)2Fe(SO4)2, 300 μM α-KG, 2 mM L-ascorbic acid)
-
This compound and other test compounds
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a solution of recombinant FTO protein in assay buffer.
-
Add the FTO protein solution to the wells of a 384-well plate.
-
Add varying concentrations of this compound or other test compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the demethylation reaction by adding the m6A-containing RNA substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction.
-
Quantify the amount of demethylated product using a suitable detection method (e.g., fluorescence-based detection or mass spectrometry).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on cell proliferation and viability.
Materials:
-
Cancer cell lines (e.g., MOLM13, NB4, THP-1)
-
Complete cell culture medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or other test compounds for a specified duration (e.g., 72 hours). Include a vehicle control.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line (e.g., NB4)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cancer cells with this compound at a specified concentration and for a defined period.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Below is a diagram illustrating the experimental workflow for assessing this compound's effects.
Caption: Experimental workflow for the evaluation of this compound.
Conclusion
This compound has emerged as a potent and selective inhibitor of FTO with promising anti-cancer activity, particularly against AML. Its ability to induce apoptosis and downregulate key oncogenic signaling pathways highlights its therapeutic potential. The data presented in this guide provides a strong rationale for the continued investigation of this compound as a novel cancer therapeutic. Further comparative studies in a broader range of cancer types are warranted to fully elucidate its clinical utility.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel RNA Demethylase FTO Inhibitors Featuring an Acylhydrazone Scaffold with Potent Antileukemia Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Cross-Validation of FTO Inhibition: A Comparative Guide to the Pharmacological Inhibitor FB23-2 and Genetic Methods
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a potent FTO inhibitor, FB23-2, with genetic methods for FTO modulation. This guide summarizes key experimental data, details methodologies, and visualizes the underlying pathways and workflows to facilitate a comprehensive understanding of these powerful research tools.
The fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m6A) RNA demethylase, has emerged as a significant therapeutic target in various diseases, including acute myeloid leukemia (AML) and certain solid tumors.[1][2] Validating the on-target effects of small molecule inhibitors is crucial for their development and clinical translation. This guide provides a direct comparison of the pharmacological inhibitor FB23-2 with genetic methods (shRNA/siRNA knockdown and CRISPR/Cas9 knockout) for FTO inhibition, focusing on their concordance in modulating cellular phenotypes and gene expression.
Data Presentation: Pharmacological vs. Genetic FTO Inhibition
The following tables summarize the quantitative data from studies directly comparing the effects of the FTO inhibitor FB23-2 with genetic knockdown or knockout of the FTO gene. The data consistently demonstrates that FB23-2 phenocopies the effects of genetic FTO depletion.
Table 1: Effects of FB23-2 and FTO Knockdown on AML Cell Lines
| Parameter | Method | Cell Line(s) | Effect | Reference |
| Proliferation | FB23-2 Treatment | NB4, MONOMAC6 | Potent anti-proliferative effect (IC50: 0.8 µM in NB4, 1.5 µM in MONOMAC6) | [3] |
| shRNA Knockdown | NB4, MONOMAC6 | Dramatically suppresses proliferation | [1] | |
| Apoptosis | FB23-2 Treatment | NB4, MONOMAC6 | Induces apoptosis | [1][3] |
| shRNA Knockdown | NB4, MONOMAC6 | Promotes apoptosis | [1] | |
| Myeloid Differentiation | FB23-2 Treatment | NB4, MONOMAC6 | Promotes differentiation | [1][3] |
| shRNA Knockdown | NB4, MONOMAC6 | Promotes differentiation | [1] | |
| Global m6A RNA Levels | FB23-2 Treatment | NB4, MONOMAC6 | Substantial increase in m6A abundance | [1] |
| shRNA Knockdown | AGS | Observable increase in m6A levels | ||
| Gene Expression (mRNA) | FB23-2 Treatment | NB4, MONOMAC6 | Upregulation: ASB2, RARA. Downregulation: MYC, CEBPA | [1] |
| shRNA Knockdown | NB4, MONOMAC6 | Upregulation: ASB2, RARA. Downregulation: MYC, CEBPA | [1] |
Table 2: In Vivo Efficacy of FB23-2 in AML Xenograft Models
| Parameter | Method | Animal Model | Effect | Reference |
| Leukemia Progression | FB23-2 Treatment (2 mg/kg/day, i.p.) | MONOMAC6 xenotransplanted NSGS mice | Substantially suppresses leukemia progression | [1] |
| Survival | FB23-2 Treatment (2 mg/kg/day, i.p.) | MONOMAC6 xenotransplanted NSGS mice | Significantly prolonged survival (almost doubling the median survival) | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Cell Culture and Proliferation Assays
Human AML cell lines (NB4, MONOMAC6) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For proliferation assays, cells are seeded in 96-well plates and treated with varying concentrations of FB23-2 or a DMSO vehicle control. Cell viability is assessed at 24, 48, and 72 hours using a CellTiter-Glo luminescent cell viability assay. For genetic knockdown experiments, cells are transduced with lentiviral vectors expressing FTO-targeting shRNAs or a non-targeting control shRNA. Transduced cells are then subjected to the same proliferation assay.
Apoptosis and Cell Cycle Analysis
Apoptosis is measured by flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining. Cells are treated with FB23-2 or transduced with FTO shRNA for 48-72 hours before staining. For cell cycle analysis, cells are fixed in ethanol, stained with PI, and analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[1]
Western Blotting and RT-qPCR
For protein analysis, whole-cell lysates are prepared and subjected to SDS-PAGE, followed by transfer to a PVDF membrane. Membranes are probed with primary antibodies against FTO, ASB2, RARA, MYC, CEBPA, and a loading control (e.g., β-actin), followed by HRP-conjugated secondary antibodies. For gene expression analysis, total RNA is extracted, reverse-transcribed to cDNA, and analyzed by quantitative real-time PCR (RT-qPCR) using gene-specific primers.[1]
m6A Dot Blot Assay
Total RNA is extracted from cells treated with FB23-2 or with FTO knockdown. The RNA is denatured and spotted onto a nylon membrane. The membrane is then probed with an anti-m6A antibody, followed by a secondary antibody, to visualize the overall level of m6A methylation.[1]
In Vivo Xenograft Studies
NOD/scid gamma (NSG) mice are intravenously injected with human AML cells (e.g., MONOMAC6). After leukemia engraftment is confirmed, mice are treated daily with intraperitoneal injections of FB23-2 (e.g., 2 mg/kg) or a vehicle control. Leukemia progression is monitored by peripheral blood analysis and overall survival is recorded.[1]
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key concepts in FTO inhibition and the experimental workflow for its validation.
Caption: FTO signaling pathway and points of intervention.
References
FTO-IN-13 vs. Rhein: A Comparative Guide to FTO Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of two prominent inhibitors of the Fat mass and obesity-associated protein (FTO), Fto-IN-13 and Rhein. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting FTO, an m6A RNA demethylase implicated in various diseases, including cancer and metabolic disorders.
Introduction to FTO and its Inhibition
The Fat mass and obesity-associated protein (FTO) is a crucial enzyme that removes N6-methyladenosine (m6A) modifications from RNA, a key mechanism in epigenetic regulation. Dysregulation of FTO activity has been linked to a variety of pathological conditions, making it a compelling target for therapeutic intervention. Small molecule inhibitors of FTO are valuable tools for studying its biological functions and for developing novel therapeutic strategies. This guide focuses on a comparative analysis of a synthetic inhibitor, this compound, and a natural product, Rhein.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the key quantitative data for this compound and Rhein as FTO inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions.
| Parameter | This compound (compound 8t) | Rhein |
| FTO IC50 | 7.1 - 9.4 µM[1] | Micromolar range (specific values vary across studies) |
| Mechanism of Action | FTO Inhibitor[2] | Substrate-competitive FTO inhibitor[3] |
| Cellular Potency (Antiproliferative IC50) | 0.35 µM (MOLM13), 0.59 µM (NB4), 0.70 µM (THP-1)[1] | Cell-type dependent, e.g., did not impair viability in BE(2)-C neuroblastoma cells at 20 µM[4] |
Mechanism of Action and Cellular Effects
This compound is a potent synthetic inhibitor of FTO.[2] Studies have demonstrated its ability to induce apoptosis and exhibit antiproliferative activity against various cancer cell lines.[1][2] Mechanistically, this compound has been shown to decrease the expression of key oncogenes such as MYC and CEBPA.[2] It also leads to a reduction in the protein levels of the anti-apoptotic protein Bcl-2 and an increase in active Caspase 3, a key executioner of apoptosis.[2]
Rhein , a natural anthraquinone (B42736) derivative, was the first identified natural product to inhibit FTO.[3] It acts as a substrate-competitive inhibitor, directly competing with m6A-modified RNA for binding to the FTO active site.[3] Inhibition of FTO by Rhein has been shown to suppress the proliferation and migration of cancer cells and induce apoptosis.[5] Furthermore, Rhein has been reported to inhibit the AKT/mTOR signaling pathway, a critical pathway involved in cell growth and survival.[3][5] In the context of skeletal muscle development, Rhein's inhibition of FTO leads to reduced expression of MyoG and MyHC, thereby suppressing myoblast differentiation.[6]
Signaling Pathways
FTO inhibition by both this compound and Rhein impacts key cellular signaling pathways. The diagram below illustrates the central role of FTO in m6A demethylation and its influence on downstream targets.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
FTO Inhibition Assay (General Protocol)
This protocol describes a common method to assess the in vitro inhibitory activity of compounds against FTO.
Materials:
-
Recombinant FTO protein
-
m6A-containing oligonucleotide substrate (e.g., ssRNA)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA)
-
FTO inhibitor (this compound or Rhein) dissolved in DMSO
-
Detection reagent (e.g., a fluorescent probe that binds to the demethylated product) or LC-MS/MS system
Procedure:
-
Prepare serial dilutions of the FTO inhibitor in assay buffer.
-
In a microplate, add the FTO enzyme, m6A-containing substrate, and the inhibitor dilutions.
-
Initiate the reaction by adding the co-factors (e.g., α-ketoglutarate and ascorbic acid).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction (e.g., by adding EDTA).
-
Add the detection reagent and measure the signal (e.g., fluorescence) or analyze the reaction products by LC-MS/MS.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.
Cell Viability Assay (MTT Assay)
This protocol outlines a standard procedure to determine the effect of FTO inhibitors on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
FTO inhibitor (this compound or Rhein)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the FTO inhibitor or vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blotting
This protocol provides a general workflow for analyzing protein expression levels following treatment with FTO inhibitors.
Materials:
-
Cells treated with FTO inhibitor or vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FTO, anti-MYC, anti-CEBPA, anti-Bcl-2, anti-Caspase 3, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities relative to a loading control (e.g., β-actin).
Conclusion
Both this compound and Rhein are valuable research tools for investigating the roles of FTO in health and disease. This compound demonstrates potent antiproliferative activity at sub-micromolar concentrations in certain cancer cell lines. Rhein, as a natural product, provides a distinct chemical scaffold for FTO inhibition and has been shown to modulate key signaling pathways. The choice between these inhibitors will depend on the specific research question, experimental model, and desired downstream readouts. This guide provides a foundational comparison to aid researchers in selecting the appropriate tool for their studies.
References
- 1. Discovery of Novel RNA Demethylase FTO Inhibitors Featuring an Acylhydrazone Scaffold with Potent Antileukemia Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rhein exerts anti-multidrug resistance in acute myeloid leukemia via targeting FTO to inhibit AKT/mTOR [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitor of FTO, Rhein, Restrains the Differentiation of Myoblasts and Delays Skeletal Muscle Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of FTO Inhibitors: Fto-IN-13 vs. CS1 and CS2
For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor is critical for investigating the therapeutic potential of targeting the Fat mass and obesity-associated protein (FTO). This guide provides an objective comparison of three FTO inhibitors: Fto-IN-13, CS1 (Bisantrene), and CS2 (Brequinar), supported by experimental data to aid in your research decisions.
The N6-methyladenosine (m6A) demethylase FTO has emerged as a significant target in various diseases, particularly in acute myeloid leukemia (AML) and other cancers. Its role in RNA epigenetics, influencing gene expression and cellular processes, has spurred the development of small molecule inhibitors. This guide focuses on a comparative analysis of this compound, a novel inhibitor with an acylhydrazone scaffold, against the well-characterized inhibitors CS1 and CS2.
Performance at a Glance: Quantitative Comparison
The following tables summarize the key quantitative data for this compound, CS1, and CS2, providing a clear comparison of their biochemical and cellular potencies.
Table 1: Biochemical Inhibition of FTO
| Inhibitor | Target | IC50 (nM) |
| This compound (compound 8t) | FTO | 7,100 - 9,400[1][2] |
| CS1 (Bisantrene) | FTO | In the low nanomolar range[3] |
| CS2 (Brequinar) | FTO | In the low nanomolar range[3] |
Table 2: Anti-Proliferative Activity in Acute Myeloid Leukemia (AML) Cell Lines
| Inhibitor | Cell Line | IC50 (nM) |
| This compound (compound 8t) | MOLM13 | 350[1][2] |
| NB4 | 590[1][2] | |
| THP-1 | 700[1][2] | |
| CS1 (Bisantrene) | FTO-High AML cell lines | In the low nanomolar range[3][4] |
| CS2 (Brequinar) | FTO-High AML cell lines | In the low nanomolar range[3][4] |
Table 3: In Vivo Efficacy in AML Mouse Models
| Inhibitor | Mouse Model | Treatment Regimen | Key Outcomes |
| This compound (compound 8t) | NB4 Xenograft | Not specified | 51% Tumor Growth Inhibition (TGI)[1][2] |
| CS1 (Bisantrene) | AML PDX and MA9 murine AML models | 5 mg/kg/day (every other day for 10 doses)[5] | Significantly delayed AML progression and improved overall survival[4][5][6][7] |
| CS2 (Brequinar) | AML PDX and MA9 murine AML models | 5 mg/kg/day (every other day for 10 doses)[5] | Significantly delayed AML progression and improved overall survival[4][5][6][7] |
Based on the available data, CS1 and CS2 exhibit significantly greater potency in both biochemical and cellular assays compared to this compound, with IC50 values in the low nanomolar range.[3][4] this compound demonstrates FTO inhibition and anti-leukemic activity at micromolar and sub-micromolar concentrations, respectively.[1][2] In vivo, while this compound shows a notable tumor growth inhibition, CS1 and CS2 have been reported to dramatically prolong survival in AML mouse models.[1][2][4][5][6][7]
Mechanism of Action and Cellular Effects
All three inhibitors, this compound, CS1, and CS2, function by targeting the FTO protein, thereby inhibiting its m6A demethylase activity. This leads to an increase in global m6A levels in mRNA. The downstream effects of FTO inhibition by these compounds include the induction of apoptosis and the downregulation of key oncogenes such as MYC and CEBPA.[6][7] this compound has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the active form of Caspase 3, confirming its pro-apoptotic activity.
Signaling Pathways and Experimental Workflows
The inhibition of FTO impacts critical cellular signaling pathways involved in cancer progression. A simplified representation of the FTO signaling pathway is provided below.
A general workflow for the evaluation of FTO inhibitors is depicted below, outlining the key experimental stages from initial screening to in vivo validation.
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of your experiments, detailed protocols for key assays are provided below.
Biochemical FTO Inhibition Assay
This assay measures the direct inhibitory effect of a compound on FTO's demethylase activity.
-
Principle: A fluorescence-based assay where a non-fluorescent methylated RNA substrate becomes fluorescent upon demethylation by FTO. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.
-
Materials:
-
Recombinant human FTO protein
-
m6A-containing single-stranded RNA (ssRNA) substrate
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
384-well plates
-
Plate reader capable of fluorescence detection
-
-
Procedure:
-
Prepare a reaction mixture containing FTO enzyme and the m6A-ssRNA substrate in the assay buffer.
-
Add the test compounds at various concentrations to the wells of the 384-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding the FTO/substrate mixture to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This colorimetric assay determines the effect of the inhibitors on cell proliferation and viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
AML cell lines (e.g., MOLM13, NB4, THP-1)
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Spectrophotometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells) or stabilize.
-
Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This assay quantifies the induction of apoptosis by the FTO inhibitors.
-
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can penetrate late apoptotic and necrotic cells.
-
Materials:
-
AML cell lines
-
Test compounds
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the test compounds for a specified time (e.g., 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in different populations: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Target Engagement (Cellular Thermal Shift Assay - CETSA)
CETSA is a biophysical method to verify the direct binding of a compound to its target protein in a cellular environment.
-
Principle: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. This stabilization can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble (non-denatured) target protein remaining.
-
Materials:
-
AML cell lines
-
Test compounds
-
PBS and protease inhibitors
-
Thermal cycler or heating block
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against FTO
-
Secondary antibody
-
-
Procedure:
-
Treat intact cells with the test compound or vehicle control for a defined period.
-
Harvest and resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension and heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells (e.g., by freeze-thawing) and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the soluble fractions by Western blotting using an anti-FTO antibody.
-
Quantify the band intensities to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Conclusion
This guide provides a comparative overview of this compound, CS1, and CS2, three inhibitors of the m6A demethylase FTO. While all three compounds demonstrate anti-leukemic properties by inhibiting FTO, the available data suggests that CS1 and CS2 are significantly more potent in both biochemical and cellular assays. The provided experimental protocols offer a foundation for researchers to conduct their own evaluations and further investigate the therapeutic potential of these FTO inhibitors. The choice of inhibitor will ultimately depend on the specific research question, the required potency, and the experimental model being used.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Discovery of Novel RNA Demethylase FTO Inhibitors Featuring an Acylhydrazone Scaffold with Potent Antileukemia Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aging-us.com [aging-us.com]
- 4. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Selectivity of FTO Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The fat mass and obesity-associated protein (FTO) has emerged as a significant therapeutic target in various diseases, including cancer and metabolic disorders. As an N6-methyladenosine (m⁶A) RNA demethylase, FTO plays a crucial role in post-transcriptional gene regulation. The development of small molecule inhibitors targeting FTO has therefore garnered substantial interest. A critical aspect of these inhibitors is their selectivity profile, particularly against other homologous enzymes such as the ALKBH family of proteins, to minimize off-target effects. This guide provides an objective comparison of the selectivity profiles of prominent FTO inhibitors, supported by experimental data and detailed methodologies.
Selectivity Profiles of FTO Inhibitors: A Quantitative Comparison
The following table summarizes the in vitro potency (IC50 values) of several well-characterized FTO inhibitors against FTO and other related 2-oxoglutarate (2OG) dependent dioxygenases, particularly members of the AlkB family. This data allows for a direct comparison of their selectivity.
| Inhibitor | FTO (IC50) | ALKBH2 (IC50) | ALKBH3 (IC50) | ALKBH5 (IC50) | Other 2OG Oxygenases |
| Rhein | ~12.7 µM | 9.1 µM[1] | 5.3 µM[1] | Poor selectivity | Broad activity against JMJD2 histone demethylases[2] |
| Meclofenamic Acid | 7 µM (HPLC assay)[3] | - | - | No significant inhibition[3] | - |
| FB23-2 | 0.8 - 1.5 µM (cell-based) | - | - | No significant inhibition | - |
| FTO-04 | 3.39 µM[4] | - | - | 39.4 µM[4] | - |
| Compound 12 | 0.81 µM | 25.9 µM[5] | 66.2 µM[5] | 108.1 µM[5] | No inhibition of PHD2 and JMJD2A[5] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Fluorescence Polarization (FP) Assay
This assay is a high-throughput method used to screen for compounds that disrupt the binding of FTO to its methylated RNA substrate.
Principle: Fluorescence polarization measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled RNA probe will tumble rapidly in solution, resulting in low polarization. When bound by the larger FTO protein, the complex tumbles more slowly, leading to an increase in polarization. Inhibitors that compete for the binding site will displace the fluorescent probe, causing a decrease in polarization.
Protocol:
-
Reagents:
-
Purified recombinant FTO protein.
-
Fluorescently labeled m⁶A-containing single-stranded DNA or RNA probe.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA, 0.1% Tween-20).
-
Test compounds (inhibitors) at various concentrations.
-
-
Procedure:
-
In a 384-well black plate, add the assay buffer.
-
Add the fluorescently labeled m⁶A probe to a final concentration of 50 nM.
-
Add the test compounds at a range of concentrations.
-
Add purified FTO protein to a final concentration that yields a significant polarization window.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 520 nm emission for a fluorescein-based probe)[6].
-
-
Data Analysis:
-
The percentage of inhibition is calculated based on the change in polarization in the presence of the inhibitor compared to the controls (no inhibitor and no FTO).
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
HPLC-Based Demethylation Assay
This method directly measures the enzymatic activity of FTO by quantifying the demethylated product.
Principle: The assay involves incubating FTO with a methylated substrate and then separating and quantifying the substrate and product using High-Performance Liquid Chromatography (HPLC). The degree of inhibition is determined by the reduction in product formation.
Protocol:
-
Reagents:
-
Purified recombinant FTO protein.
-
m⁶A-containing single-stranded RNA or DNA substrate.
-
Reaction buffer (e.g., 50 mM MES buffer pH 6.0, 2 mM L-ascorbic acid, 300 µM α-KG, 283 µM (NH4)2Fe(SO4)2·6H2O, 50 µg/mL BSA).
-
Test compounds (inhibitors) at various concentrations.
-
Nuclease P1 and alkaline phosphatase for substrate digestion.
-
-
Procedure:
-
Set up the reaction mixture containing the reaction buffer, m⁶A substrate, and the test inhibitor.
-
Initiate the reaction by adding the FTO enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
-
Quench the reaction by adding EDTA to a final concentration of 5 mM.
-
Digest the RNA/DNA substrate to nucleosides by adding nuclease P1 and alkaline phosphatase and incubating at 37°C for 2 hours.
-
Analyze the resulting nucleosides by reverse-phase HPLC with UV detection.
-
-
Data Analysis:
-
Quantify the peaks corresponding to the methylated substrate and the demethylated product.
-
Calculate the percentage of demethylation and the percentage of inhibition by the test compound.
-
Determine IC50 values from dose-response curves[3].
-
Restriction Endonuclease Digestion Assay
This gel-based assay provides a qualitative and semi-quantitative assessment of FTO's demethylase activity.
Principle: A single-stranded DNA oligonucleotide containing an m⁶A modification within a restriction enzyme recognition site (e.g., DpnII, which recognizes GATC) is used as a substrate. FTO-mediated demethylation of m⁶A to adenosine (B11128) restores the recognition site, allowing the restriction enzyme to cleave the DNA upon annealing with its complementary strand. Inhibition of FTO prevents this cleavage.
Protocol:
-
Reagents:
-
Purified recombinant FTO protein.
-
A single-stranded DNA oligonucleotide containing an m⁶A within a DpnII recognition site.
-
Complementary DNA strand.
-
Reaction buffer as described for the HPLC-based assay.
-
DpnII restriction enzyme and its corresponding buffer.
-
Test compounds (inhibitors) at various concentrations.
-
-
Procedure:
-
Perform the demethylation reaction as described in the HPLC-based assay protocol.
-
After the FTO reaction, anneal the complementary DNA strand by heating to 95°C and slowly cooling to room temperature.
-
Add the DpnII restriction enzyme and its buffer and incubate at 37°C for 1 hour.
-
Analyze the digestion products by polyacrylamide gel electrophoresis (PAGE).
-
-
Data Analysis:
-
Visualize the DNA fragments on the gel. The presence of cleaved products indicates FTO activity, while a decrease in cleavage in the presence of a test compound indicates inhibition[3].
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways influenced by FTO and a typical experimental workflow for evaluating FTO inhibitors.
Figure 1. FTO-regulated signaling pathways in cancer.
Figure 2. Experimental workflow for FTO inhibitor evaluation.
References
- 1. Rhein Inhibits AlkB Repair Enzymes and Sensitizes Cells to Methylated DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FTO-04 | FTO inhibitor | Probechem Biochemicals [probechem.com]
- 5. A strategy based on nucleotide specificity leads to a subfamily-selective and cell-active inhibitor of N 6-methyladenosine demethylase FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FTO Chemical Probes: Fto-IN-13 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The discovery of reversible N6-methyladenosine (m6A) RNA modification has opened new avenues in understanding gene expression regulation and its role in disease. The fat mass and obesity-associated protein (FTO) was the first identified m6A demethylase, making it a prime target for therapeutic intervention in various diseases, including cancer and metabolic disorders. Chemical probes that can potently and selectively inhibit FTO are invaluable tools for elucidating its biological functions and for validating it as a drug target. This guide provides a comparative overview of Fto-IN-13 and other notable FTO inhibitors, presenting key experimental data and detailed protocols to aid researchers in selecting the appropriate chemical probe for their studies.
Performance Comparison of FTO Inhibitors
The following tables summarize the biochemical potency, cellular activity, and selectivity of this compound and its alternatives.
| Inhibitor | FTO IC50 (µM) | Assay Type | Reference |
| This compound (compound 8t) | 7.1 - 9.4 | in vitro | [1] |
| Meclofenamic acid | 7 - 8 | HPLC-based | |
| 12.5 | Fluorescence-based | ||
| FB23-2 | 2.6 | in vitro | [2] |
| FTO-02 | 2.2 | Fluorescence-based | [3] |
| FTO-04 | 3.4 | Fluorescence-based | [3] |
| Rhein | - | - |
Table 1: Biochemical Potency of FTO Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) values of various chemical probes against the FTO protein as determined by in vitro biochemical assays.
| Inhibitor | Cell Line | Cellular IC50 (µM) | Assay Type | Reference |
| This compound (compound 8t) | MOLM13 | 0.35 | Proliferation | [1] |
| NB4 | 0.59 | Proliferation | [1] | |
| THP-1 | 0.70 | Proliferation | [1] | |
| FB23-2 | NB4 | 0.8 | Proliferation | [2] |
| Mono-Mac-6 | 1.5 | Proliferation | [2] | |
| Various AML cells | 1.9 - 5.2 | Proliferation | [2] |
Table 2: Cellular Activity of FTO Inhibitors. This table showcases the IC50 values of FTO inhibitors in different cancer cell lines, indicating their potency in a cellular context.
| Inhibitor | ALKBH5 IC50 (µM) | Selectivity (ALKBH5 IC50 / FTO IC50) | Reference |
| Meclofenamic acid | >100 (ssDNA) | >14 | |
| FTO-02 | 85.5 | ~39 | |
| FTO-04 | 39.4 | ~11.6 | [3][4] |
| FB23-2 | No direct binding | High | [5] |
Table 3: Selectivity Profile of FTO Inhibitors. This table highlights the selectivity of the inhibitors for FTO over the homologous m6A demethylase ALKBH5. Higher selectivity ratios indicate a more specific inhibition of FTO.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical FTO Inhibition Assay (Fluorescence-based)
This assay measures the ability of a compound to inhibit the demethylase activity of recombinant FTO protein on a methylated RNA substrate.
-
Materials:
-
Recombinant human FTO protein
-
m6A-methylated RNA oligonucleotide substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.1% Tween-20)
-
Test compounds (inhibitors)
-
384-well plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add recombinant FTO protein and the m6A-methylated RNA substrate to the wells of a 384-well plate.
-
Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the fluorescence signal using a plate reader. The signal is typically generated by a coupled enzymatic reaction that produces a fluorescent product upon demethylation of the substrate.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of FTO inhibitors on the viability and proliferation of cancer cells.
-
Materials:
-
Cancer cell lines (e.g., MOLM13, NB4)
-
Cell culture medium and supplements
-
Test compounds (inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the cellular IC50 value.
-
m6A Dot Blot Assay
This semi-quantitative method is used to measure changes in global m6A levels in total RNA following inhibitor treatment.
-
Materials:
-
Total RNA extracted from treated and untreated cells
-
Hybond-N+ membrane
-
UV crosslinker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Denature the total RNA samples by heating.
-
Spot serial dilutions of the RNA onto a Hybond-N+ membrane.
-
Crosslink the RNA to the membrane using a UV crosslinker.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-m6A antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system. The intensity of the dots corresponds to the level of m6A.
-
Visualizations
FTO Signaling Pathway and Inhibition
Caption: FTO demethylates m6A-modified RNA, impacting gene expression. Inhibitors block this process.
Experimental Workflow for FTO Inhibitor Screening
Caption: A typical workflow for identifying and characterizing novel FTO inhibitors.
Logical Relationship of FTO Inhibition and Cellular Outcomes
Caption: Inhibition of FTO leads to increased m6A levels, altering gene expression and cellular fate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FB23-2 - Biochemicals - CAT N°: 36606 [bertin-bioreagent.com]
- 3. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FTO-04 | FTO inhibitor | Probechem Biochemicals [probechem.com]
- 5. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for Fto-IN-13
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle Fto-IN-13 with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (butyl rubber is recommended for DMSO), safety goggles, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data for Disposal Considerations
The following table summarizes key quantitative data gathered from analogous compounds and solvents, which should be considered when preparing this compound for disposal.
| Parameter | Value | Notes and Considerations |
| Solubility of this compound | Likely soluble in DMSO | Many organic inhibitors are dissolved in DMSO for experimental use. |
| DMSO Concentration | Varies by experimental use | The concentration of this compound in DMSO will dictate the hazard level of the waste. High concentrations should be treated with extra caution. |
| Benzothiazole (B30560) Degradation | Can be degraded by advanced oxidation processes (AOPs) | Studies on benzothiazole, the likely core structure of this compound, show effective degradation using methods like UV/persulfate or microbial electrolysis cells. These are specialized procedures and should only be attempted by trained personnel.[1][2][3][4][5] |
Disposal Operational Plan
The disposal of this compound, particularly when dissolved in DMSO, must be handled as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Collect all waste containing this compound, including pure compound, solutions, and contaminated consumables (e.g., pipette tips, gloves, and empty vials), in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with DMSO and other organic solvents. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.
-
Do not mix this compound waste with incompatible chemicals. A thorough risk assessment should be conducted before mixing any waste streams.
-
-
Container Labeling:
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," the solvent used (e.g., "in Dimethyl Sulfoxide"), and the approximate concentration.
-
Include the date of waste generation and the name of the responsible researcher or lab.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from heat, sparks, and open flames.
-
If the waste is in a flammable solvent like DMSO, it should be stored in a flammable liquids cabinet.[6]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[7]
-
Provide them with a complete and accurate description of the waste, including the information from the label.
-
-
Documentation:
-
Maintain a log of all hazardous waste generated, including the amount of this compound waste, the date of generation, and the date of disposal.
-
Experimental Protocols for Potential Chemical Treatment (for specialized facilities)
For facilities equipped for advanced waste treatment, chemical degradation of the benzothiazole structure may be an option. These methods should only be performed by trained professionals in a controlled environment.
-
Sulfate (B86663) Radical-Based Advanced Oxidation Process (AOP): This method involves the use of persulfate activated by heat to generate sulfate radicals, which can effectively degrade benzothiazole.[2] The reaction conditions, such as temperature, pH, and concentration of persulfate and the waste, need to be carefully optimized.
-
UV-Activated Persulfate Process: This is another AOP where UV light is used to activate persulfate, leading to the degradation of benzothiazole. The efficiency of this process is dependent on factors like pH and the presence of other organic matter.[3]
-
Microbial Electrolysis Cells (MECs): This bioelectrochemical method has been shown to degrade benzothiazole into less toxic organic acids.[1] This is a more environmentally friendly approach but requires specialized equipment and expertise.
This compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 5. UV/chlorine process for degradation of benzothiazole and benzotriazole in water: Efficiency, mechanism and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. carlroth.com [carlroth.com]
- 7. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
Essential Safety and Logistical Information for Handling Fto-IN-13
Disclaimer: A specific Safety Data Sheet (SDS) for Fto-IN-13 is not publicly available. The following guidance is based on best practices for handling novel research chemicals with unknown toxicological properties and information from SDSs of similar chemical compounds. It is imperative to treat this compound as a potentially hazardous substance and to exercise extreme caution. A thorough risk assessment should be conducted by qualified personnel before handling.
This compound is a potent inhibitor of the FTO (fat mass and obesity-associated) protein and demonstrates antiproliferative and pro-apoptotic activities.[1] Due to its biological activity and as a novel chemical entity, it is crucial to handle this compound with appropriate safety measures to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory scenarios.
| Scenario | Required PPE | Additional Recommendations |
| Handling solid (powder) | - Nitrile gloves (double-gloving recommended) - Safety glasses with side shields or safety goggles - Laboratory coat - N95 or higher-rated respirator | - Work in a certified chemical fume hood. - Use anti-static tools and equipment. |
| Preparing solutions | - Nitrile gloves (double-gloving recommended) - Safety glasses with side shields or safety goggles - Laboratory coat - Face shield (if there is a splash hazard) | - Prepare solutions in a well-ventilated area, preferably a chemical fume hood. - Handle solvents with appropriate flammability precautions. |
| Cell culture and in-vitro assays | - Nitrile gloves - Safety glasses - Laboratory coat | - Conduct all work in a certified biosafety cabinet. - Be mindful of potential aerosol generation. |
| Animal handling (if applicable) | - Nitrile gloves - Safety glasses - Dedicated laboratory coat or disposable gown | - Follow all institutional guidelines for animal care and use. - Be aware of potential for exposure through animal excreta. |
Operational Plan: Step-by-Step Guidance
1. Preparation and Weighing (Solid Compound):
-
Step 1: Designate a specific area within a chemical fume hood for handling this compound.
-
Step 2: Don the appropriate PPE as outlined in the table above (double gloves, safety glasses/goggles, lab coat, respirator).
-
Step 3: Use a microbalance with a draft shield to weigh the compound.
-
Step 4: Use spatulas and weighing paper appropriate for the amount of substance.
-
Step 5: Clean the balance and surrounding area with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
2. Solution Preparation:
-
Step 1: In a chemical fume hood, add the desired solvent to the vessel containing the weighed this compound.
-
Step 2: Cap the vessel and mix by vortexing or sonicating until the compound is fully dissolved.
-
Step 3: Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard symbols.
3. Experimental Use:
-
Step 1: When adding the this compound solution to cell cultures or other experimental systems, do so within a biosafety cabinet to maintain sterility and prevent exposure.
-
Step 2: Handle all treated materials (e.g., cell culture plates, pipette tips) as potentially contaminated.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused solid this compound | - Collect in a clearly labeled, sealed container for hazardous chemical waste. - Follow your institution's guidelines for chemical waste disposal. |
| Contaminated labware (pipette tips, tubes, etc.) | - Collect in a designated hazardous waste container lined with a chemically resistant bag. - Do not mix with general laboratory waste. |
| Solutions containing this compound | - Collect in a labeled, sealed container for hazardous liquid waste. - The container should be compatible with the solvent used. |
| Contaminated PPE (gloves, disposable lab coats) | - Remove and place in a designated hazardous waste container immediately after use. |
All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
Experimental Workflow and Safety Precautions
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
